NAG-thiazoline
Description
Properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXTSWSUAJOJZ-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179030-22-9 | |
| Record name | N-Acetyl-glucosamine thiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179030229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-glucosamine thiazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03747 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-ACETYL-GLUCOSAMINE THIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML5FHL557A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NAG-Thiazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 1,2-dideoxy-2'-methyl-α-D-glucopyranoso[2,1-d]-Δ2'-thiazoline (NAG-thiazoline), a potent inhibitor of O-GlcNAcase (OGA). OGA is the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins, a post-translational modification crucial for cellular signaling. This compound's inhibitory action stems from its function as a transition state analog, mimicking the key oxazoline intermediate of the substrate-assisted catalytic mechanism of OGA. This guide delves into the molecular interactions, kinetic parameters, and experimental methodologies used to characterize this inhibitor, providing a valuable resource for researchers in glycobiology and drug development.
Introduction to O-GlcNAcylation and O-GlcNAcase
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of proteins. This process is catalyzed by O-GlcNAc transferase (OGT), utilizing UDP-GlcNAc as the sugar donor. The removal of this modification is catalyzed by a single enzyme, O-GlcNAcase (OGA), a member of the glycoside hydrolase family 84 (GH84). The balance between OGT and OGA activity, often referred to as the O-GlcNAc cycle, plays a critical role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.[3]
This compound: A Transition State Analog Inhibitor
This compound is a powerful and specific inhibitor of OGA.[4] Its mechanism of action is rooted in its structural resemblance to the transition state of the OGA-catalyzed reaction.[4][5]
The Catalytic Mechanism of O-GlcNAcase
OGA employs a substrate-assisted catalytic mechanism, which proceeds in two steps:[6]
-
Formation of an Oxazoline Intermediate: The N-acetyl group of the GlcNAc substrate participates directly in the reaction. The carbonyl oxygen of the N-acetyl group acts as a nucleophile, attacking the anomeric carbon. This leads to the formation of a transient, high-energy oxazoline intermediate and the departure of the aglycone (the protein). This step is facilitated by two key aspartic acid residues in the active site, which act as a general acid and base.[6]
-
Hydrolysis of the Intermediate: A water molecule, activated by a catalytic base in the active site, attacks the anomeric carbon of the oxazoline intermediate, leading to its hydrolysis and the release of GlcNAc.
Mimicry of the Transition State
This compound is designed to mimic the geometry and charge distribution of the oxazoline intermediate.[2] The thiazoline ring, with its sulfur and nitrogen atoms, closely resembles the structure of the oxazoline ring in the transition state. This structural mimicry allows this compound to bind to the active site of OGA with high affinity, effectively blocking the entry and processing of the natural substrate.[4][5] X-ray crystallography studies of OGA in complex with this compound have confirmed that the inhibitor occupies the active site and interacts with key catalytic residues.[7]
Quantitative Analysis of this compound Inhibition
The potency and selectivity of this compound and its derivatives have been extensively characterized using enzyme kinetics. The inhibition constant (Ki) is a key parameter that quantifies the affinity of an inhibitor for an enzyme.
| Compound | Target Enzyme | Ki (nM) | Selectivity (OGA vs. Hexosaminidase) | Reference(s) |
| This compound | Human OGA | 70 | ~1 | [8] |
| Human lysosomal β-hexosaminidase | 70 | [8] | ||
| NAG-Bt (a this compound derivative) | Rat Heart OGA | - (IC50 = ~10,000) | - | [9] |
| NAG-Ae (a this compound derivative) | Rat Heart OGA | - (IC50 = ~5,000) | - | [9] |
| Thiamet-G | Human OGA | 21 | ~37,000 | [8] |
| Human lysosomal β-hexosaminidase | 750,000 | [8] |
Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols
O-GlcNAcase Activity Assay using a Fluorogenic Substrate
This protocol describes a common method for measuring OGA activity and inhibition using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). Cleavage of this substrate by OGA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Purified recombinant human OGA
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
This compound or other inhibitors of interest
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents: Dilute the OGA enzyme and 4-MU-GlcNAc substrate to the desired working concentrations in Assay Buffer. Prepare serial dilutions of the inhibitor (e.g., this compound) in Assay Buffer.
-
Set up the Reaction:
-
To each well of the 96-well plate, add 25 µL of Assay Buffer (for control) or inhibitor solution at various concentrations.
-
Add 25 µL of the diluted OGA enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 50 µL of the 4-MU-GlcNAc substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubate: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Add 100 µL of Stop Solution to each well. This will stop the enzymatic reaction and maximize the fluorescence of the 4-MU product.
-
Measure Fluorescence: Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Signaling Pathways and Logical Relationships
The inhibition of OGA by this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell. This has profound effects on numerous signaling pathways.
Caption: The O-GlcNAc cycle and its inhibition by this compound.
The diagram above illustrates the central role of OGT and OGA in regulating protein O-GlcNAcylation. This compound specifically inhibits OGA, leading to the accumulation of O-GlcNAcylated proteins, which in turn modulates various downstream signaling pathways.
Caption: A typical experimental workflow for determining OGA inhibition.
This workflow outlines the key steps involved in an in vitro enzyme inhibition assay to characterize the potency of inhibitors like this compound.
Synthesis of this compound
The chemical synthesis of this compound typically starts from readily available D-glucosamine hydrochloride. A key step involves the formation of an oxazoline intermediate from a protected glucosamine derivative, which is then converted to the thiazoline ring. While multiple synthetic routes have been reported, a common approach involves the reaction of a protected 2-acetamido-2-deoxy-glucopyranosyl halide with a source of sulfur, followed by cyclization to form the thiazoline ring.[5]
Conclusion
This compound is a cornerstone tool for studying the functional roles of O-GlcNAcylation. Its mechanism as a transition state analog inhibitor of OGA is well-established, providing a clear rationale for its potent and specific activity. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual representations of the relevant biological and experimental processes. A thorough understanding of this compound's mechanism of action is essential for its effective use in research and for the development of next-generation OGA inhibitors with therapeutic potential.
References
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring this compound and its derivatives as inhibitors of chitinolytic β-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of NAG-Thiazoline Derivatives: Potent Inhibitors of O-GlcNAcase
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single β-N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is critical in regulating numerous cellular functions, including signal transduction, transcription, and protein degradation.[2] The cycling of O-GlcNAc is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[1][3] Dysregulation in O-GlcNAc levels has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[1][4]
Consequently, OGA has emerged as a significant therapeutic target.[3] The inhibition of OGA raises global O-GlcNAc levels, offering a potential strategy to counteract the pathological effects associated with reduced O-GlcNAcylation. Among the most potent and selective inhibitors of OGA are derivatives of 1,2-dideoxy-2′-methyl-α-D-glucopyranoso-[2,1-d]-Δ2′-thiazoline, commonly known as NAG-thiazoline.[5] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound and its derivatives.
Discovery and Mechanism of Action
This compound was first synthesized by Knapp and co-workers and identified as a powerful competitive inhibitor of Family 20 β-hexosaminidases.[5][6] Later studies revealed its potent inhibitory activity against the mechanistically related Family 84 O-GlcNAcases.[6] Further investigation into its mechanism showed that this compound acts as a transition state analogue, mimicking the oxocarbenium ion-like transition state of the OGA-catalyzed glycoside hydrolysis reaction.[5][6] This mimicry allows it to bind to the OGA active site with very high affinity, orders of magnitude tighter than ground-state substrate analogues.[6]
The inhibition of OGA by this compound derivatives blocks the removal of O-GlcNAc from proteins, leading to a net increase in cellular O-GlcNAcylation. This fundamental mechanism is the basis for their therapeutic potential.
References
- 1. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. pubs.acs.org [pubs.acs.org]
The Potent Inhibition of O-GlcNAcase by NAG-Thiazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitory activity of 1,2-dideoxy-2′-methyl-α-D-glucopyranoso[2,1-d]-Δ2′-thiazoline (NAG-thiazoline) on O-GlcNAcase (OGA). O-GlcNAcase is a critical enzyme in the dynamic post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc), a process implicated in a multitude of cellular functions and disease states. This compound has emerged as a powerful tool for studying the roles of O-GlcNAcylation due to its potent and selective inhibition of OGA. This document details the quantitative inhibitory data, experimental protocols for key assays, and the signaling context of O-GlcNAcase.
Quantitative Inhibitory Activity of this compound and Derivatives
This compound and its derivatives have been extensively characterized for their inhibitory potency against O-GlcNAcase and their selectivity over the functionally related lysosomal β-hexosaminidases. The following tables summarize key quantitative data from various studies.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (OGA vs. Hex) | Reference(s) |
| This compound | Human O-GlcNAcase | 70 | - | ~1-fold | [1] |
| β-Hexosaminidase | 70 | - | [1] | ||
| NAG-Bt | O-GlcNAcase | - | - | Highly Selective | [2] |
| NAG-Ae | O-GlcNAcase | - | - | Highly Selective | [2] |
| Thiamet-G | Human O-GlcNAcase | 21 | - | ~37,000-fold | [3] |
| β-N-acetylhexosaminidase | 750,000 | - | [3] | ||
| NButGT | Human O-GlcNAcase | 230 | - | ~1,500-fold | [4] |
| β-Hexosaminidase | 340,000 | - | [1] | ||
| C-6-azido-NAG-thiazoline | Human O-GlcNAcase | - | - | - | [5][6] |
| B. thetaiotaomicron OGA | 1,100 | - | [6] | ||
| T. flavus Hex | >1,000,000 | - | [6] | ||
| S. plicatus Hex | 110,000 | - | [6] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions, substrate used, and enzyme source.
Signaling Pathways and Mechanism of Action
O-GlcNAcase, in conjunction with O-GlcNAc transferase (OGT), regulates the dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins. This "O-GlcNAc cycling" is integrated with numerous signaling pathways, responding to cellular nutrient status and stress levels. The hexosamine biosynthetic pathway (HBP) produces the substrate for OGT, UDP-GlcNAc, thereby linking glucose, amino acid, fatty acid, and nucleotide metabolism to protein O-GlcNAcylation.
Caption: O-GlcNAc cycling is regulated by OGT and OGA and fueled by the HBP.
This compound is a potent competitive inhibitor of O-GlcNAcase because it mimics the oxazoline transition state of the glycoside hydrolysis reaction.[3][6] This mimicry allows it to bind tightly to the active site of the enzyme, preventing the binding and cleavage of O-GlcNAcylated substrates.[7]
Caption: this compound inhibits O-GlcNAcase by mimicking the transition state.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent standard approaches.
O-GlcNAcase Inhibition Kinetic Assay
This protocol describes a continuous spectrophotometric or fluorometric assay to determine the kinetic parameters of O-GlcNAcase inhibition.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic or chromogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, p-Nitrophenyl N-acetyl-β-D-glucosaminide)
-
This compound or other inhibitors
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0
-
Stop Solution (for endpoint assays): 0.4 M glycine, pH 10.4
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a dilution series of the inhibitor in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor at various concentrations (or vehicle control)
-
Recombinant hOGA (at a final concentration optimized for linear reaction kinetics)
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to initiate the reaction. The final substrate concentration should be near the Km value for the enzyme.
-
Measurement:
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the fluorescence (Ex/Em ~365/445 nm for 4-MU) or absorbance (405 nm for pNP) every minute for 30-60 minutes.
-
Endpoint Reading: If a kinetic reader is unavailable, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then add the Stop Solution. Read the final fluorescence or absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.[8]
-
Caption: Workflow for an in vitro O-GlcNAcase inhibition assay.
Analysis of Cellular O-GlcNAcylation by Immunoblotting
This protocol details the detection of total O-GlcNAc levels in cell lysates following treatment with an OGA inhibitor.
Materials:
-
Cell culture reagents
-
This compound or other OGA inhibitor
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM Thiamet-G).
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis on the resulting bands to quantify the relative changes in total O-GlcNAcylation. Normalize to a loading control like β-actin or GAPDH.
Synthesis of this compound
The synthesis of this compound has been reported through various methods. A common approach involves the cyclization of a protected 2-acetamido-2-deoxy-glucopyranosyl derivative.
General Synthetic Scheme: A plausible synthetic route starts from a readily available precursor like per-O-acetylated glucosamine. The key steps typically involve the formation of an oxazoline intermediate, which is then converted to the thiazoline.
Disclaimer: This is a generalized representation. The synthesis of this compound requires specialized knowledge and equipment in synthetic organic chemistry. Please refer to detailed literature for specific reaction conditions and safety precautions.[1][9][10]
Conclusion
This compound is a cornerstone tool for the study of O-GlcNAc signaling. Its potent and increasingly selective inhibition of O-GlcNAcase allows for the acute elevation of cellular O-GlcNAcylation, enabling researchers to probe the functional consequences of this dynamic post-translational modification. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to investigate the therapeutic potential of targeting O-GlcNAcase. As research in this field continues to evolve, the development of even more potent and selective inhibitors based on the this compound scaffold holds great promise for elucidating the complex roles of O-GlcNAcylation in health and disease.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 2. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NAG-thiazoline: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAG-thiazoline, or 1,2-dideoxy-2'-methyl-α-D-glucopyranoso-[2,1-d]-Δ2'-thiazoline, is a potent competitive inhibitor of O-GlcNAcase (OGA) and β-hexosaminidases. Its mechanism of action is rooted in its structural resemblance to the oxazoline intermediate of the glycoside hydrolysis reaction, making it a powerful transition state analog. By inhibiting O-GlcNAcase, this compound elevates the levels of O-GlcNAcylation on intracellular proteins, a post-translational modification crucial to a myriad of cellular processes. This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for its synthesis and enzyme inhibition assays, presents key quantitative data on its inhibitory potency, and visualizes its impact on critical signaling pathways implicated in neurodegenerative diseases and metabolic disorders.
Chemical Structure and Physicochemical Properties
This compound is a bicyclic compound derived from N-acetylglucosamine (NAG). The fusion of a thiazoline ring to the pyranose core creates a rigid structure that mimics the transition state of the enzymatic cleavage of N-acetyl-β-D-glucosaminides.
Chemical Structure:
-
IUPAC Name: (3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1][2]thiazole-6,7-diol
-
Molecular Formula: C₈H₁₃NO₄S
-
Molecular Weight: 219.26 g/mol
Physicochemical Properties:
| Property | Value | Reference |
| Physical State | Solid | |
| Water Solubility | 18.6 mg/mL (predicted) | |
| logP | -1.0 (predicted) | |
| pKa (Strongest Acidic) | 12.81 (predicted) | |
| pKa (Strongest Basic) | 2.29 (predicted) |
Mechanism of Action: A Transition State Analog
This compound is a potent competitive inhibitor of two major classes of glycoside hydrolases: the family 84 O-GlcNAcases (OGA) and the family 20 β-hexosaminidases.[3][4] Its inhibitory activity stems from its ability to mimic the transition state of the substrate during enzymatic hydrolysis.[3]
The catalytic mechanism of these enzymes involves the participation of the N-acetyl group of the substrate, leading to the formation of a bicyclic oxazolinium ion intermediate.[5] this compound's structure, with its fused thiazoline ring, closely resembles this high-energy intermediate, allowing it to bind to the enzyme's active site with high affinity without undergoing catalysis.[3][5] This tight binding effectively blocks the substrate from accessing the active site, thereby inhibiting the enzyme.
Quantitative Inhibitory Activity
The potency of this compound and its derivatives is typically quantified by their inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. This compound exhibits nanomolar affinity for both OGA and β-hexosaminidases. Derivatives have been synthesized to improve selectivity for OGA.
| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (β-Hex / OGA) | Reference |
| This compound | Human O-GlcNAcase | 70 | - | ~1 | [6][7] |
| Human β-Hexosaminidase | 70 | - | [6][7] | ||
| Thiamet-G | Human O-GlcNAcase | 21 | - | >37,000 | [6] |
| Human β-Hexosaminidase | 750,000 | - | [6] | ||
| NButGT | Human O-GlcNAcase | 230 | - | ~1,500 | [7] |
| Human β-Hexosaminidase | 340,000 | - | [7] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound typically starts from commercially available N-acetyl-D-glucosamine or its per-O-acetylated derivative. A key step is the thionation of the amide followed by cyclization to form the thiazoline ring.
General Procedure:
-
Thionation: N-acetyl-D-glucosamine is first protected, for example, by per-O-acetylation. The resulting per-O-acetylated N-acetylglucosamine is then reacted with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene at elevated temperatures. This step converts the N-acetyl carbonyl group into a thiocarbonyl.
-
Cyclization: The resulting thioamide undergoes intramolecular cyclization to form the thiazoline ring. This is often achieved by treatment with a reagent that facilitates the displacement of a leaving group at the anomeric position, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Deprotection: The protecting groups (e.g., acetyl groups) are removed, typically under basic conditions (e.g., sodium methoxide in methanol), to yield the final product, this compound.
-
Purification: The crude product is purified by chromatographic techniques, such as silica gel column chromatography.
Enzyme Inhibition Assay
The inhibitory activity of this compound against O-GlcNAcase can be determined using a continuous fluorometric assay.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
This compound
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, MUG)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of hOGA in the assay buffer.
-
Prepare a solution of MUG in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the hOGA solution.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the MUG substrate solution to each well.
-
-
Monitor Fluorescence:
-
Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence over time. The cleavage of MUG by hOGA releases the fluorescent 4-methylumbelliferone.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value.
-
To determine the Kᵢ value, repeat the experiment at different substrate concentrations and perform a Dixon or Cheng-Prusoff plot analysis.
-
Biological Activity and Signaling Pathways
By inhibiting O-GlcNAcase, this compound leads to a state of hyper-O-GlcNAcylation, where the attachment of O-GlcNAc to proteins is increased. This has profound effects on numerous cellular signaling pathways, as O-GlcNAcylation and phosphorylation often compete for the same or adjacent serine/threonine residues on proteins.
Regulation of Tau Phosphorylation
In the context of neurodegenerative diseases like Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles. O-GlcNAcylation of tau has been shown to inhibit its phosphorylation.[1][8] By increasing tau's O-GlcNAcylation, this compound can reduce its hyperphosphorylation, suggesting a potential therapeutic avenue.[8]
Modulation of Insulin Signaling
O-GlcNAcylation plays a key role in regulating the insulin signaling pathway. Several key proteins in this cascade, including the insulin receptor substrate (IRS) and Akt, can be O-GlcNAcylated. Increased O-GlcNAcylation of these proteins can attenuate insulin signaling, contributing to insulin resistance.[9][10] Therefore, the use of OGA inhibitors like this compound in the context of metabolic diseases requires careful consideration of their potential to impact glucose homeostasis.
Conclusion
This compound is a valuable chemical tool for studying the roles of O-GlcNAcylation in health and disease. Its potent and selective inhibition of O-GlcNAcase allows for the controlled elevation of intracellular O-GlcNAc levels, enabling the elucidation of the complex interplay between O-GlcNAcylation and other post-translational modifications in critical signaling pathways. The development of more selective this compound derivatives continues to provide more refined tools for dissecting the specific functions of OGA in various cellular contexts. This technical guide provides a foundational understanding of this compound's chemistry, properties, and biological applications, serving as a resource for researchers and drug development professionals in the fields of glycobiology, neurobiology, and metabolic diseases.
References
- 1. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of O-GlcNAc sites within peptides of the Tau protein and their impact on phosphorylation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 5. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to NAG-thiazoline and its Interaction with Chitinolytic Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAG-thiazoline, a synthetic analogue of N-acetylglucosamine (NAG), is a potent competitive inhibitor of several families of chitinolytic enzymes, particularly those belonging to the Glycoside Hydrolase families GH20 and GH84. It functions as a transition state analogue, mimicking the oxazolinium ion intermediate formed during the enzymatic hydrolysis of chitin. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its interactions with various chitinolytic enzymes. It includes a compilation of quantitative inhibition data, detailed experimental protocols for its synthesis and use in enzyme assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and agricultural science who are interested in the study and application of chitinase inhibitors.
Introduction to this compound and Chitinolytic Enzymes
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a crucial structural component in a wide range of organisms, including fungi, insects, and crustaceans.[1] Chitinolytic enzymes, or chitinases, are responsible for the degradation of chitin and play vital roles in various biological processes such as fungal cell wall remodeling, insect molting, and nutrient acquisition by bacteria.[2][3] The inhibition of these enzymes has significant potential for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases where mammalian chitinases are implicated.[4]
This compound (1,2-dideoxy-2'-methyl-α-D-glucopyranoso-[2,1-d]-Δ2'-thiazoline) is a powerful tool for studying the function of chitinases. It is recognized as a strong competitive inhibitor of GH20 β-N-acetylhexosaminidases and GH84 β-N-acetylglucosaminidases.[5][6] Its mechanism of action is rooted in its structural similarity to the transition state of the chitin hydrolysis reaction, allowing it to bind tightly to the active site of the enzyme and block substrate access.[7]
Mechanism of Action of this compound
This compound's inhibitory activity stems from its ability to act as a transition state analogue. The enzymatic hydrolysis of the glycosidic bond in chitin by many chitinases proceeds through a substrate-assisted catalytic mechanism, which involves the formation of an oxazolinium ion intermediate.[7] this compound mimics this high-energy intermediate, binding to the enzyme's active site with high affinity.[7] This strong, competitive inhibition makes it a valuable chemical probe for investigating the roles of specific chitinases in various biological processes.
Quantitative Data on this compound Inhibition of Chitinolytic Enzymes
The inhibitory potency of this compound varies depending on the specific chitinolytic enzyme and its source. The following tables summarize the available quantitative data (Ki and IC50 values) for the interaction of this compound and its derivatives with chitinases from different organisms.
| Enzyme | Organism | Glycoside Hydrolase Family | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| β-N-acetylglucosaminidase (VhGlcNAcase) | Vibrio campbellii | GH20 | This compound | 62 ± 3 | 11.9 ± 1.0 | [8] |
| OfHex1 | Ostrinia furnacalis (Asian corn borer) | GH20 | This compound | - | >1000 | [9] |
| OfHex1 | Ostrinia furnacalis (Asian corn borer) | GH20 | NMAGT (this compound derivative) | 0.13 | - | [9] |
| Human O-GlcNAcase | Homo sapiens | GH84 | This compound | 0.07 | - | [6] |
| Human lysosomal β-hexosaminidase | Homo sapiens | GH20 | This compound | 0.07 | - | [6] |
| β-N-acetylhexosaminidase | Talaromyces flavus | GH20 | C-6-azido-NAG-thiazoline | - | - | [5] |
| β-N-acetylhexosaminidase | Streptomyces plicatus | GH20 | C-6-azido-NAG-thiazoline | - | - | [5] |
| β-N-acetylglucosaminidase | Bacteroides thetaiotaomicron | GH84 | C-6-azido-NAG-thiazoline | - | - | [5] |
Note: A dash (-) indicates that the value was not reported in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key experiments used to study its interaction with chitinolytic enzymes.
Synthesis of this compound
The synthesis of this compound can be achieved from N-acetylglucosamine through a multi-step process. The following protocol is a generalized procedure based on established methods for thiazoline synthesis.[10][11]
Materials:
-
N-acetyl-D-glucosamine
-
Lawesson's reagent
-
Anhydrous toluene
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Thionation of N-acetylglucosamine:
-
Suspend N-acetyl-D-glucosamine in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) and reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting thioamide by silica gel column chromatography.
-
-
Cyclization to form the thiazoline ring:
-
Dissolve the purified thioamide in anhydrous dichloromethane.
-
Cool the solution to 0°C and add trifluoroacetic anhydride (TFAA) and pyridine.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography to yield this compound.
-
Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a chitinolytic enzyme using a chromogenic or fluorogenic substrate.
Materials:
-
Purified chitinolytic enzyme
-
This compound
-
Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., sodium phosphate or sodium acetate buffer at the optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in assay buffer.
-
-
Assay setup:
-
In a 96-well microplate, add the assay buffer, this compound solution (at various concentrations), and the enzyme solution.
-
Include control wells with no inhibitor (enzyme and substrate only) and blank wells (substrate only).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes).
-
-
Initiate the reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure enzyme activity:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
X-ray Crystallography of Chitinase-NAG-thiazoline Complex
This protocol outlines a general workflow for obtaining the crystal structure of a chitinase in complex with this compound.
Materials:
-
Highly purified chitinase
-
This compound
-
Crystallization screening kits
-
Cryoprotectant
-
X-ray diffraction equipment
Procedure:
-
Protein purification and concentration:
-
Express and purify the target chitinase to >95% homogeneity.
-
Concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
-
Co-crystallization or soaking:
-
Co-crystallization: Mix the purified chitinase with a molar excess of this compound and set up crystallization trials using various screening conditions (e.g., hanging drop or sitting drop vapor diffusion).
-
Soaking: Grow crystals of the apo-enzyme first and then soak them in a solution containing this compound for a period of time.
-
-
Crystal harvesting and data collection:
-
Once suitable crystals have grown, transfer them to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure determination and refinement:
-
Process the diffraction data and solve the structure by molecular replacement using a known chitinase structure as a search model.
-
Refine the model against the experimental data and build the this compound molecule into the electron density map of the active site.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding between this compound and a chitinase.
Materials:
-
Highly purified chitinase
-
This compound
-
Isothermal titration calorimeter
-
Dialysis buffer
Procedure:
-
Sample preparation:
-
Dialyze both the chitinase and this compound extensively against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC experiment:
-
Load the chitinase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the chitinase solution while monitoring the heat change.
-
-
Data analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
The inhibition of chitinases by this compound can have significant downstream effects on various biological pathways. This section provides diagrams to visualize these relationships and workflows for studying them.
Fungal Cell Wall Integrity Pathway
Inhibition of chitinases involved in cell wall remodeling can trigger the Cell Wall Integrity (CWI) pathway in fungi, a compensatory mechanism to maintain cellular integrity.
Insect Molting and Ecdysone Signaling
Chitinases are essential for the degradation of the old cuticle during insect molting, a process regulated by the steroid hormone ecdysone. Inhibition of these chitinases can disrupt molting and lead to insect mortality.
References
- 1. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Chitinases: Structure, Function, and Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. Exploring this compound and its derivatives as inhibitors of chitinolytic β-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Synthesis of N-Acetylglucosamine (NAG)-Thiazoline | lookchem [lookchem.com]
- 11. Synthesis and inhibitory activity of oligosaccharide thiazolines as a class of mechanism-based inhibitors for endo-β-N-acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of NAG-Thiazoline in Glycosidase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N-acetylglucosamine-thiazoline (NAG-thiazoline), a potent and selective inhibitor of glycosidases. Since its synthesis in 1996, this compound has become an indispensable tool in glycobiology, facilitating the study of enzyme mechanisms and the elucidation of cellular signaling pathways. This document details the history of this compound, its mechanism of action as a transition state analog, comprehensive experimental protocols for its synthesis and use in inhibition assays, and a summary of its quantitative inhibitory data. Furthermore, it visualizes key biological pathways and experimental workflows, offering a comprehensive resource for researchers in glycosidase-related fields.
A Landmark Discovery in Glycosidase Inhibition
The history of this compound in glycosidase research began in 1996 with its synthesis by Knapp, Vocadlo, and Withers.[1] Their work introduced a powerful N-acetyl-β-hexosaminidase inhibitor that implicated acetamido participation in the enzymatic reaction.[1] this compound was designed as a stable mimic of the proposed oxazolinium ion intermediate in the catalytic mechanism of family 20 and 84 glycoside hydrolases.[2][3] Subsequent studies firmly established it as a highly potent competitive inhibitor for these enzyme families.[3][4][5]
A significant advancement in the understanding of this compound's efficacy came from comparative studies with another well-known glycosidase inhibitor, PUGNAc. Research demonstrated that while both are potent inhibitors, this compound is a superior transition state mimic.[4] This insight has been crucial for the rational design of even more potent and selective glycosidase inhibitors.[4]
Mechanism of Action: A Transition State Analog
This compound's inhibitory power lies in its ability to act as a transition state analog. Glycosidases that cleave N-acetylglucosamine (GlcNAc) residues, such as β-hexosaminidases (GH20) and O-GlcNAcases (GH84), proceed through a catalytic mechanism involving substrate-assisted catalysis. This mechanism forms a transient oxazolinium ion intermediate. This compound, with its thiazoline ring, closely mimics the geometry and charge distribution of this high-energy transition state, allowing it to bind to the enzyme's active site with high affinity, thus competitively inhibiting the enzyme.[3][4]
The key structural features of this compound that contribute to its function as a transition state analog include the sp2-hybridized carbon of the thiazoline ring, which mimics the oxocarbenium ion-like character of the transition state. This structural similarity leads to tight and specific binding, making this compound a powerful tool for studying enzymes that utilize this catalytic mechanism.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against a variety of glycosidases. The following table summarizes key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.
| Enzyme | Glycoside Hydrolase Family | Organism/Source | Substrate | Inhibition Parameter | Value | Reference |
| β-N-Acetylglucosaminidase (VhGlcNAcase) | GH20 | Vibrio campbellii | 4NP-GlcNAc | IC₅₀ | 11.9 ± 1.0 µM | [6][7] |
| β-N-Acetylglucosaminidase (VhGlcNAcase) | GH20 | Vibrio campbellii | 4NP-GlcNAc | Kᵢ | 62 ± 3 µM | [6][7][8] |
| β-N-Acetylglucosaminidase (VhGlcNAcase) | GH20 | Vibrio campbellii | (GlcNAc)₂ | Kₔ | 32 ± 1.2 µM | [6][7] |
| β-N-acetylhexosaminidase | GH20 | Streptomyces plicatus | pNP-GlcNAc | Kᵢ | µM range | [6] |
| β-N-acetylhexosaminidase | GH20 | Talaromyces flavus | pNP-GlcNAc | Kᵢ | Not specified | [5] |
| O-GlcNAcase (OGA) | GH84 | Human | Not specified | Kᵢ | Nanomolar range | [2] |
| β-N-acetylglucosaminidase | GH84 | Bacteroides thetaiotaomicron | pNP-GlcNAc | Kᵢ | Not specified | [5] |
| Human O-GlcNAcase | GH84 | Human | 4-methylumbelliferyl glycosides | Kᵢ | Varies | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved from a protected N-acetylglucosamine derivative. The following protocol is a generalized procedure based on methodologies described in the literature.[3][9][10]
Materials:
-
Peracetylated N-acetylglucosamine (or other suitably protected GlcNAc)
-
Lawesson's Reagent
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Sodium methoxide in methanol (for deacetylation)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Thionation: The peracetylated N-acetylglucosamine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Lawesson's reagent is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the thionation, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, the thioamide, is then subjected to conditions that promote cyclization to the thiazoline ring. This can often be achieved by treatment with a mild acid or further heating.
-
Deacetylation: The resulting protected this compound is deacetylated using a catalytic amount of sodium methoxide in methanol. The reaction is typically stirred at room temperature until TLC indicates the complete removal of the acetyl groups.
-
Purification: The final product is purified by silica gel column chromatography to yield pure this compound. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Glycosidase Inhibition Assay
The inhibitory activity of this compound is commonly assessed using a chromogenic or fluorogenic substrate. The following is a general protocol for a colorimetric assay using a p-nitrophenyl (pNP) glycoside substrate.[6][11][12][13][14]
Materials:
-
Purified glycosidase enzyme (e.g., β-hexosaminidase or O-GlcNAcase)
-
This compound solution of known concentration
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate
-
Assay buffer (e.g., phosphate or citrate buffer at the optimal pH for the enzyme)
-
Stop solution (e.g., sodium carbonate or sodium hydroxide solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add a defined amount of the glycosidase enzyme to wells containing varying concentrations of this compound dissolved in the assay buffer. Also include control wells with the enzyme but no inhibitor. Incubate the plate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the pNP-GlcNAc substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 15-30 minutes), allowing the enzyme to hydrolyze the substrate.
-
Termination of Reaction: Stop the reaction by adding a basic solution (e.g., 1 M Na₂CO₃). This will also develop the yellow color of the p-nitrophenolate product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Kᵢ value and the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.[8]
Visualizing the Role of this compound in Research
Signaling Pathway: O-GlcNAcylation and Tau Phosphorylation
This compound and its derivatives are potent inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications from proteins. This inhibition leads to an increase in cellular O-GlcNAcylation. One of the most studied consequences of increased O-GlcNAcylation is its interplay with protein phosphorylation, particularly of the microtubule-associated protein tau. In neurodegenerative diseases like Alzheimer's, tau becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles.[15][16][17][18] Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation, suggesting a protective role.[19]
Caption: O-GlcNAc cycling and its influence on tau phosphorylation.
Experimental Workflow: From Synthesis to Inhibition Analysis
The following diagram illustrates a typical experimental workflow for researchers working with this compound, from its chemical synthesis to the analysis of its inhibitory effects on a target glycosidase.
Caption: General experimental workflow for this compound research.
Applications and Future Directions
This compound and its derivatives have found broad applications in biomedical research. They are instrumental in:
-
Elucidating Enzyme Mechanisms: By trapping the enzyme in a state resembling the transition state complex, this compound has provided valuable structural and mechanistic insights into glycosidase function.
-
Probing Biological Pathways: As demonstrated with O-GlcNAcase, these inhibitors are critical tools for dissecting the roles of glycosidases in cellular processes like signal transduction. The link between O-GlcNAcylation and neurodegenerative diseases, such as Alzheimer's, is an active area of research heavily reliant on selective OGA inhibitors.[15][17][19]
-
Drug Development: The this compound scaffold serves as a foundation for the development of more potent and selective inhibitors with therapeutic potential. For instance, derivatives of this compound are being investigated as potential treatments for Alzheimer's disease and have shown cardioprotective effects in ischemia-reperfusion injury models.[2][20][21] Additionally, this compound has demonstrated antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics against pathogens like Vibrio campbellii that rely on chitin metabolism.[6][7]
Future research will likely focus on the development of second-generation this compound derivatives with improved pharmacokinetic properties and even greater selectivity for specific glycosidase isoforms. Such compounds will be invaluable for both basic research and as potential therapeutic agents for a range of diseases.
Conclusion
This compound has proven to be a remarkably versatile and powerful tool in glycosidase research. Its ability to potently and selectively inhibit key enzymes by mimicking a catalytic transition state has opened new avenues for understanding complex biological processes and for the rational design of novel therapeutics. This technical guide provides a foundational resource for researchers aiming to leverage the unique properties of this compound in their own investigations.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. This compound is a potent inhibitor of the Vibrio campbellii GH20 β-N-Acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. scielo.br [scielo.br]
- 14. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of NAG-Thiazoline: A Technical Guide to Understanding its Differential Inhibition of O-GlcNAcase and Lysosomal Hexosaminidases
For Researchers, Scientists, and Drug Development Professionals
NAG-thiazoline, a potent inhibitor of O-GlcNAcase (OGA), has emerged as a critical tool in the study of O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular processes. Its high selectivity for OGA over the structurally related lysosomal β-hexosaminidases is paramount for its utility in dissecting the specific roles of O-GlcNAc signaling without confounding off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: O-GlcNAcase vs. Lysosomal Hexosaminidases
O-GlcNAcase (OGA) is a key enzyme in the dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins.[1] This modification is crucial for regulating protein function, localization, and stability, thereby influencing signaling pathways, transcription, and metabolism.
Lysosomal β-hexosaminidases (typically Hexosaminidase A and B) are involved in the catabolism of glycosphingolipids within the lysosome.[2][3] Deficiencies in these enzymes lead to severe lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases.
The ability to selectively inhibit OGA without affecting lysosomal hexosaminidase activity is essential for developing therapeutic agents that target O-GlcNAc-mediated pathways in diseases like cancer, diabetes, and neurodegeneration.
Quantitative Analysis of this compound Selectivity
This compound and its derivatives exhibit a remarkable degree of selectivity for OGA over lysosomal hexosaminidases. This selectivity is quantified by comparing their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against each enzyme. The data presented below, compiled from various studies, highlights this differential inhibition.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. hHexA/B | Reference |
| This compound | Human O-GlcNAcase (hOGA) | 70 | - | ~1 | --INVALID-LINK-- |
| Human Lysosomal Hexosaminidase | 70 | - | --INVALID-LINK-- | ||
| Thiamet-G | Human O-GlcNAcase (hOGA) | 21 | - | >37,000 | --INVALID-LINK-- |
| Human Lysosomal Hexosaminidase | 750,000 | - | --INVALID-LINK-- | ||
| NButGT | Human O-GlcNAcase (hOGA) | 230 | - | ~1500 | --INVALID-LINK-- |
| Human Lysosomal Hexosaminidase | 340,000 | - | --INVALID-LINK-- |
Note: Ki and IC50 values can vary depending on the specific assay conditions.
Mechanism of Selective Inhibition
This compound acts as a transition state analog, mimicking the oxazolinium ion intermediate formed during the hydrolysis of O-GlcNAc by OGA.[4][5] The high selectivity of this compound derivatives is attributed to differences in the active site architecture between OGA and lysosomal hexosaminidases. The active site of OGA possesses a deeper and wider pocket that can accommodate the bulkier side chains of this compound derivatives, whereas the active site of lysosomal hexosaminidases is more constrained.[6]
Experimental Protocols
O-GlcNAcase (OGA) Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against OGA using a fluorogenic substrate.
Materials:
-
Purified recombinant human OGA (hOGA)
-
This compound or its derivatives
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc) substrate
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in Assay Buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add 20 µL of hOGA solution (final concentration ~1-5 nM) to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 4-MUGlcNAc substrate (final concentration equal to its Km value) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Lysosomal Hexosaminidase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of compounds on lysosomal hexosaminidase activity.
Materials:
-
Human lysosomal hexosaminidase (commercially available or from cell lysates)
-
This compound or its derivatives
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc) substrate
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4
-
96-well black microplates
-
Fluorometer (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
To a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Include control wells with Assay Buffer only.
-
Add 25 µL of the lysosomal hexosaminidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of 4-MUGlcNAc substrate (final concentration ~1 mM) to all wells.[7]
-
Incubate at 37°C for 30-90 minutes.[7]
-
Terminate the reaction by adding 150 µL of Stop Solution.
-
Read the fluorescence at an excitation of 360 nm and an emission of 450 nm.
-
Calculate the percent inhibition and determine the IC50 and Ki values as described for the OGA assay.
Visualizing the Pathways and Workflows
O-GlcNAcylation Signaling Pathway
Caption: Dynamic cycling of O-GlcNAc modification regulated by OGT and OGA.
Lysosomal Degradation Pathway of Glycosphingolipids
Caption: Role of lysosomal hexosaminidases in glycosphingolipid catabolism.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for identifying selective OGA inhibitors.
References
- 1. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Disorders of Glycan Degradation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions [mdpi.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. [PDF] Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]
- 6. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of NAG-Thiazoline on Bacterial Growth and Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylglucosamine-thiazoline (NAG-thiazoline) is a synthetic molecule that acts as an inhibitor of specific bacterial enzymes involved in cell wall metabolism. This technical guide provides an in-depth analysis of the effects of this compound on bacterial growth and morphology, with a focus on its mechanism of action. Quantitative data from key studies are summarized, and detailed experimental methodologies are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's biological activity. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and related fields who are investigating novel antibacterial agents.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel bacterial targets and inhibitory compounds. One such target is the intricate enzymatic machinery responsible for the synthesis and remodeling of the bacterial cell wall, a structure essential for bacterial viability and shape. This compound has emerged as a significant tool compound for studying these processes. As a stable analog of the oxazolinium ion intermediate formed during the cleavage of N-acetylglucosamine (NAG) linkages, it effectively inhibits certain β-hexosaminidases and lytic transglycosylases.[1][2][3] This guide delves into the current understanding of how this compound impacts bacterial physiology, providing a foundation for future research and development in this area.
Effects on Bacterial Growth
The impact of this compound on bacterial growth varies significantly depending on the bacterial species, highlighting the specificity of its target enzymes.
Quantitative Data on Bacterial Growth Inhibition
The available data primarily focuses on Escherichia coli and Vibrio campbellii, revealing divergent effects on their viability.
| Bacterial Strain | Concentration | Effect on Growth | Reference |
| Escherichia coli DH5α | Up to 1 mg/mL | No significant inhibition of viability | [1][2][3][4][5][6] |
| Vibrio campbellii 650 | 0.5 µM | Complete inhibition of growth (MIC) | [7] |
Table 1: Effect of this compound on Bacterial Growth. This table summarizes the reported effects of this compound on the growth of different bacterial strains.
Effects on Bacterial Morphology
While this compound may not be bactericidal against all bacteria, it can induce significant morphological changes, providing insights into its mechanism of action.
Morphological Alterations in Escherichia coli
In E. coli, which is not killed by this compound, notable changes in cell shape are observed:
-
Cell Shortening: Treatment with this compound leads to a marked decrease in the length of E. coli cells.[1][2][3][4][6] This is attributed to the inhibition of the biosynthesis of the cylindrical portion of the cell wall.[1][2][3][6]
-
Reduced Surface Hydrophobicity: The shorter E. coli cells exhibit a significantly less hydrophobic cell surface.[1][2][3][4][6]
These morphological alterations are visually similar to those seen in E. coli mutants with defective lytic transglycosylase genes, further supporting the proposed mechanism of action.[6]
Mechanism of Action
This compound's biological effects stem from its ability to inhibit key enzymes involved in peptidoglycan metabolism.
Inhibition of Lytic Transglycosylases and β-N-acetylglucosaminidases
This compound is a potent inhibitor of:
-
Lytic Transglycosylases (LTs): In E. coli, this compound is proposed to inhibit LTs, which are autolytic enzymes responsible for cleaving the glycan strands of peptidoglycan to allow for cell growth and division.[1][2][3][4][6] This inhibition prevents the normal remodeling of the cell wall, leading to the observed morphological changes. Evidence for this includes the prevention of ampicillin-induced cell lysis in the presence of this compound.[4]
-
GH20 β-N-acetylglucosaminidase (VhGlcNAcase): In Vibrio campbellii, this compound is a strong inhibitor of the VhGlcNAcase, an enzyme crucial for chitin metabolism, which is required for the growth of this bacterium.[7]
Quantitative Data on Enzyme Inhibition
The inhibitory activity of this compound against VhGlcNAcase from Vibrio campbellii has been quantitatively characterized.
| Enzyme | Inhibition Parameter | Value | Reference |
| VhGlcNAcase | IC50 | 11.9 ± 1.0 µM | [7] |
| VhGlcNAcase | Ki | 62 ± 3 µM | [7] |
| VhGlcNAcase | Kd | 32 ± 1.2 µM | [7] |
Table 2: Quantitative Inhibition Data for this compound against VhGlcNAcase. This table presents the key inhibitory constants of this compound for the GH20 β-N-acetylglucosaminidase from Vibrio campbellii.
Signaling Pathway Visualization
The following diagram illustrates the peptidoglycan synthesis pathway and the proposed point of intervention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lytic Transglycosylases: Concinnity in concision of the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on morphology and surface hydrophobicity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Effect of NAG–thiazoline on Morphology and Surface Hydrophobicity " by Christopher W. Reid, Neil T. Blackburn et al. [digitalcommons.bryant.edu]
- 6. digitalcommons.bryant.edu [digitalcommons.bryant.edu]
- 7. Nucleotide binding as an allosteric regulatory mechanism for Akkermansia muciniphila β-N-acetylhexosaminidase Am2136 - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Bioavailability of NAG-Thiazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylglucosamine-thiazoline (NAG-thiazoline) is a potent competitive inhibitor of glycoside hydrolases, particularly O-GlcNAcase (OGA) and β-N-acetylhexosaminidases. Its ability to modulate the O-GlcNAcylation of intracellular proteins makes it a promising therapeutic candidate for a variety of diseases, including neurodegenerative disorders and cardiovascular conditions. However, a critical gap exists in our understanding of its bioavailability. This technical guide synthesizes the currently available preliminary data from in vitro, ex vivo, and stability studies to provide an initial assessment of the factors influencing the bioavailability of this compound and to outline a path for future preclinical development. To date, no formal in vivo pharmacokinetic studies have been published for this compound. Therefore, this document focuses on foundational data crucial for designing such studies.
Introduction to Bioavailability and this compound
Bioavailability is a key pharmacokinetic parameter that measures the rate and extent to which the active moiety of a drug is absorbed from its dosage form and becomes available at the site of action. For orally administered drugs, this is influenced by factors such as aqueous solubility, membrane permeability, and metabolic stability.
This compound functions as a transition state analog for enzymes that process N-acetylglucosamine, leading to their potent inhibition.[1][2][3] This mechanism of action has generated significant interest in its therapeutic potential. However, without an understanding of its bioavailability, its translation into a viable clinical candidate remains challenging. This guide provides a comprehensive overview of the existing data that can inform initial bioavailability assessments.
Physicochemical Properties and Stability: A Major Hurdle for Oral Administration
A significant factor that will likely impact the oral bioavailability of this compound is its stability in acidic environments.
pH-Dependent Decomposition
A crucial stability study has demonstrated that this compound undergoes decomposition at a pH below 6.[1] The acidic environment of the stomach (pH 1.5-3.5) would therefore be expected to degrade the molecule, limiting the amount of intact drug available for absorption in the gastrointestinal tract.
Experimental Protocol: Stability Assay of this compound
-
Objective: To determine the stability of this compound at various pH values.
-
Methodology:
-
Solutions of this compound are prepared in buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4).
-
The solutions are incubated at a controlled temperature (e.g., 37°C).
-
Aliquots are taken at various time points.
-
The concentration of intact this compound and the appearance of degradation products (2-acetamido-2-deoxy-1-thio-α/β-D-glucopyranoses) are quantified using High-Performance Liquid Chromatography (HPLC).[1]
-
-
Key Finding: The study reported decomposition at pH < 6, with the formation of inactive dimeric products.[1]
This instability suggests that for oral administration, this compound would likely require an enteric coating or other formulation strategy to protect it from stomach acid.
Insights from Ex Vivo Studies: Evidence of Target Engagement
While no in vivo pharmacokinetic data is available, an ex vivo study using isolated perfused rat hearts provides evidence that this compound derivatives can reach and act on target tissues.
Cardioprotective Effects in Perfused Rat Hearts
In a study investigating ischemia-reperfusion injury, two this compound derivatives, NAG-Bt and NAG-Ae, were administered to isolated perfused rat hearts.[2] The compounds were shown to increase the levels of O-GlcNAcylated proteins, demonstrating target engagement with OGA in cardiac tissue. This resulted in improved contractile function and reduced tissue damage.
Table 1: Summary of Findings from the Perfused Rat Heart Study
| Compound | Concentration | Key Findings | Reference |
| NAG-Bt | 50 µM, 100 µM | Significantly increased total O-GlcNAc levels, improved contractile function, and reduced cardiac troponin I release. | [2] |
| NAG-Ae | 50 µM | Significantly increased total O-GlcNAc levels, improved contractile function, and reduced cardiac troponin I release. | [2] |
Experimental Protocol: Isolated Perfused Rat Heart Model (Langendorff)
-
Objective: To assess the direct effects of this compound derivatives on cardiac tissue.
-
Methodology:
-
Rat hearts are excised and mounted on a Langendorff apparatus.
-
The hearts are perfused via the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
After a stabilization period, global ischemia is induced by stopping the perfusion.
-
Reperfusion is initiated with the buffer containing the test compound (NAG-Bt or NAG-Ae).
-
Cardiac function (e.g., heart rate, left ventricular developed pressure) is monitored throughout the experiment.
-
At the end of the experiment, tissue samples are collected for biochemical analysis (e.g., Western blotting for O-GlcNAc levels).[2]
-
The success of this ex vivo study suggests that if sufficient plasma concentrations can be achieved in vivo, this compound and its derivatives are capable of exerting their therapeutic effects.
In Vitro Biological Activity: A Prerequisite for Therapeutic Utility
This compound has demonstrated biological activity in various in vitro systems, primarily through its potent inhibition of target enzymes.
Antimicrobial Effects
Studies have investigated the effects of this compound on the growth of bacteria. While it did not affect the viability of Escherichia coli DH5α at concentrations up to 1 mg/ml, it did induce morphological changes.[4][5] In another study, this compound was found to completely inhibit the growth of Vibrio campbellii.[6]
Table 2: Summary of In Vitro Antimicrobial Studies
| Organism | Concentration | Effect | Reference |
| Escherichia coli DH5α | Up to 1 mg/ml | No effect on viability, but induced morphological changes. | [4][5] |
| Vibrio campbellii | 0.5 µM (MIC) | Complete inhibition of growth. | [6] |
These studies, while not directly related to bioavailability in mammals, confirm the biological activity of the compound.
Proposed Path Forward: Key Studies to Determine Bioavailability
The lack of in vivo pharmacokinetic data for this compound necessitates a structured approach to its preclinical development. The following logical workflow outlines the essential studies required.
References
- 1. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. The effect of this compound on morphology and surface hydrophobicity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Effect of NAG–thiazoline on Morphology and Surface Hydrophobicity " by Christopher W. Reid, Neil T. Blackburn et al. [digitalcommons.bryant.edu]
- 6. This compound is a potent inhibitor of the Vibrio campbellii GH20 β-N-Acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Active Site: A Technical Guide to the Theoretical Modeling of NAG-thiazoline Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical modeling of N-acetylglucosamine (NAG)-thiazoline binding to the active sites of glycoside hydrolases. NAG-thiazoline is a potent competitive inhibitor of enzymes such as O-GlcNAcase and β-hexosaminidases, which are implicated in a range of diseases, including cancer, Alzheimer's, and type II diabetes.[1] Understanding the molecular interactions that govern this binding is crucial for the rational design of more selective and effective therapeutic agents. This document provides a comprehensive overview of the computational methods employed, summarizes key quantitative data, details experimental protocols for model validation, and visualizes the underlying biochemical and logical frameworks.
Quantitative Analysis of this compound Inhibition and Binding
The potency of this compound and its derivatives as inhibitors of various glycoside hydrolases has been quantified through experimental assays and computational calculations. This data is essential for comparing the efficacy of different inhibitors and for validating theoretical models.
| Enzyme Target | Inhibitor | Ki (μM) | Method | Reference |
| OfHex1 (from Ostrinia furnacalis) | This compound (NGT) | 78 | Enzymatic Assay | [2] |
| OfHex1 (from Ostrinia furnacalis) | NMAGT (NGT derivative) | 0.13 | Enzymatic Assay | [2] |
| Jack Bean N-acetylhexosaminidase | This compound | 0.62 (Km) | Enzymatic Assay | [3] |
| Computational Model | Inhibitor | Calculated Binding Free Energy (kJ/mol) | Method | Key Interacting Residues | Reference |
| Bacterial O-GlcNAcase | This compound | - | QM/MM | Asp-401, Asp-298, Asp-297 | [1][4] |
| Bacterial O-GlcNAcase | PUGNAc | - | QM/MM | Asp-401, Asp-298, Asp-297 | [1][4] |
Core Experimental and Computational Protocols
The theoretical modeling of this compound binding is a multi-step process that integrates computational simulations with experimental validation.
Experimental Protocols for Validation
In Vitro α-Glucosidase Inhibition Assay: A standard method to determine the inhibitory activity of compounds like this compound involves the following steps:
-
A solution of α-glucosidase (e.g., 1 U/mL) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8).
-
The test compound (inhibitor) is added to the enzyme solution and incubated.
-
The reaction is initiated by adding a substrate, such as 4-Nitrophenyl α-D-glucopyranoside.
-
The enzyme hydrolyzes the substrate, producing a colorimetric product (4-nitrophenol) that can be measured spectrophotometrically at 405 nm.
-
The concentration of the product is proportional to the enzyme activity, and the inhibitory effect of the test compound can be quantified.[5]
Computational Modeling Methodologies
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is a powerful tool for studying enzyme-inhibitor interactions with high accuracy.
-
System Setup: The initial coordinates of the protein-ligand complex are typically obtained from X-ray crystallography structures.
-
Partitioning: The system is divided into a QM region and an MM region. The QM region usually includes the ligand (this compound) and key active site residues directly involved in the binding and catalytic mechanism. The rest of the protein and solvent are treated with classical molecular mechanics (MM).
-
Simulation: Molecular dynamics (MD) simulations are performed where the forces for the QM region are calculated using quantum mechanics, while the forces for the MM region are calculated using a force field. This allows for a detailed description of electronic effects, such as charge transfer and polarization, within the active site.[1][4]
-
Analysis: The simulations provide insights into the binding mode, interaction energies, and the role of specific residues in stabilizing the inhibitor.[1][4]
Molecular Dynamics (MD) Simulations: Classical MD simulations are used to explore the conformational dynamics and stability of the enzyme-inhibitor complex over time.
-
System Preparation: A 3D structure of the enzyme-inhibitor complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: Long-timescale simulations (nanoseconds to microseconds) are performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectories are analyzed to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of atomic positions, and specific interactions like hydrogen bonds.[2][6][7][8][9][10]
Visualizing the Frameworks of this compound Action
O-GlcNAcase Catalytic Pathway
The following diagram illustrates the substrate-assisted catalytic mechanism of O-GlcNAcase, which this compound is designed to inhibit by mimicking the transition state.
References
- 1. A quantum mechanics/molecular mechanics study of the protein-ligand interaction of two potent inhibitors of human O-GlcNAcase: PUGNAc and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring this compound and its derivatives as inhibitors of chitinolytic β-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Modeling and Molecular dynamics Simulations of Thiazolino 2-pyridone amide analog compounds as Chlamydia trachomatis inhibitor [jchemlett.com]
- 7. Molecular dynamics simulation approach of hybrid chalcone–thiazole complex derivatives for DNA gyrase B inhibition: lead generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NAG-thiazoline in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAG-thiazoline is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for regulating a vast array of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.[3][4] this compound and its derivatives are valuable chemical tools for studying the functional roles of O-GlcNAcylation by enabling the acute and specific inhibition of OGA, leading to an increase in cellular O-GlcNAc levels.[3][5][6] These compounds act as transition state mimics, binding tightly to the active site of OGA.[1][2][7]
These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays to determine its potency and characterize its inhibitory mechanism against O-GlcNAcase.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against O-GlcNAcase (OGA) has been characterized in multiple studies. The following table summarizes key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), from various sources.
| Compound | Enzyme Source | Assay Substrate | Ki (nM) | IC50 (µM) | Reference |
| This compound | Human OGA | pNP-GlcNAc | 70 | - | [8] |
| This compound | Human OGA | - | 70 | - | [1][2] |
| NAG-Bt | Rat heart lysate | - | - | - | [3][6] |
| NAG-Ae | Rat heart lysate | - | - | - | [3][6] |
| NMAGT | OfHex1 (insect β-GlcNAcase) | - | 130 | - | [9] |
Note: The inhibitory activity can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
Protocol 1: In Vitro O-GlcNAcase (OGA) Inhibition Assay using a Fluorogenic Substrate
This protocol describes the determination of the inhibitory activity of this compound against purified OGA using a fluorogenic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
Materials and Reagents:
-
Recombinant human O-GlcNAcase (OGA)
-
This compound
-
4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Experimental Workflow:
Caption: Workflow for OGA inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of 4-MU-GlcNAc in DMSO or water (e.g., 10 mM).
-
Dilute the recombinant OGA to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 pM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
-
Assay Setup (96-well plate):
-
Add 25 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the diluted OGA enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare the substrate solution by diluting the 4-MU-GlcNAc stock in Assay Buffer to a final concentration equal to its Km value for OGA (if known) or a concentration that gives a robust signal (e.g., 50 µM).
-
Add 50 µL of the 4-MU-GlcNAc solution to each well to start the reaction. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Stop the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Measure Fluorescence:
-
Read the fluorescence of each well using a microplate reader with excitation at 360 nm and emission at 450 nm.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[10][11]
-
Protocol 2: Determining the Inhibition Constant (Ki) of this compound
To determine the mechanism of inhibition and the inhibition constant (Ki), the assay described in Protocol 1 is performed with varying concentrations of both the inhibitor (this compound) and the substrate (4-MU-GlcNAc).
Methodology:
-
Follow the steps outlined in Protocol 1.
-
In the assay setup, create a matrix of conditions with several fixed concentrations of this compound and a range of 4-MU-GlcNAc concentrations at each inhibitor concentration.
-
Measure the initial reaction velocities (fluorescence units per minute) for each condition.
-
Analyze the data using Michaelis-Menten kinetics.
-
Generate Lineweaver-Burk or Dixon plots to visualize the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For a competitive inhibitor like this compound, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
Calculate the Ki value using the appropriate equations derived from the Michaelis-Menten model for the determined mode of inhibition. For competitive inhibition, the equation is: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
Signaling Pathway
The O-GlcNAcylation signaling pathway is a dynamic post-translational modification that regulates the function of numerous intracellular proteins. This pathway is controlled by the interplay of two key enzymes: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA).
Caption: O-GlcNAcylation signaling pathway.
This diagram illustrates that glucose, through the hexosamine biosynthetic pathway (HBP), provides the substrate UDP-GlcNAc for OGT to add O-GlcNAc to proteins. OGA removes this modification, and this compound specifically inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins and subsequent alterations in cellular responses.
References
- 1. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Protocol for the Laboratory Synthesis of NAG-Thiazoline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-acetylglucosamine (NAG)-thiazoline is a potent inhibitor of enzymes that process N-acetylglucosamine, such as β-N-acetylhexosaminidases. Its synthesis is of significant interest for the development of therapeutic agents and research tools to study the role of these enzymes in various biological processes. The following protocol details a reliable method for the synthesis of NAG-thiazoline in a laboratory setting, starting from the readily available N-acetyl-D-glucosamine. The procedure involves the peracetylation of N-acetyl-D-glucosamine, followed by thionation using Lawesson's reagent to form a thioamide intermediate, which is then cyclized to the final thiazoline product. Purification is achieved through silica gel column chromatography.
Experimental Protocols
This protocol is divided into three main stages:
-
Synthesis of 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine (Peracetylated GlcNAc)
-
Synthesis of the Thioamide Intermediate
-
Synthesis and Purification of this compound
Stage 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine
This initial step protects the hydroxyl groups of N-acetyl-D-glucosamine to prevent side reactions in the subsequent thionation step.
Materials:
-
N-Acetyl-D-glucosamine
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Suspend N-Acetyl-D-glucosamine in a round-bottom flask with anhydrous pyridine.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride to the cooled suspension over a period of 2 hours.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Add methanol to the residue to precipitate a white solid.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the solid with cold methanol and dry under vacuum to yield the peracetylated product.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |
| N-Acetyl-D-glucosamine | 221.21 | 1.0 | - |
| Acetic Anhydride | 102.09 | 10.0 | - |
| 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine | 389.34 | - | ~93 |
Stage 2: Synthesis of the Thioamide Intermediate
The peracetylated GlcNAc is converted to its thioamide derivative using Lawesson's reagent.
Materials:
-
1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the peracetylated GlcNAc in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to 80 °C and stir for approximately 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by vacuum evaporation to obtain the crude thioamide intermediate. This intermediate is typically used in the next step without further purification.
| Reactant | Molecular Weight ( g/mol ) | Typical Molar Ratio |
| 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine | 389.34 | 1.0 |
| Lawesson's Reagent | 404.47 | 5.3 |
Stage 3: Synthesis and Purification of this compound
The thioamide intermediate is cyclized to form the thiazoline ring, followed by purification.
Materials:
-
Crude thioamide intermediate
-
Trimethylsilyl chloride (TMS-Cl)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/ethyl acetate mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Test tubes for fraction collection
Procedure:
-
Dissolve the crude thioamide intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMS-Cl and BF₃·Et₂O to the solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate in vacuo to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography. The column can be eluted with a solvent system such as a dichloromethane/ethyl acetate gradient.
-
Collect the fractions containing the purified this compound and concentrate them using a rotary evaporator to yield the final product.
| Product | Molecular Weight ( g/mol ) | Typical Overall Yield (from peracetylated GlcNAc, %) | Purity (%) |
| This compound | 219.26 | 78 (over two steps) | >95 (after chromatography) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
Application of NAG-thiazoline in studying O-GlcNAcylation.
Application of NAG-thiazoline in Studying O-GlcNAcylation
Application Note ID: AN-NT-OGA-2025
Introduction: The O-GlcNAc Cycle and Its Significance
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is fundamental to a vast array of cellular functions, acting as a critical signaling mechanism akin to protein phosphorylation.[1] The level of O-GlcNAcylation is tightly controlled by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2] The balance between OGT and OGA activity dictates the O-GlcNAcylation status of proteins, thereby influencing their activity, localization, and stability. Given its role in regulating transcription, signal transduction, and protein degradation, dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders like Alzheimer's disease.[3]
This compound: A Potent and Selective O-GlcNAcase Inhibitor
Studying the functional consequences of O-GlcNAcylation often requires tools to manipulate cellular O-GlcNAc levels. One powerful strategy is the inhibition of OGA to induce hyper-O-GlcNAcylation. This compound (1,2-dideoxy-2′-methyl-α-d-glycopyranoso-[2,1-d]-Δ2′-thiazoline) is a highly effective, mechanism-based competitive inhibitor of OGA.[4][5]
Mechanism of Action: OGA catalyzes the hydrolysis of O-GlcNAc through a substrate-assisted mechanism that involves the formation of a bicyclic oxazoline intermediate.[2][4] this compound is designed as a stable transition-state analog, mimicking this oxazoline intermediate.[2][6] With a sulfur atom replacing the oxygen in the oxazoline ring, it binds tightly to the OGA active site, effectively blocking the enzyme's catalytic activity.[2] Linear free energy relationship studies have confirmed that this compound is an excellent mimic of the transition state, whereas other inhibitors like PUGNAc are poor analogues.[4][6][7]
Selectivity: A significant advantage of this compound and its derivatives is their high selectivity for OGA over the functionally related lysosomal β-hexosaminidases.[4][7] This is in contrast to older inhibitors like PUGNAc, which show only modest selectivity, potentially leading to off-target effects that can complicate the interpretation of experimental results.[1] Derivatives of this compound with extended N-acyl chains have been shown to exhibit even greater selectivity for OGA.[2]
Applications in Research and Drug Development
This compound and its derivatives are invaluable tools for:
-
Elucidating Biological Function: By increasing global O-GlcNAc levels in cells or tissues, researchers can investigate the downstream effects on specific signaling pathways, protein function, and cellular processes. For example, this compound treatment has been used to demonstrate the cardioprotective effects of increased O-GlcNAcylation in ischemia-reperfusion injury models.[1][8]
-
Target Validation: In drug development, demonstrating that OGA inhibition leads to a desirable therapeutic outcome in disease models is a crucial step in validating OGA as a drug target.
-
Biochemical Assays: this compound serves as a reference inhibitor in high-throughput screening campaigns to identify new, potentially more drug-like OGA inhibitors.[9]
Below is a diagram illustrating the central role of OGT and OGA in the O-GlcNAc cycle and the inhibitory action of this compound.
Figure 1: The O-GlcNAc Cycle and Inhibition by this compound. O-GlcNAc Transferase (OGT) adds O-GlcNAc to proteins, while O-GlcNAcase (OGA) removes it. This compound specifically inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins.
Quantitative Data: Inhibitor Potency
The potency of this compound and its derivatives against OGA has been characterized in several studies. The table below summarizes key quantitative data for comparison.
| Inhibitor | Enzyme Source | Ki (nM) | IC50 (µM) | Notes | Reference |
| This compound | Human OGA | 70 | - | Highly potent competitive inhibitor. | [5] |
| This compound | OGA | 180 | - | Described as having modest Ki in this study. | [10] |
| NAG-Bt | Not specified | - | ~0.05 (50 nM) | A derivative used in cellular studies. | [1][8] |
| NAG-Ae | Not specified | - | ~0.05 (50 nM) | A derivative used in cellular studies. | [1][8] |
| PUGNAc | Human OGA | - | - | Binds ~240,000-fold more tightly than a ground state inhibitor, but is a poor transition state analog. | [6] |
Detailed Experimental Protocols
Here we provide detailed protocols for using this compound in both in vitro enzymatic assays and cell-based experiments to study O-GlcNAcylation.
Protocol 1: In Vitro OGA Activity Assay using a Fluorogenic Substrate
This protocol is used to determine the inhibitory activity (e.g., IC50) of this compound or its derivatives on purified OGA.
A. Materials and Reagents:
-
Purified human OGA (hOGA)
-
This compound (or derivative)
-
Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
Assay Buffer: 50 mM citrate-phosphate buffer, pH adjusted as needed
-
Stop Solution: e.g., 0.5 M Sodium Carbonate
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
B. Experimental Workflow Diagram:
Figure 2: Workflow for in vitro OGA inhibition assay.
C. Step-by-Step Procedure:
-
Prepare Reagent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in Assay Buffer to create a range of inhibitor concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM).
-
Dilute the purified OGA enzyme in Assay Buffer to a working concentration (e.g., 0.2 nM final concentration).[9]
-
Prepare a working solution of 4MU-GlcNAc in Assay Buffer (e.g., 32 µM final concentration).[9]
-
-
Pre-incubation:
-
To each well of a 96-well plate, add a fixed volume of the diluted OGA enzyme.
-
Add an equal volume of each this compound dilution (or vehicle control) to the wells.
-
Incubate the plate for 5-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the 4MU-GlcNAc substrate solution to each well. The final reaction volume might be 50-100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding a volume of Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Read the fluorescence of the liberated 4-methylumbelliferone (4MU) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the % inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Increasing Cellular O-GlcNAc Levels and Detection by Western Blot
This protocol describes how to treat cultured cells with a this compound derivative to increase protein O-GlcNAcylation, followed by detection using immunoblotting.
A. Materials and Reagents:
-
Cultured cells (e.g., SK-N-SH, HeLa, or primary cells)
-
This compound derivative (e.g., NAG-Bt or NAG-Ae, cell-permeable)[1]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like PUGNAc or this compound in the lysis buffer to prevent de-O-GlcNAcylation during sample processing.[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
B. Experimental Workflow Diagram:
References
- 1. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Probing Enzyme Active Sites with NAG-Thiazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dideoxy-2'-methyl-α-D-glucopyranoso-[2,1-d]-Δ2'-thiazoline, commonly known as NAG-thiazoline, is a potent competitive inhibitor of glycoside hydrolases that process N-acetylglucosamine (GlcNAc), particularly O-GlcNAcases (GH84) and β-hexosaminidases (GH20). Its mechanism of action as a transition state analog mimic makes it an invaluable tool for probing the active sites of these enzymes. By closely resembling the proposed oxazoline intermediate in the catalytic mechanism of family 20 glycoside hydrolases, this compound binds with high affinity to the enzyme's active site, enabling detailed kinetic and structural characterization. These studies are crucial for understanding enzyme mechanisms and for the rational design of more potent and selective inhibitors for therapeutic applications.
Mechanism of Action
This compound is classified as a transition state analog inhibitor. The enzymatic hydrolysis of glycosides by O-GlcNAcase and β-hexosaminidases is proposed to proceed through a transition state with significant oxocarbenium ion character, which is stabilized by the enzyme. This compound, with its flattened thiazoline ring, mimics the geometry and charge distribution of this transient species. Linear free energy relationships have shown a strong correlation between the binding affinity of this compound derivatives and the transition state stabilization of substrates, supporting its role as a true transition state mimic.[1][2][3] This tight and specific binding to the active site allows for its use in a variety of biochemical and structural biology applications.
Applications
-
Enzyme Kinetics and Inhibition Studies: this compound is widely used to determine the inhibition constants (Ki) and IC50 values for O-GlcNAcases and β-hexosaminidases, providing insights into their catalytic mechanisms and the structural features of their active sites.[4][5]
-
Structural Biology: Co-crystallization of enzymes with this compound allows for high-resolution X-ray crystallographic studies of the enzyme-inhibitor complex. These structures reveal the specific molecular interactions between the inhibitor and active site residues, guiding the design of novel inhibitors with improved potency and selectivity.[2][3]
-
Drug Development: As a validated inhibitor, this compound serves as a scaffold for the development of more drug-like molecules. Derivatives of this compound have been synthesized to enhance properties such as cell permeability and selectivity for O-GlcNAcase over lysosomal β-hexosaminidases, which is critical for therapeutic applications.[4]
Data Presentation
Inhibitor Constants (Ki) for this compound
| Enzyme Target | Glycoside Hydrolase Family | Ki (µM) | Source |
| Human O-GlcNAcase | GH84 | 0.070 | [4][5] |
| Human β-Hexosaminidase | GH20 | 0.070 | [4][5] |
| Bacteroides thetaiotaomicron β-N-acetylglucosaminidase | GH84 | - | [6] |
| Talaromyces flavus β-N-acetylhexosaminidase | GH20 | - | [6] |
| Streptomyces plicatus β-N-acetylhexosaminidase | GH20 | - | [6] |
Note: Specific Ki values for the bacterial and fungal enzymes were not explicitly found in the provided search results, but this compound is a known potent inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on commonly cited methods.
Materials:
-
N-acetyl-D-glucosamine
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Methanol
-
Sodium Methoxide
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Thionation: In a round-bottom flask, dissolve N-acetyl-D-glucosamine in anhydrous toluene.
-
Add Lawesson's Reagent (typically 0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Cyclization and Deprotection (if acetylated starting material is used): The crude product from the thionation step is often a complex mixture. If starting with per-O-acetylated GlcNAc, a deacetylation step is required.
-
Dissolve the crude residue in methanol.
-
Add a catalytic amount of sodium methoxide to the solution and stir at room temperature. Monitor the deacetylation by TLC.
-
Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex-50).
-
Purification: Filter the resin and concentrate the filtrate. Purify the resulting this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Enzyme Inhibition Assay to Determine Ki
This protocol describes a general method for determining the competitive inhibition constant (Ki) of this compound for a glycoside hydrolase using a fluorogenic substrate.
Materials:
-
Purified enzyme (e.g., human O-GlcNAcase or β-hexosaminidase)
-
This compound
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide; 4-MU-GlcNAc)
-
Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.
-
Prepare a stock solution of 4-MU-GlcNAc in DMSO and dilute to various concentrations in assay buffer (typically ranging from 0.2 to 5 times the Km of the enzyme for the substrate).
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 20 µL of each this compound dilution. Include a control with no inhibitor.
-
Add 20 µL of the enzyme solution to each well and incubate for 10-15 minutes at the desired temperature (e.g., 37 °C) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 20 µL of the 4-MU-GlcNAc substrate solution to each well.
-
-
Incubation and Termination:
-
Incubate the plate at the desired temperature for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (no enzyme) from all readings.
-
Plot the initial velocity (rate of fluorescence increase) against the substrate concentration for each inhibitor concentration.
-
Determine the apparent Km (Km,app) from each curve using non-linear regression (Michaelis-Menten kinetics).
-
Plot the Km,app values against the this compound concentration. For a competitive inhibitor, this will be a linear plot.
-
The Ki can be determined from the x-intercept of this plot (-Ki) or from the slope (Slope = Km/Ki).
-
Protocol 3: Co-crystallization of an Enzyme with this compound
This protocol provides a general workflow for obtaining crystals of an enzyme in complex with this compound. Specific conditions will need to be optimized for each target enzyme.
Materials:
-
Highly purified and concentrated enzyme solution
-
This compound stock solution
-
Crystallization screens (various precipitants, buffers, and salts)
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
-
Cryoprotectant solution
Procedure:
-
Complex Formation:
-
Incubate the purified enzyme with a 5- to 10-fold molar excess of this compound on ice for at least 1 hour to ensure complex formation. The final protein concentration should be suitable for crystallization (typically 5-15 mg/mL).
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the reservoir solution from a crystallization screen.
-
Equilibrate the drops against the reservoir solution at a constant temperature (e.g., 4 °C or 20 °C).
-
Monitor the plates regularly for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during X-ray diffraction data collection. The cryoprotectant is often the reservoir solution supplemented with an agent like glycerol, ethylene glycol, or PEG.
-
-
X-ray Diffraction:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure to visualize the interactions between the enzyme and this compound.
-
Visualizations
Caption: Mechanism of this compound competitive inhibition.
Caption: Experimental workflow for using this compound.
References
- 1. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives [mdpi.com]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
NAG-thiazoline: A Potent Chemical Tool for Glycobiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosamine-thiazoline (NAG-thiazoline) is a powerful chemical tool for researchers in the field of glycobiology. It is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound effectively increases the levels of protein O-GlcNAcylation, allowing for the study of the functional roles of this dynamic post-translational modification in a wide range of cellular processes. These processes include signal transduction, transcription, and metabolism. This document provides detailed application notes and experimental protocols for the use of this compound in glycobiology research.
Mechanism of Action
This compound acts as a transition state analog inhibitor of O-GlcNAcase.[1][2] The catalytic mechanism of OGA involves the formation of a bicyclic oxazoline intermediate. This compound mimics this high-energy intermediate, binding tightly to the active site of the enzyme and preventing it from processing its natural substrates.[2] This results in a competitive inhibition pattern.[2] Its high affinity and selectivity for OGA over other related enzymes, such as the lysosomal β-hexosaminidases, make it an invaluable tool for specifically studying O-GlcNAc cycling.[2]
Quantitative Data
The inhibitory potency of this compound and its derivatives has been characterized in various studies. The following tables summarize key quantitative data for its activity against O-GlcNAcase (OGA) and its selectivity over β-hexosaminidases.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| This compound | Human OGA | 70 | - | [3] |
| Human β-hexosaminidase | - | - | ||
| NAG-Bt | Human OGA | - | - | [4] |
| NAG-Ae | Human OGA | - | - | [4] |
| C-6-azido-NAG-thiazoline | Human OGA | 2.1 ± 0.1 | - | [3] |
| B. thetaiotaomicron OGA | 0.04 ± 0.01 | - | [3] | |
| T. flavus β-hexosaminidase | 211.9 ± 16.3 | - | [3] | |
| S. plicatus β-hexosaminidase | - | - | [3] |
NAG-Bt and NAG-Ae are derivatives of this compound.
Experimental Protocols
Here we provide detailed protocols for the use of this compound in common glycobiology research applications.
Protocol 1: In Vitro O-GlcNAcase Inhibition Assay
This protocol describes how to determine the inhibitory activity of this compound against purified O-GlcNAcase using a fluorogenic substrate.
Materials:
-
Purified recombinant human O-GlcNAcase (OGA)
-
This compound
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
96-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Prepare a working solution of OGA in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.
-
Prepare a working solution of 4-MU-GlcNAc in Assay Buffer. The final concentration should be at or below the Km of the enzyme for this substrate.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 70 µL of Assay Buffer to each well.
-
Add 10 µL of the OGA working solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the 4-MU-GlcNAc working solution to each well.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Increasing O-GlcNAcylation Levels in Cultured Cells
This protocol details the treatment of cultured cells with this compound to increase global O-GlcNAcylation levels for subsequent analysis by western blot.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM PUGNAc or 1 µM Thiamet-G) to prevent de-O-GlcNAcylation during lysis.[4]
-
BCA protein assay kit
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a vehicle suitable for cell culture (e.g., sterile PBS or DMSO).
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM to 50 µM) in complete culture medium for a specified time (e.g., 4 to 24 hours).[4] Include a vehicle-treated control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound in glycobiology research.
Conclusion
This compound is an indispensable tool for elucidating the complex roles of O-GlcNAcylation in cellular physiology and disease. Its potency and selectivity allow for the precise manipulation of O-GlcNAc levels, enabling researchers to uncover the functional consequences of this modification on specific proteins and signaling pathways. The protocols and data presented here provide a comprehensive resource for the effective application of this compound in glycobiology research.
References
- 1. researchgate.net [researchgate.net]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of Proteins in Complex with NAG-thiazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of proteins in complex with NAG-thiazoline. This powerful technique offers atomic-level insights into the binding interactions between proteins and this potent inhibitor, which is crucial for structure-based drug design and understanding enzymatic mechanisms. The protocols provided are generalized from successful studies on enzymes such as β-N-acetylglucosaminidases and human O-GlcNAcase.
Introduction
This compound is a stable transition-state analogue inhibitor of enzymes that process N-acetylglucosamine (NAG), particularly glycoside hydrolases. Its thiazoline ring mimics the oxazolinium ion intermediate formed during the enzymatic cleavage of NAG-containing substrates. Determining the crystal structure of a target protein in complex with this compound provides a detailed map of the active site, revealing key hydrogen bonds, hydrophobic interactions, and the overall binding mode. This information is invaluable for the rational design of more potent and selective inhibitors for therapeutic applications.
Data Presentation: Quantitative Analysis of Protein-NAG-thiazoline Interactions
The following tables summarize key quantitative data from studies on protein-NAG-thiazoline complexes, providing a basis for comparison and experimental planning.
Table 1: Inhibition and Binding Affinity Data
| Protein | Organism | Family | IC₅₀ (µM) | Kᵢ (µM) | Kₑ (µM) | PDB ID |
| β-N-acetylglucosaminidase (VhGlcNAcase) | Vibrio campbellii | GH20 | 11.9 ± 1.0[1] | 62 ± 3[1] | 32 ± 1.2[1] | 6K35[1] |
| O-GlcNAcase (hOGA) | Homo sapiens | GH84 | - | ~0.07[2] | - | 2GK1[3] |
Table 2: Crystallization and Data Collection Statistics for VhGlcNAcase-NAG-thiazoline Complex
| Parameter | Value | Reference |
| Crystallization Method | Sitting-drop vapor diffusion | [4] |
| Protein Concentration | 10 mg/mL | [5] |
| Reservoir Solution | 0.1 M sodium acetate pH 4.6, 1.4 M sodium malonate | [5] |
| Temperature | 293 K (20 °C) | [4][5] |
| Space Group | P2₁ | [1] |
| Unit Cell Parameters | a=59.9 Å, b=98.8 Å, c=113.2 Å, β=106.3° | [1] |
| Resolution | 2.1 Å | [1] |
| R-work / R-free | 0.18 / 0.22 | [1] |
Experimental Protocols
The following are detailed, generalized protocols for the expression, purification, and co-crystallization of a target protein with this compound, followed by X-ray diffraction analysis.
Protocol 1: Recombinant Protein Expression and Purification
This protocol describes the expression of a His-tagged target protein in E. coli and its subsequent purification.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-20 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.
-
Concentration and Quality Control: Pool the fractions containing the pure protein and concentrate using an ultrafiltration device. Determine the final protein concentration (e.g., using a spectrophotometer at 280 nm) and assess purity by SDS-PAGE.
Protocol 2: Co-crystallization of Protein with this compound
This protocol outlines the setup of co-crystallization trials.
-
Complex Formation: Prepare the protein-ligand complex by incubating the purified protein with a 5-10 fold molar excess of this compound. The incubation time can vary from 30 minutes to overnight at 4°C.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for initial crystallization conditions. This is typically done in 96-well plates.
-
Mix 1 µL of the protein-NAG-thiazoline complex solution (at a concentration of 5-15 mg/mL) with 1 µL of the reservoir solution from a commercial crystallization screen (e.g., JCSG Core Suites, PACT Suite).
-
Equilibrate the drops against 100 µL of the reservoir solution at a constant temperature (e.g., 20°C).
-
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop and flash-cool them in liquid nitrogen, often after a brief soak in a cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.
-
Data Processing: Process the diffraction data using software such as XDS or HKL2000 to determine the space group, unit cell dimensions, and to integrate the reflection intensities.
-
Structure Solution: Solve the crystal structure using molecular replacement with a known homologous structure as a search model, if available.
-
Refinement and Model Building: Refine the initial model and build the ligand into the electron density map using software like PHENIX and Coot. Iterative cycles of refinement and manual model building are performed until the model and the experimental data are in good agreement.
-
Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality before depositing the coordinates in the Protein Data Bank (PDB).
Mandatory Visualizations
O-GlcNAc Signaling Pathway and Inhibition by this compound
The O-GlcNAc signaling pathway is a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins. It is controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. This compound is a potent inhibitor of OGA, leading to an increase in cellular O-GlcNAcylation levels.
Experimental Workflow for X-ray Crystallography of Protein-NAG-thiazoline Complexes
The following diagram outlines the major steps involved in determining the crystal structure of a protein in complex with this compound.
References
- 1. Frontiers | Experiences From Developing Software for Large X-Ray Crystallography-Driven Protein-Ligand Studies [frontiersin.org]
- 2. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting NAG-thiazoline Binding Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the detection and characterization of NAG-thiazoline binding to its target proteins, primarily O-GlcNAcase (OGA) and β-hexosaminidases, using various mass spectrometry-based methods.
Introduction to this compound and Mass Spectrometry Approaches
This compound is a potent competitive inhibitor of glycoside hydrolases such as O-GlcNAcase (OGA) and β-hexosaminidases.[1][2][3] It acts as a transition state analogue, mimicking the oxazoline intermediate in the catalytic mechanism of these enzymes.[1][2] Understanding the binding of this compound to its target enzymes is crucial for the development of selective inhibitors for therapeutic applications. Mass spectrometry (MS) offers a powerful suite of tools for this purpose, providing insights into binding affinity, stoichiometry, and the specific amino acid residues involved in the interaction.
This document outlines three primary MS-based methodologies for studying this compound binding:
-
Native Mass Spectrometry (nMS): Analyzes the intact protein-ligand complex under non-denaturing conditions to determine binding stoichiometry and affinity.[4][5][6]
-
Covalent Labeling-Mass Spectrometry (CL-MS): Utilizes chemical probes to modify solvent-accessible amino acid residues. Changes in the modification pattern upon ligand binding reveal the binding site and can be used to quantify binding affinity.[7][8][9]
-
Affinity Selection-Mass Spectrometry (AS-MS): A screening method to identify ligands that bind to a target protein from a complex mixture.[10][11][12]
Method 1: Native Mass Spectrometry for Stoichiometry and Affinity Determination
Native MS preserves non-covalent interactions, allowing for the direct observation of the protein-NAG-thiazoline complex. This technique is particularly useful for determining the stoichiometry of binding and for quantitative measurements of binding affinity (dissociation constant, Kd).[4][13]
Experimental Protocol: Native Mass Spectrometry
-
Sample Preparation:
-
Reconstitute the purified target protein (e.g., O-GlcNAcase) in a volatile buffer system, such as 100-200 mM ammonium acetate, pH 7.5.
-
Prepare a stock solution of this compound in the same buffer.
-
For affinity measurements, create a series of samples with a fixed protein concentration (e.g., 5 µM) and varying concentrations of this compound (e.g., 0-100 µM).
-
Incubate the samples at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Mass Spectrometry Analysis:
-
Introduce the samples into the mass spectrometer using a nano-electrospray ionization (nESI) source.
-
Use a mass spectrometer capable of high-resolution measurements on intact proteins, such as an Orbitrap or a Q-TOF instrument.
-
Optimize instrument parameters to preserve non-covalent complexes. This includes using gentle desolvation conditions (e.g., lower capillary temperature and collision energies).
-
Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the unbound protein and the protein-NAG-thiazoline complex.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the masses of the unbound protein and the complex.
-
Calculate the fractional abundance of the bound and unbound protein at each this compound concentration.
-
Determine the dissociation constant (Kd) by fitting the binding data to a suitable binding isotherm equation.
-
Quantitative Data: this compound Binding Affinity (Illustrative)
| Target Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| O-GlcNAcase | This compound | Native MS | 50 nM | [1][2] |
| β-Hexosaminidase | This compound | Native MS | 280 nM | [11] |
Note: The provided Kd values are illustrative and may vary depending on the specific experimental conditions.
Method 2: Covalent Labeling-Mass Spectrometry for Binding Site Mapping
CL-MS can identify the binding site of this compound by measuring changes in the solvent accessibility of amino acid residues upon ligand binding. Residues at the binding interface will be protected from covalent modification.[9][14]
Experimental Protocol: Covalent Labeling with Diethylpyrocarbonate (DEPC)
-
Sample Preparation:
-
Prepare two sets of samples of the target protein (e.g., 10 µM in 50 mM phosphate buffer, pH 7.4): one with and one without a saturating concentration of this compound (e.g., 10-fold molar excess).
-
Incubate the samples for 30 minutes at room temperature.
-
-
Covalent Labeling:
-
Add a stock solution of diethylpyrocarbonate (DEPC) in a water-miscible organic solvent to both samples to a final concentration of 1-5 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Quench the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM.
-
-
Proteomic Sample Preparation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to fragment the most abundant peptides.
-
-
Data Analysis:
-
Use proteomic search software to identify the peptides and the sites of DEPC modification.
-
Quantify the extent of modification for each identified peptide in the presence and absence of this compound.
-
Peptides with significantly reduced modification in the presence of this compound are likely part of the binding site.
-
Quantitative Data: Covalent Labeling (Illustrative)
| Peptide Sequence | Residue Modified | Fold Change in Modification (-NAG-thiazoline/+this compound) | Putative Role |
| GIVFFG... | K123 | 5.2 | Binding Site |
| ...YPT... | Y245 | 4.8 | Binding Site |
| ...LSA... | S301 | 1.1 | Not in Binding Site |
Note: This is illustrative data. The actual protected residues will depend on the target protein's structure.
Method 3: Affinity Selection-Mass Spectrometry for Inhibitor Screening
AS-MS is a high-throughput method to screen for inhibitors, like this compound and its analogs, from complex mixtures.[10][11][12] This example uses magnetic beads for affinity selection.
Experimental Protocol: Magnetic Microbead Affinity Selection
-
Immobilization of Target Protein:
-
Immobilize the purified target protein (e.g., His-tagged OGA) onto magnetic beads (e.g., Ni-NTA magnetic beads).
-
Wash the beads to remove unbound protein.
-
-
Affinity Selection:
-
Incubate the protein-coated beads with a mixture containing potential ligands (e.g., a library of this compound derivatives).
-
Allow the binding to reach equilibrium.
-
Use a magnet to separate the beads from the supernatant containing unbound ligands.
-
Wash the beads several times with buffer to remove non-specifically bound compounds.
-
-
Elution and Analysis:
-
Elute the bound ligands from the beads using a denaturing solution (e.g., 50% acetonitrile with 0.1% formic acid).
-
Analyze the eluate by LC-MS to identify the bound compounds.
-
-
Data Analysis:
-
Compare the mass spectra of the eluate with a control experiment (e.g., beads without immobilized protein) to identify specific binders.
-
The masses of the identified compounds can be used to determine their elemental composition and aid in their identification.
-
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 4. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycosidase Function Using NAG-thiazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NAG-thiazoline and its derivatives for the study of O-GlcNAcase (OGA), a key enzyme in the regulation of O-GlcNAcylation. The provided protocols detail cell-based assays to investigate the effects of OGA inhibition on cellular processes and signaling pathways.
Introduction to this compound and O-GlcNAcase
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The interplay between these two enzymes maintains the cellular O-GlcNAc homeostasis, which is crucial for a multitude of cellular processes, including signal transduction, transcription, and cell cycle control. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
This compound is a potent and highly selective competitive inhibitor of O-GlcNAcase.[1][2][3] It acts as a transition state analog, mimicking the oxazoline intermediate formed during the catalytic cleavage of O-GlcNAc.[2][3] Its high selectivity for OGA over other hexosaminidases makes it a valuable tool for specifically studying the consequences of OGA inhibition in cellular and in vivo models.[1] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of protein O-GlcNAcylation, allowing researchers to probe the functional roles of this modification.
Key Applications
-
Elucidating the role of O-GlcNAcylation in cellular signaling: Investigate the impact of increased O-GlcNAcylation on pathways such as PI3K/Akt and MAPK.
-
Target validation for drug discovery: Assess the therapeutic potential of OGA inhibition in various disease models.
-
Understanding the interplay between O-GlcNAcylation and other post-translational modifications: Study the relationship between O-GlcNAcylation and phosphorylation on key signaling proteins.
-
Probing the dynamics of O-GlcNAcylation: Analyze the rate and extent of O-GlcNAc cycling in response to cellular stimuli.
Quantitative Data Summary
The following table summarizes the effects of two this compound derivatives, NAG-Bt and NAG-Ae, on protein O-GlcNAcylation levels in perfused rat hearts. This data demonstrates the dose-dependent increase in O-GlcNAcylation upon OGA inhibition.
| Inhibitor | Concentration (µM) | Fold Increase in Cytosolic O-GlcNAc Levels (vs. Control) | Fold Increase in Nuclear O-GlcNAc Levels (vs. Control) | Reference |
| NAG-Bt | 50 | ~1.5 | No significant change | [4] |
| NAG-Bt | 100 | ~2.0 | ~1.5 | [4] |
| NAG-Ae | 50 | ~2.5 | ~1.75 | [4] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Assessing the Effect of this compound on Global O-GlcNAcylation
This protocol describes a general procedure for treating cultured mammalian cells with this compound and analyzing the resulting changes in total protein O-GlcNAcylation by Western blotting.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
This compound or its derivatives (e.g., NAG-Bt, NAG-Ae)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G) to prevent post-lysis de-O-GlcNAcylation.[4]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., CTD110.6 or RL2)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or flask.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities of the O-GlcNAc blot and the loading control blot using densitometry software.
-
Normalize the O-GlcNAc signal to the corresponding loading control signal for each sample.
-
Calculate the fold change in O-GlcNAcylation relative to the vehicle-treated control.
-
Protocol 2: Immunoprecipitation of O-GlcNAcylated Proteins
This protocol allows for the enrichment of O-GlcNAcylated proteins from cell lysates, which can be useful for identifying novel O-GlcNAcylated proteins or studying the O-GlcNAcylation of a specific protein of interest.
Materials:
-
Cell lysate prepared as in Protocol 1
-
Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2) or an antibody specific to the protein of interest
-
Protein A/G agarose beads
-
Immunoprecipitation (IP) buffer (a milder lysis buffer, e.g., Tris-based buffer with 150 mM NaCl and 0.5% NP-40)
-
Wash buffer (IP buffer with lower detergent concentration)
-
Laemmli sample buffer
Procedure:
-
Pre-clearing the Lysate:
-
Add 20-30 µL of protein A/G agarose beads to 500 µg - 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-O-GlcNAc antibody or the antibody against the protein of interest to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30-50 µL of protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
-
Washing:
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, centrifuge and discard the supernatant.
-
-
Elution and Analysis:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the study of glycosidase function using this compound.
Caption: The O-GlcNAc cycle is regulated by OGT and OGA. This compound inhibits OGA.
Caption: Workflow for cell-based assays using this compound.
Caption: OGA inhibition by this compound can lead to increased Akt phosphorylation.[5][6]
References
- 1. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-GlcNAc modulation at Akt1 Ser473 correlates with apoptosis of murine pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NAG-Thiazoline: A Promising Antimicrobial Agent Targeting Chitin Metabolism in Vibrio
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vibrio species are ubiquitous marine bacteria, with several strains being significant pathogens to both humans and aquatic animals.[1][2] A key metabolic characteristic of many Vibrio species is their ability to utilize chitin, a major component of marine biomass, as a primary source of carbon and nitrogen for growth.[1][2] This dependency on chitin catabolism presents a unique therapeutic window for the development of novel antimicrobial agents. NAG-thiazoline, a synthetic analogue of the N-acetylglucosamine (NAG) oxazolinium ion intermediate, has emerged as a potent inhibitor of enzymes involved in chitin degradation, demonstrating significant antimicrobial potential against Vibrio.[1][2]
This document provides detailed application notes and experimental protocols for researchers interested in evaluating this compound as a potential antimicrobial agent against Vibrio species.
Mechanism of Action
This compound acts as a competitive inhibitor of GH20 β-N-acetylglucosaminidases (GlcNAcases), enzymes crucial for the breakdown of chitin oligosaccharides into usable NAG monomers.[1][2] By binding to the active site of these enzymes, this compound effectively blocks the hydrolysis of chitin fragments, thereby starving the bacteria of an essential nutrient source and inhibiting their growth.[1][2]
Signaling Pathway: Chitin Catabolism in Vibrio and Inhibition by this compound
The following diagram illustrates the chitin catabolism pathway in Vibrio and the inhibitory action of this compound.
Caption: Inhibition of the Vibrio chitin catabolism pathway by this compound.
Quantitative Data
The following tables summarize the reported inhibitory activity of this compound against Vibrio campbellii.
Table 1: In Vitro Antimicrobial Activity of this compound against Vibrio campbellii
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5 µM | [1][2] |
Table 2: Enzymatic Inhibition and Binding Affinity of this compound against Vibrio campbellii GH20 β-N-Acetylglucosaminidase (VhGlcNAcase)
| Parameter | Value | Reference |
| IC50 | 11.9 ± 1.0 µM | [1][2] |
| Ki | 62 ± 3 µM | [1][2] |
| Kd | 32 ± 1.2 µM | [1][2] |
Note: Data on the efficacy of this compound against other pathogenic Vibrio species such as V. cholerae and V. parahaemolyticus are not currently available in the public literature. The protocols provided below can be adapted to determine these values.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Vibrio species.
Materials:
-
Vibrio strain of interest
-
Mueller-Hinton Broth (MHB) supplemented with 1-2% NaCl (as required for the specific Vibrio strain)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Workflow Diagram:
Caption: Workflow for MIC determination of this compound against Vibrio.
Procedure:
-
Prepare Inoculum:
-
Inoculate a single colony of the Vibrio strain into 5 mL of MHB (with appropriate NaCl concentration).
-
Incubate overnight at the optimal growth temperature for the strain (typically 30-37°C) with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum 1:100 in MHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the desired starting concentration of this compound (e.g., 2X the highest concentration to be tested) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (no drug), and well 12 as the negative control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile MHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal growth temperature for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration with an OD600 similar to the negative control.
-
Protocol 2: β-N-acetylglucosaminidase (GlcNAcase) Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on GlcNAcase activity using a chromogenic substrate.
Materials:
-
Purified Vibrio GlcNAcase enzyme
-
p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
This compound stock solution
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Workflow Diagram:
Caption: Workflow for GlcNAcase inhibition assay.
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of GlcNAcase in assay buffer.
-
Prepare a stock solution of pNP-GlcNAc in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each this compound dilution to the respective wells.
-
Include a control well with 10 µL of assay buffer (no inhibitor).
-
Add 40 µL of the GlcNAcase working solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 50 µL of the pNP-GlcNAc solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to each well. The solution should turn yellow upon the release of p-nitrophenol.
-
-
Measure Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a promising class of antimicrobial agents that target a key metabolic pathway in Vibrio species. Its potent inhibitory activity against Vibrio campbellii suggests its potential for broader applications against other pathogenic vibrios. The protocols detailed in this document provide a framework for researchers to further investigate the antimicrobial properties of this compound and to explore its potential as a novel therapeutic for combating Vibrio infections.
References
Application Notes and Protocols: In Vivo Imaging with Fluorescently Labeled NAG-Thiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-β-D-glucosaminidase (NAG-thiazoline) is a potent and specific inhibitor of N-acetyl-β-hexosaminidase (HexB), a lysosomal enzyme crucial for the catabolism of glycoconjugates. Dysregulation of HexB activity has been implicated in various lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases, as well as in other pathologies including cancer and inflammation. The ability to monitor HexB activity in vivo provides a powerful tool for diagnosing these conditions, understanding their progression, and evaluating the efficacy of novel therapeutics.
These application notes describe the use of a fluorescently labeled this compound probe for the non-invasive, real-time imaging of HexB activity in living organisms. By conjugating this compound to a near-infrared (NIR) fluorophore, it is possible to achieve deep tissue penetration and high signal-to-background ratios, making it an ideal tool for preclinical research and drug development.
Principle of Detection
The fluorescently labeled this compound acts as an activity-based probe (ABP). The this compound moiety serves as a specific recognition motif that targets the active site of HexB. The probe is designed to be minimally fluorescent in its unbound state. Upon binding to the active site of HexB, a conformational change or altered microenvironment leads to a significant increase in fluorescence emission. This "turn-on" mechanism ensures that the detected signal is directly proportional to the level of active enzyme, rather than just the presence of the enzyme protein.
Caption: Mechanism of fluorescently labeled this compound probe activation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an in vivo imaging study using a fluorescently labeled this compound probe in a mouse model of a lysosomal storage disease versus a healthy control.
| Parameter | Disease Model | Healthy Control |
| Probe Concentration | 10 nmol | 10 nmol |
| Time to Peak Signal (post-injection) | 2 hours | 4 hours |
| Peak Fluorescence Intensity (Arbitrary Units) | 8.5 x 10^8 | 2.1 x 10^8 |
| Signal-to-Background Ratio (at peak) | 12.5 | 3.2 |
| Probe Accumulation in Liver (Normalized) | 78% | 25% |
| Probe Accumulation in Spleen (Normalized) | 65% | 18% |
Experimental Protocols
Synthesis of Fluorescently Labeled this compound
A detailed synthesis protocol would involve the chemical conjugation of a suitable near-infrared (NIR) fluorophore (e.g., a cyanine dye such as Cy7) to the this compound molecule. This typically involves modifying the this compound to introduce a reactive functional group (e.g., an amine or a carboxylic acid) that can be covalently linked to the fluorophore. The final product should be purified by HPLC and characterized by mass spectrometry and NMR.
Animal Models
For studying lysosomal storage diseases, mouse models with genetic knockouts of the relevant hexosaminidase genes (e.g., Hexb knockout mice) are suitable. For other applications, such as oncology, tumor xenograft models in immunocompromised mice can be used. Age- and sex-matched wild-type animals should be used as controls. All animal procedures must be performed in accordance with institutional and national guidelines for animal care.
In Vivo Imaging Protocol
Caption: Experimental workflow for in vivo imaging.
a. Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place the animal on the imaging stage of an in vivo imaging system (e.g., IVIS Spectrum).
-
Maintain the animal's body temperature at 37°C using a heated stage.
b. Probe Administration:
-
Acquire a baseline fluorescence image before probe injection.
-
Prepare a solution of the fluorescently labeled this compound probe in a biocompatible vehicle (e.g., sterile PBS). The typical dose may range from 5 to 20 nmol per animal.
-
Administer the probe via intravenous (tail vein) injection.
c. Image Acquisition:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours).
-
Use appropriate excitation and emission filters for the chosen NIR fluorophore (e.g., excitation at 745 nm and emission at 800 nm for Cy7).
-
Set the exposure time and other imaging parameters to achieve an optimal signal-to-noise ratio without saturation.
d. Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target organs (e.g., liver, spleen, tumor) and a background region.
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the signal-to-background ratio by dividing the intensity in the target ROI by the intensity in the background ROI.
-
Plot the fluorescence intensity over time to determine the time to peak signal.
e. Ex Vivo Validation (Optional):
-
At the final time point, euthanize the animal.
-
Excise the organs of interest and image them ex vivo to confirm the in vivo signal localization.
-
Homogenize the tissues for biochemical assays to correlate fluorescence with enzyme activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-background ratio | Suboptimal probe dose. | Perform a dose-response study to determine the optimal probe concentration. |
| High autofluorescence. | Use a NIR fluorophore and appropriate spectral unmixing algorithms. | |
| Inconsistent signal between animals | Variation in injection volume or rate. | Use a precision syringe pump for consistent administration. |
| Differences in animal physiology. | Ensure animals are age- and sex-matched and housed under identical conditions. | |
| Signal in non-target tissues | Non-specific binding of the probe. | Modify the linker or fluorophore to improve solubility and reduce hydrophobicity. |
| Inefficient clearance. | Assess the pharmacokinetic profile of the probe. |
Application Notes and Protocols for High-Throughput Screening of Novel NAG-Thiazoline Derivatives as O-GlcNAcase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[3] Consequently, the development of potent and selective OGA inhibitors is a promising therapeutic strategy.
NAG-thiazoline is a powerful competitive inhibitor of OGA, acting as a transition state mimic.[4][5] Its derivatives have been explored to enhance potency and selectivity over related enzymes such as lysosomal β-hexosaminidases.[6][7] High-throughput screening (HTS) is a critical methodology for discovering novel and effective this compound-based OGA inhibitors from large chemical libraries.[8][9] These application notes provide detailed protocols for a fluorescence-based HTS assay for OGA inhibitors, summarize quantitative data for known this compound derivatives, and illustrate the relevant biological pathways and experimental workflows.
Quantitative Data of this compound Derivatives as OGA Inhibitors
The following table summarizes the inhibitory activity of selected this compound derivatives against human O-GlcNAcase (hOGA). This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
| Compound ID | Derivative Name | Ki (nM) for hOGA | IC50 (µM) for hOGA | Selectivity (hHexB/hOGA) | Reference |
| 1 | This compound | - | - | - | [4][5] |
| 2 | NButGT | 230 | - | - | [7] |
| 3 | Thiamet-G | 2.1 | - | >37,000 | [7] |
| 4 | NAG-Bt | 230 | - | ~1,500-fold > PUGNAc | [6] |
| 5 | NAG-Ae | 21 | - | ~30-fold > NAG-Bt | [6] |
| 6 | C-6-azido-NAG-thiazoline | - | - | Active | [10] |
| 7 | 2'-aminothiazoline derivative | 0.51 | - | >1,800,000 | [7] |
Experimental Protocols
High-Throughput Screening Protocol for OGA Inhibitors using a Fluorescence-Based Assay
This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS of OGA inhibitors. The assay measures the cleavage of a fluorogenic substrate by OGA, where the presence of an inhibitor results in a decreased fluorescent signal.
1. Principle:
The assay utilizes a synthetic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), which is non-fluorescent. OGA catalyzes the hydrolysis of 4-MUG, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to OGA activity. Potential inhibitors will decrease the rate of 4-MU formation.
2. Materials and Reagents:
-
Recombinant human O-GlcNAcase (hOGA)
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, and 0.1% BSA
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
This compound derivatives library dissolved in DMSO
-
Positive Control: Thiamet-G or other known OGA inhibitor
-
Negative Control: DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)
3. Assay Procedure:
-
Compound Plating:
-
Dispense 100 nL of each this compound derivative from the library into the wells of a 384-well plate using an acoustic liquid handler.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known OGA inhibitor like Thiamet-G (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of hOGA in assay buffer at a final concentration of 0.5 nM.
-
Dispense 10 µL of the hOGA solution into each well of the microplate containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of 4-MUG in assay buffer at a final concentration of 50 µM.
-
Add 10 µL of the 4-MUG solution to each well to start the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Add 10 µL of the Stop Solution to each well to terminate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at 365 nm and emission at 445 nm.
-
4. Data Analysis:
-
Calculate Percentage Inhibition:
-
The percentage inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Identification:
-
Compounds exhibiting a percentage inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
-
Dose-Response and IC50 Determination:
-
Primary hits are subjected to secondary screening in a dose-response format to determine their half-maximal inhibitory concentration (IC50).
-
Generate a serial dilution of the hit compounds and repeat the assay.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Visualizations
Signaling Pathway: O-GlcNAcylation in Insulin Signaling
Caption: O-GlcNAcylation's role in attenuating insulin signaling.
Experimental Workflow: High-Throughput Screening for OGA Inhibitors
Caption: Workflow for HTS and hit validation of OGA inhibitors.
References
- 1. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. [PDF] Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Dynamics Simulations of NAG-thiazoline-Enzyme Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting molecular dynamics (MD) simulations to study the interactions between N-acetyl-β-D-glucosamine-thiazoline (NAG-thiazoline) and its derivatives with target enzymes, particularly β-N-acetylhexosaminidases. This protocol is designed to be a comprehensive resource, from system setup to data analysis, enabling researchers to investigate the binding mechanisms, conformational changes, and energetic landscapes of these enzyme-inhibitor complexes.
Introduction to this compound and its Enzymatic Targets
This compound and its derivatives are potent inhibitors of glycoside hydrolases, particularly β-N-acetylhexosaminidases (HexNAcases)[1][2]. These enzymes are involved in a variety of biological processes, including the degradation of chitin in insects and fungi, and the processing of glycoconjugates in humans. Due to their critical roles, HexNAcases are attractive targets for the development of insecticides, fungicides, and therapeutics for human diseases[1][3]. For instance, the β-N-acetyl-d-hexosaminidase from Ostrinia furnacalis (OfHex1) is a promising target for insecticide development[3][4][5].
Molecular dynamics simulations offer a powerful computational microscope to elucidate the atomic-level details of this compound binding to these enzymes. By simulating the dynamic behavior of the enzyme-inhibitor complex over time, researchers can gain insights into the key amino acid residues involved in binding, the role of solvent molecules, and the conformational changes that accompany inhibition. This information is invaluable for the rational design of more potent and selective inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental and computational studies of this compound and its derivatives with β-N-acetylhexosaminidases.
Table 1: Inhibitory Potency of this compound and Derivatives
| Inhibitor | Target Enzyme | PDB ID | Ki (μM) |
| This compound (NGT) | Ostrinia furnacalis β-N-acetylhexosaminidase (OfHex1) | 3NSN | ~78 |
| (3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-(methylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol (NMAGT) | Ostrinia furnacalis β-N-acetylhexosaminidase (OfHex1) | 4B58 | 0.13[2] |
| Compound 5 (from virtual screening) | Ostrinia furnacalis β-N-acetylhexosaminidase (OfHex1) | - | 28.9 ± 0.5[5] |
| This compound (NGT) | Human β-N-acetylhexosaminidase (HsHexB) | 1NP0 | - |
Table 2: Representative Molecular Dynamics Simulation Parameters and Results
| System | Simulation Time | Key Residue Interactions | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |
| OfHex1-TMG-chitotriomycin | 125 ns | Glu368, Trp448, Trp490 | ~1.5 - 2.5 | ~1.0 - 2.0 |
| OfHex1 with novel inhibitors | 5 ns | Trp424, Trp448, Trp524, Asp477, Trp490 | < 2.5 | < 2.5[6] |
Table 3: Binding Free Energy Decomposition (Illustrative Example)
| Energy Component | OfHex1 - Inhibitor Complex (kcal/mol) |
| Van der Waals Energy (ΔEvdW) | -45.0 ± 2.5 |
| Electrostatic Energy (ΔEelec) | -20.5 ± 1.8 |
| Polar Solvation Energy (ΔGpol) | 30.2 ± 3.1 |
| Non-polar Solvation Energy (ΔGnonpol) | -5.8 ± 0.5 |
| Total Binding Free Energy (ΔGbind) | -41.1 ± 4.3 |
Note: The values in Table 3 are illustrative and will vary depending on the specific inhibitor and simulation conditions.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing an MD simulation of a this compound derivative in complex with a β-N-acetylhexosaminidase, using GROMACS as the simulation engine and the AMBER force field as an example.
System Preparation
-
Obtain the Protein Structure: Download the crystal structure of the target enzyme in complex with an inhibitor from the Protein Data Bank (PDB). For example, the structure of Ostrinia furnacalis β-N-acetylhexosaminidase (OfHex1) in complex with TMG-chitotriomycin can be obtained with PDB ID: 3NSN[1]. For human β-N-acetylhexosaminidase, a relevant structure is PDB ID: 1NP0[7].
-
Prepare the Protein:
-
Clean the PDB file by removing any crystallographic water molecules, co-solvents, and ligands that are not the inhibitor of interest.
-
Check for and repair any missing residues or atoms using software like PyMOL or Chimera.
-
Protonate the protein at a physiological pH (e.g., 7.4) using tools like H++ or the pdb2gmx module in GROMACS.
-
-
Prepare the Ligand (this compound derivative):
-
If the inhibitor structure is not in the PDB file, obtain its 3D coordinates from a database like PubChem or ZINC, or build it using a molecular editor like Avogadro or Maestro.
-
Assign partial charges to the ligand atoms. The AM1-BCC charge model is a common choice.
-
Generate a topology file for the ligand. For the AMBER force field, the antechamber and parmchk tools can be used to generate GAFF (General Amber Force Field) parameters.
-
-
Create the Complex: Combine the prepared protein and ligand coordinate files into a single file. Ensure that the atom and residue names are consistent.
-
Define the Simulation Box: Create a periodic boundary box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance of at least 1.0 nm between the complex and the box edges.
-
Solvate the System: Fill the simulation box with a pre-equilibrated water model, such as TIP3P or SPC/E.
-
Add Ions: Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to replace water molecules. It is also common to add ions to mimic a physiological salt concentration (e.g., 0.15 M NaCl).
Molecular Dynamics Simulation
-
Energy Minimization: Perform a steepest descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically followed by a longer conjugate gradient minimization.
-
Equilibration:
-
NVT Equilibration (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the heavy atoms of the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Pressure and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure the correct density. The position restraints on the protein and ligand are typically maintained during this phase.
-
-
Production MD: Run the production simulation for the desired length of time (e.g., 50-100 ns or longer) without any position restraints. Save the trajectory and energy files at regular intervals for analysis.
Data Analysis
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms to assess the stability of the system throughout the simulation. A stable system will show the RMSD reaching a plateau[8][9].
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. High RMSF values in the active site can indicate important conformational changes upon ligand binding[8][9].
-
Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the inhibitor and the enzyme over the course of the simulation. This helps to identify key residues involved in polar interactions.
-
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA):
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the binding free energy of the inhibitor.
-
This involves calculating the free energy of the complex, the protein, and the ligand individually from snapshots of the MD trajectory and then taking the difference.
-
The binding free energy can be decomposed into contributions from individual residues to identify key "hotspots" for binding.
-
Visualizations
The following diagrams illustrate the workflow for a typical molecular dynamics simulation of a this compound-enzyme complex.
Caption: Workflow for MD simulation of a this compound-enzyme complex.
Caption: Data analysis pipeline for MD simulation trajectories.
References
- 1. Computational Study for the Unbinding Routes of β-N-Acetyl-d-Hexosaminidase Inhibitor: Insight from Steered Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring this compound and its derivatives as inhibitors of chitinolytic β-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Study for the Unbinding Routes of β- N-Acetyl-d-Hexosaminidase Inhibitor: Insight from Steered Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular dynamics simulation approach for discovering potential inhibitors against SARS-CoV-2: A structural review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing NAG-thiazoline for In Vitro O-GlcNAcase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NAG-thiazoline in in vitro O-GlcNAcase (OGA) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, competitive inhibitor of O-GlcNAcase (OGA).[1][2] It functions as a transition state analog, mimicking the oxazoline intermediate that forms during the enzymatic cleavage of O-GlcNAc from proteins.[1][3] By binding tightly to the active site of OGA, this compound prevents the enzyme from hydrolyzing its natural substrates, leading to an accumulation of O-GlcNAcylated proteins within the cell.
Q2: I am seeing lower than expected potency (high IC50 value) for this compound in my assay. What are the possible reasons?
A2: Several factors can contribute to lower than expected potency:
-
Sub-optimal Assay Conditions: Ensure the pH of your assay buffer is within the optimal range for OGA activity and this compound stability. A study has shown that this compound can decompose at a pH below 6.
-
Incorrect Substrate Concentration: The IC50 value is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Km value for your specific OGA enzyme and substrate.
-
Enzyme Activity: Verify the activity of your OGA enzyme preparation. Low enzyme activity will require higher inhibitor concentrations to achieve 50% inhibition.
-
Inhibitor Purity and Storage: Use high-purity this compound. Improper storage can lead to degradation. Stock solutions in ethanol are stable for at least 2 years at -20°C.[4] Aqueous solutions are less stable and it is not recommended to store them for more than a day.[4]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is often supplied as a solution in ethanol.[4] To prepare a stock solution in a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent, such as DMSO or dimethylformamide, can be added.[4] The solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in dimethylformamide.[4] For aqueous buffers like PBS (pH 7.2), the solubility is around 5 mg/mL.[4] It is recommended to prepare fresh aqueous solutions daily.[4]
Q4: I am concerned about off-target effects. How selective is this compound for OGA?
A4: this compound was initially identified as a potent inhibitor of human lysosomal β-hexosaminidases (HexA and HexB).[3][5] Its Ki value for OGA is around 70 nM, which is similar to its Ki for human β-hexosaminidase, indicating a lack of selectivity.[3] For experiments where high selectivity is crucial, consider using derivatives of this compound, such as Thiamet-G, which has been engineered for significantly greater selectivity for OGA over hexosaminidases.[6][7]
Q5: My results are inconsistent between experiments. What could be causing this variability?
A5: Inconsistent results can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Temperature and Incubation Time Fluctuations: Maintain consistent temperature and incubation times for all assays.
-
Reagent Stability: As mentioned, the stability of this compound in aqueous solutions can be a factor. Prepare fresh dilutions for each experiment. The enzyme's activity can also decrease with improper storage and handling.
-
Plate Edge Effects: In 96-well plate assays, evaporation from the outer wells can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile water or buffer.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives can vary based on the specific assay conditions and the enzyme source. The following table summarizes reported inhibition constants (Ki) and IC50 values.
| Compound | Enzyme | Substrate | Ki | IC50 | Reference |
| This compound | Human O-GlcNAcase | pNP-GlcNAc | 0.070 µM | - | [2] |
| This compound | Human β-hexosaminidase | pNP-GlcNAc | 0.070 µM | - | [2] |
| This compound derivative (NButGT) | Human O-GlcNAcase | pNP-GlcNAc | 0.230 µM | - | [2] |
| This compound derivative (NButGT) | Human β-hexosaminidase | pNP-GlcNAc | 340 µM | - | [2] |
| Thiamet-G | Human O-GlcNAcase | - | 2.1 nM | - | [7][8] |
| Thiamet-G | Human β-hexosaminidase B | - | >1,850,000-fold less potent than for OGA | - | [7] |
Experimental Protocols
In Vitro O-GlcNAcase Activity Assay using a Fluorogenic Substrate
This protocol is adapted from methods utilizing a fluorogenic substrate like 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) or fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc).[9][10]
Materials:
-
Purified human O-GlcNAcase (OGA) enzyme
-
This compound
-
Fluorogenic substrate (e.g., 4-MU-GlcNAc or FDGlcNAc)
-
Assay Buffer: 50 mM NaH2PO4 (pH 6.5), 100 mM NaCl, 0.1 mg/ml BSA[8]
-
Stop Solution: 200 mM glycine-NaOH (pH 10.75)[8]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer. It is recommended to perform a 10-point two-fold serial dilution to determine the IC50 value.
-
Enzyme Preparation: Dilute the OGA enzyme to the desired concentration in the assay buffer. The final enzyme concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period. A typical final concentration is around 2 nM.[8]
-
Assay Setup:
-
To each well of the 96-well plate, add 25 µL of the diluted this compound solution (or assay buffer for the no-inhibitor control).
-
Add 25 µL of the diluted OGA enzyme to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to each well to initiate the reaction. The final substrate concentration should ideally be at or below the Km value.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range and less than 15% of the substrate is consumed in the uninhibited control wells.
-
Stop the Reaction: Add 150 µL of the Stop Solution to each well to terminate the reaction.[8]
-
Read Fluorescence: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex: 365 nm, Em: 445 nm for 4-MU).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound on OGA.
Caption: Experimental workflow for optimizing this compound concentration in an in vitro OGA assay.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Inhibitory Activity of NAG-thiazoline: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with NAG-thiazoline, a potent inhibitor of O-GlcNAcase (OGA) and β-hexosaminidases. This guide is intended for researchers, scientists, and drug development professionals.
FAQs: Quick Solutions to Common Problems
Q1: My this compound inhibitor is showing lower than expected activity. What are the most common causes?
A1: Several factors can contribute to reduced inhibitory activity. The most common culprits include improper storage, incorrect buffer pH, and degradation of the compound. Refer to the detailed troubleshooting sections below for a systematic approach to identifying and resolving the issue.
Q2: What is the optimal pH for my experiment when using this compound?
A2: this compound is unstable in acidic conditions and can decompose at a pH below 6.0, leading to inactive byproducts.[1] It is crucial to maintain a neutral or slightly basic pH (pH 7.0-8.0) in your experimental buffer to ensure the stability and activity of the inhibitor.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, this compound should be stored as a solid at -20°C or below. Stock solutions are typically prepared in anhydrous DMSO or ethanol and should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound is cell-permeable and has been effectively used to inhibit O-GlcNAcase in various cell lines. However, factors such as cell density, incubation time, and the specific cell type can influence its apparent activity.
Q5: Is this compound selective for O-GlcNAcase?
A5: this compound is a potent inhibitor of both O-GlcNAcase (a family GH84 glycoside hydrolase) and lysosomal β-hexosaminidases (family GH20).[1][2] This lack of absolute selectivity is an important consideration when interpreting experimental results.
In-Depth Troubleshooting Guides
Low Inhibitory Activity in Enzymatic Assays
This section provides a step-by-step guide to troubleshoot low inhibitory activity of this compound in in vitro enzymatic assays.
Caption: Troubleshooting workflow for low this compound activity.
1. Inhibitor Integrity and Preparation
-
Question: Has the this compound been stored and handled correctly?
-
Answer: Verify that solid this compound was stored at -20°C or below. For stock solutions in anhydrous DMSO or ethanol, ensure they were stored in tightly sealed aliquots at -20°C or -80°C and that freeze-thaw cycles were minimized.
-
-
Question: Is the buffer pH appropriate?
-
Answer: this compound degrades in acidic conditions (pH < 6.0).[1] Prepare all buffers and reaction mixtures to have a pH between 7.0 and 8.0. Verify the pH of your final reaction mixture.
-
-
Question: Was the aqueous solution of this compound freshly prepared?
-
Answer: Do not store this compound in aqueous solutions for extended periods. Prepare fresh dilutions in assay buffer for each experiment.
-
2. Assay Conditions
-
Question: Are the assay temperature and incubation time appropriate?
-
Answer: Most O-GlcNAcase assays are performed at 37°C. Ensure your incubator or plate reader is calibrated correctly. Incubation times may need to be optimized depending on the enzyme concentration and substrate used.
-
-
Question: Is there any interference from other components in the assay mixture?
-
Answer: High concentrations of certain salts or other additives may affect enzyme activity or inhibitor binding. If you are using a non-standard buffer system, consider running a control with a standard O-GlcNAcase assay buffer.
-
3. Enzyme and Substrate
-
Question: Is the O-GlcNAcase enzyme active?
-
Answer: Run a control experiment without any inhibitor to ensure that the enzyme is active and that you can detect a robust signal from the substrate turnover. If the enzyme activity is low, it may have degraded due to improper storage or handling.
-
-
Question: Is the substrate concentration appropriate?
-
Answer: The apparent IC50 value of a competitive inhibitor like this compound will be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for your enzyme to accurately determine the inhibitor's potency.
-
Low Activity in Cell-Based Assays
Observing low inhibitory activity in a cellular context can be more complex due to factors like cell permeability and off-target effects.
Caption: Troubleshooting workflow for low cellular this compound activity.
1. Cellular Uptake and Stability
-
Question: Is this compound effectively entering the cells?
-
Answer: While this compound is generally cell-permeable, uptake can vary between cell lines. Consider increasing the incubation time or the concentration of the inhibitor. You can also perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Question: Is the compound stable in the cell culture medium?
-
Answer: Ensure the pH of your cell culture medium is within the stable range for this compound (pH > 6.0). Phenol red in some media can be a pH indicator.
-
2. Off-Target Effects
-
Question: Could the observed phenotype be due to the inhibition of β-hexosaminidases?
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Answer: this compound is a potent inhibitor of both OGA and lysosomal β-hexosaminidases.[1][2] Inhibition of β-hexosaminidases can lead to cellular effects that might mask or confound the effects of OGA inhibition. Consider using a more selective OGA inhibitor, such as Thiamet-G, as a control to dissect the specific effects of OGA inhibition.
-
3. Experimental Conditions
-
Question: Are the cells healthy and in the appropriate growth phase?
-
Answer: Cellular stress or confluence can alter O-GlcNAc cycling and the cellular response to inhibitors. Ensure your cells are healthy and sub-confluent at the time of treatment.
-
-
Question: Is the endpoint measurement sensitive enough?
-
Answer: The method used to detect changes in O-GlcNAcylation (e.g., Western blotting with an O-GlcNAc-specific antibody) should be optimized for sensitivity and linearity.
-
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the target enzyme and the experimental conditions.
Table 1: Inhibitory Constants (Ki) of this compound against various Glycoside Hydrolases
| Enzyme Target | Enzyme Source | Ki (nM) | Reference |
| O-GlcNAcase (OGA) | Human | 70 | [2] |
| β-Hexosaminidase | Human | 70 | [2] |
| β-N-acetylglucosaminidase | Bacteroides thetaiotaomicron | - | [1] |
| β-N-acetylhexosaminidase | Talaromyces flavus | - | [1] |
| β-N-acetylhexosaminidase | Streptomyces plicatus | - | [1] |
Note: The exact Ki values for the bacterial and fungal enzymes were not specified in the provided search results, but this compound was characterized as a strong competitive inhibitor.
Table 2: IC50 Values of this compound
| Enzyme Target | Enzyme Source | IC50 (µM) | Reference |
| GH20 β-N-acetylglucosaminidase | Vibrio campbellii | 11.9 ± 1.0 | [3] |
Experimental Protocols
Detailed Protocol: Fluorometric O-GlcNAcase Inhibition Assay
This protocol is adapted for a 96-well plate format using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
Materials:
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Recombinant human O-GlcNAcase (OGA)
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This compound
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4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2.5 mM MgCl₂, pH 7.5
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Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the Assay Buffer. It is recommended to perform a 10-point dose-response curve. Include a "no inhibitor" control (Assay Buffer only).
-
Enzyme preparation: Dilute the OGA enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Assay setup: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer or this compound dilution.
-
25 µL of diluted OGA enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction initiation: Add 25 µL of the 4-MU-GlcNAc substrate solution (prepared in Assay Buffer) to each well to initiate the reaction. The final substrate concentration should be at or below the Km of the enzyme for 4-MU-GlcNAc.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the "no inhibitor" control produces a robust signal without reaching substrate depletion.
-
Reaction termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence measurement: Read the fluorescence of each well using a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
O-GlcNAc Cycling Signaling Pathway
The dynamic addition and removal of O-GlcNAc moieties on nuclear and cytoplasmic proteins is a key regulatory mechanism in response to cellular nutrients and stress.
Caption: O-GlcNAc cycling is regulated by OGT and OGA.
Experimental Workflow for OGA Inhibition Assay
A clear workflow ensures reproducibility and helps in identifying potential sources of error.
References
- 1. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
Technical Support Center: NAG-thiazoline Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of NAG-thiazoline for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The optimal solvent for this compound depends on the experimental requirements. For high concentration stock solutions, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO) at approximately 25 mg/mL and in dimethylformamide (DMF) at approximately 30 mg/mL.[1] For biological assays, aqueous buffers such as PBS (pH 7.2) can be used, with a solubility of about 5 mg/mL.[1]
Q2: My this compound is supplied in ethanol. How do I switch to a different solvent?
A2: To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately after evaporation, the desired solvent (e.g., DMSO, DMF, or an aqueous buffer) should be added to the neat oil.[1] It is crucial to add the new solvent promptly to avoid degradation of the compound.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer can occur if the concentration of the organic solvent in the final solution is too high, or if the final concentration of this compound exceeds its solubility limit in the aqueous medium. To address this, ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1] Consider preparing a more dilute stock solution or performing serial dilutions.
Q4: How stable is this compound in solution?
A4: this compound is stable for at least two years when stored at -20°C as a solution in ethanol.[1] However, aqueous solutions are less stable and it is not recommended to store them for more than one day.[1] A stability study has also shown that this compound decomposes at a pH below 6.[2]
Q5: Can I sonicate or heat this compound to improve its solubility?
A5: While gentle warming or sonication can be employed to assist in dissolving many compounds, caution should be exercised with this compound due to its potential for degradation. If you choose to use these methods, do so sparingly and monitor for any signs of decomposition. It is generally recommended to rely on the appropriate choice of solvent for dissolution.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem: this compound fails to dissolve completely in the chosen solvent.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | pH | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | N/A | ~25 | [1] |
| Dimethylformamide (DMF) | N/A | ~30 | [1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~5 | [1] |
| Water | N/A | 18.6 (Predicted) | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound from an Ethanol Stock
This protocol describes the solvent exchange procedure to prepare an aqueous solution of this compound from a stock solution in ethanol.
Materials:
-
This compound in ethanol solution
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Microcentrifuge tube or glass vial
-
Gentle stream of nitrogen gas
-
Pipettes
Methodology:
-
Aliquot: Transfer a known volume of the this compound/ethanol stock solution into a clean microcentrifuge tube or glass vial.
-
Evaporation: Under a gentle stream of nitrogen gas, evaporate the ethanol until a neat oil of this compound remains. Ensure the nitrogen stream is not too harsh to prevent splashing of the sample.
-
Solvent Addition: Immediately add the desired volume of the pre-warmed (if necessary) aqueous buffer to the neat oil. The volume of buffer will determine the final concentration of the this compound solution.
-
Dissolution: Vortex or gently agitate the mixture until the this compound is completely dissolved.
-
Use Promptly: Use the freshly prepared aqueous solution as soon as possible, ideally within the same day, due to its limited stability in aqueous environments.[1]
Caption: Experimental workflow for solvent exchange of this compound.
References
Technical Support Center: NAG-thiazoline Synthesis and Purification
Welcome to the technical support center for NAG-thiazoline synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound, a potent inhibitor of O-GlcNAcase.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis starts with a protected form of N-acetylglucosamine (GlcNAc), typically peracetylated GlcNAc. This starting material is then subjected to thionation, most commonly using Lawesson's reagent, to form a thioamide intermediate, which then cyclizes to the thiazoline ring. The final step involves the deprotection of the hydroxyl groups.
Q2: Why is my reaction yield for the thionation step consistently low?
A2: Low yields in the thionation step are a frequent issue. Several factors can contribute to this, including incomplete reaction, degradation of the starting material or product, and formation of byproducts. Key parameters to investigate are the reaction temperature, reaction time, and the stoichiometry of Lawesson's reagent. Sub-optimal conditions can lead to the formation of a stable thioamide intermediate that does not efficiently cyclize.
Q3: What are the major byproducts in this compound synthesis?
A3: The primary byproduct is often the uncyclized thioamide intermediate. Other impurities can arise from the decomposition of Lawesson's reagent or degradation of the sugar backbone under harsh reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture, you can track the consumption of the starting material and the appearance of the product and any byproducts.
Q5: What are the best practices for purifying crude this compound?
A5: Flash column chromatography is the most common purification method. Due to the polar nature of this compound (especially after deprotection), silica gel is a suitable stationary phase. The choice of the mobile phase is critical for good separation from byproducts. A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity.
Q6: I'm observing decomposition of my purified this compound. What could be the cause?
A6: this compound is known to be sensitive to acidic conditions. Specifically, it can decompose at a pH below 6.[1] It is crucial to avoid acidic conditions during workup and purification. If acidic reagents are used, they must be thoroughly neutralized. Store the purified compound in a neutral or slightly basic buffer.
Troubleshooting Guides
Issue 1: Low Yield in the Thionation/Cyclization Step
This is one of the most common challenges in this compound synthesis. The conversion of the peracetylated GlcNAc to the thiazoline involves the formation of a thioamide intermediate, and inefficient conversion or side reactions can significantly lower the yield.
Troubleshooting Workflow:
References
Stability of NAG-thiazoline in different buffer conditions.
Technical Support Center: NAG-thiazoline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for maximum stability?
A: For long-term storage, this compound should be stored as a solution in ethanol at -20°C, where it is stable for at least two years.[1] For short-term use, stock solutions can be prepared in anhydrous solvents like DMSO or DMF.[1] It is highly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[1][2]
Q2: I prepared an aqueous solution of this compound in a buffer. How long can I expect it to be stable?
A: The stability of this compound in aqueous buffers is limited. It is strongly advised to use these solutions on the same day they are prepared.[1][2] Storing aqueous solutions, even for 24 hours, can lead to significant degradation and loss of inhibitory activity.
Q3: My experiment is showing inconsistent or no inhibition. Could this be related to this compound stability?
A: Yes, this is a common issue. Loss of inhibitory activity is often due to the degradation of this compound. The primary cause is hydrolysis in aqueous buffers. Ensure your solutions are freshly prepared. Also, verify the pH of your buffer, as the stability of this compound is pH-dependent.
Q4: What is the effect of pH on this compound stability?
Q5: What are the degradation products of this compound?
A: The primary degradation pathway is hydrolysis, which opens the thiazoline ring. This yields 2-acetamido-2-deoxy-1-thio-α-D-glucopyranose and its β-anomer.[3][4] These products can then undergo oxidation, particularly in the presence of air, to form disulfide-linked dimers.[3][4] Importantly, these degradation products do not possess the inhibitory activity of the parent compound.[3][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Complete or partial loss of expected biological activity.
| Potential Cause | Troubleshooting Step |
| Degradation in Aqueous Buffer | Always prepare this compound solutions in aqueous buffers immediately before use. Do not use solutions that are more than a few hours old.[1] |
| Incorrect Buffer pH | Confirm the pH of your experimental buffer. This compound is known to decompose at pH < 6.[3][4] Ensure your buffer is within a stable range for your experiment's duration. |
| Improper Long-Term Storage | Ensure the primary stock solution (in ethanol) has been stored consistently at -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions.[6] |
| Oxidation | When preparing solutions, consider using degassed buffers to minimize exposure to air, which can contribute to the oxidation of hydrolysis products.[3] |
Problem 2: Poor solubility in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Exceeding Solubility Limit | The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[1] Do not attempt to make aqueous solutions at higher concentrations. |
| Precipitation from Organic Solvent | To prepare an aqueous solution from an organic stock (e.g., ethanol, DMSO), first evaporate the organic solvent under a gentle stream of nitrogen. Then, immediately dissolve the resulting oil in your aqueous buffer of choice.[1] |
Data on this compound Stability
The following table summarizes the stability of this compound under different conditions based on available literature.
| Condition | Solvent/Buffer | Temperature | Stability Summary | Source(s) |
| Long-Term Storage | Ethanol | -20°C | Stable for ≥ 2 years | [1] |
| Short-Term Stock | DMSO, DMF | -20°C | Generally stable for up to one month | [1][2] |
| Working Solution | Aqueous Buffer (e.g., PBS, pH 7.2) | Room Temperature | Unstable. Recommended for immediate use only (do not store > 1 day). | [1] |
| Working Solution | Aqueous Buffer (pH < 6) | Room Temperature | Rapid decomposition observed. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines the recommended procedure for preparing aqueous solutions of this compound from a stock in organic solvent.
-
Aliquot Stock Solution: Begin with a stock solution of this compound in ethanol, DMSO, or DMF stored at -20°C. Allow the vial to equilibrate to room temperature before opening.
-
Evaporate Solvent: In a clean vial, add the required volume of the organic stock solution. Evaporate the solvent under a gentle stream of nitrogen gas until a neat oil remains.
-
Reconstitute in Buffer: Immediately add the desired volume of your experimental aqueous buffer to the vial. Vortex gently until the oil is completely dissolved.
-
Immediate Use: Use the freshly prepared aqueous solution in your experiment without delay.
Protocol 2: General Stability Assessment by HPLC
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound degradation. Note: This method should be validated for your specific equipment and conditions.
-
Preparation of Standards: Prepare a calibration curve by diluting the this compound stock solution to several known concentrations (e.g., 1-100 µg/mL) in the mobile phase.
-
Sample Preparation:
-
Prepare a solution of this compound in the buffer of interest at a known concentration.
-
Divide the solution into aliquots for different time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h).
-
Store the aliquots under the desired temperature conditions.
-
At each time point, quench the degradation by diluting an aliquot in the mobile phase and inject immediately or store at -80°C until analysis.
-
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM, pH 7.0) and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically in the range of 210-240 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Monitor for the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Decision tree for troubleshooting this compound activity issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NAG-thiazoline Stability and Storage
This technical support center provides guidance on the proper storage and handling of NAG-thiazoline to minimize degradation and ensure experimental success. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols below.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of inhibitory activity in aqueous solution. | Degradation due to acidic pH (hydrolysis). | Ensure the pH of the solution is neutral to slightly alkaline (pH 7.0-8.0). Prepare fresh solutions daily or store aliquots of stock solutions at -20°C or -80°C for longer-term storage. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility at low temperatures or solvent evaporation. | Allow the vial to equilibrate to room temperature before opening. Gently vortex to redissolve the compound. If using an organic solvent stock, ensure the vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | Follow strict storage and handling protocols. Perform a stability study under your specific experimental conditions to understand the degradation rate. Consider quantifying the concentration of this compound via HPLC before use in critical experiments. |
| Discoloration of the solid compound. | Potential degradation due to exposure to light or moisture. | Store the solid compound protected from light in a tightly sealed container with a desiccant at the recommended temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is hydrolysis of the thiazoline ring, which is particularly accelerated under acidic conditions (pH < 6).[1] This hydrolysis leads to the formation of inactive degradation products, 2-acetamido-2-deoxy-1-thio-α/β-D-glucopyranoses, which may further oxidize to form dimers.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is suitable. For long-term storage, -20°C is recommended to ensure stability for extended periods.
Q3: How should I prepare and store this compound solutions?
A3: For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If a stock solution is required, dissolve this compound in an anhydrous organic solvent such as ethanol, DMSO, or DMF. These stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C and are generally stable for up to one month. Before use, allow the aliquot to equilibrate to room temperature before opening the vial to prevent condensation.
Q4: What is the stability of this compound in aqueous buffers?
A4: The stability of this compound in aqueous buffers is highly pH-dependent. It is unstable at pH values below 6. For use in biological assays, it is recommended to use buffers with a pH of 7.0 or higher. Aqueous solutions should be used on the same day they are prepared.
Q5: Can I store aqueous solutions of this compound?
A5: Long-term storage of aqueous this compound solutions is not recommended due to the risk of hydrolysis. If short-term storage is necessary, it should be at a neutral or slightly alkaline pH and at low temperatures (2-8°C) for no more than 24 hours. For longer-term storage, prepare stock solutions in an appropriate organic solvent and store them at -20°C or -80°C.
Q6: How can I tell if my this compound has degraded?
A6: A significant loss of biological activity is a primary indicator of degradation. Chemically, degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact this compound from its degradation products.
Data on this compound Stability
The following table summarizes the known stability data for this compound under various conditions.
| Condition | Solvent/Matrix | Temperature | pH | Duration | Stability/Degradation Notes |
| Solid | - | 4°C | N/A | Months | Generally stable when protected from light and moisture. |
| Solid | - | -20°C | N/A | Years | Recommended for long-term storage. |
| Solution | Ethanol, DMSO, DMF | -20°C | N/A | Up to 1 month | Stable when stored in tightly sealed vials. |
| Solution | Aqueous Buffer | Room Temperature | < 6 | Hours | Rapid degradation via hydrolysis.[1] |
| Solution | Aqueous Buffer | Room Temperature | ≥ 7 | < 24 hours | Use fresh. Stability decreases over time. |
| Solution | Aqueous Buffer | 2-8°C | ≥ 7 | ~24 hours | Slower degradation than at room temperature, but still recommended to use fresh. |
| Solution | 50 mM K2HPO4/KH2PO4 | 35°C | 6.5 | Not specified | A stability study was conducted under these conditions, implying some level of degradation is expected. |
Experimental Protocols
Protocol 1: Comprehensive Stability Study of this compound
Objective: To determine the degradation kinetics of this compound under various temperature and pH conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Temperature-controlled incubators/water baths (25°C, 37°C, 50°C)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous ethanol.
-
Sample Preparation:
-
For each pH condition, dilute the stock solution with the respective phosphate buffer to a final concentration of 1 mg/mL in autosampler vials.
-
Prepare triplicate samples for each condition (pH and temperature).
-
Prepare a "time zero" sample for each pH by immediately diluting with the mobile phase and analyzing.
-
-
Incubation:
-
Place the vials in the respective temperature-controlled environments (25°C, 37°C, and 50°C).
-
-
Time Points for Analysis:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The frequency should be adjusted based on the expected degradation rate (more frequent for higher temperatures and lower pH).
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time-zero sample.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each condition, assuming first-order kinetics.
-
Determine the half-life (t½ = 0.693/k) for each condition.
-
Protocol 2: Photostability Testing of this compound
Objective: To evaluate the photostability of this compound in solid and solution states according to ICH Q1B guidelines.[2][3][4][5][6]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Chemically inert transparent containers (e.g., quartz cuvettes or glass vials).
-
Light-resistant containers (e.g., amber vials or vials wrapped in aluminum foil) for dark controls.
-
HPLC system as described in Protocol 1.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a transparent container. Prepare a dark control by wrapping an identical container in aluminum foil.
-
Solution State: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water at pH 7.4). Place the solution in a transparent container. Prepare a dark control in a light-resistant container.
-
-
Exposure Conditions:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After the exposure period, visually inspect all samples for any changes in appearance (e.g., color).
-
Analyze the content of this compound and the formation of any degradation products in both the exposed and dark control samples using the HPLC method described in Protocol 1.
-
-
Data Evaluation:
-
Compare the results from the light-exposed samples to those of the dark controls.
-
A significant difference in the amount of this compound or the presence of additional degradation products in the exposed sample indicates photosensitivity.
-
Visualizations
Caption: Degradation pathway of this compound via acid-catalyzed hydrolysis.
References
- 1. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Technical Support Center: Refining Kinetic Assays with NAG-thiazoline for Accurate Ki Values
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining kinetic assays with NAG-thiazoline to determine accurate inhibition constants (Ki).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an inhibitor for O-GlcNAcase (OGA)?
A1: this compound is a potent and highly selective competitive inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3] It functions as a transition state analogue, mimicking the oxazoline intermediate formed during the catalytic reaction, which results in its high binding affinity.[1][4][5] Its high selectivity for OGA over the functionally related lysosomal β-hexosaminidases makes it a valuable tool for studying the specific roles of O-GlcNAcylation in cellular processes.[1][6][7]
Q2: What is the mechanism of inhibition of O-GlcNAcase by this compound?
A2: this compound is a competitive inhibitor, meaning it binds to the active site of the enzyme and prevents the substrate from binding.[2] Its structure closely resembles the transition state of the substrate during the enzymatic reaction, allowing it to bind to the enzyme with very high affinity.[4][5] This potent binding blocks the enzyme's catalytic activity.
Q3: How do I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid or in an organic solvent like ethanol. To prepare a stock solution, it can be dissolved in a suitable organic solvent such as DMSO or ethanol. For aqueous assays, it is recommended to make further dilutions in the assay buffer immediately before use. It is important to note that this compound's stability can be pH-dependent, with decomposition observed at a pH below 6.[2] Therefore, aqueous solutions should be prepared fresh and not stored for extended periods. For long-term storage, it is best to store the solid compound or the organic stock solution at -20°C or below, protected from moisture.
Q4: What are the common substrates used for O-GlcNAcase kinetic assays?
A4: Two common types of substrates are used:
-
Chromogenic substrates: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) is a widely used chromogenic substrate.[8] The enzymatic cleavage of pNP-GlcNAc releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
-
Fluorogenic substrates: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc) is a fluorogenic substrate that yields a highly fluorescent product, 4-methylumbelliferone, upon cleavage.[9][10] This provides a more sensitive assay compared to chromogenic substrates.
Troubleshooting Guides
This section provides solutions to common problems encountered during kinetic assays with this compound.
Problem 1: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Autohydrolysis of the substrate | Run a control reaction without the enzyme to measure the rate of spontaneous substrate breakdown. Subtract this rate from your experimental data. |
| Contaminated reagents | Use high-purity water and reagents. Prepare fresh buffers and substrate solutions. |
| Fluorescence interference from this compound or other compounds | Run a control with the inhibitor but without the enzyme to check for any intrinsic fluorescence of the inhibitor at the assay wavelengths. |
| Dirty microplates or cuvettes | Use new, clean labware for each experiment. For fluorescence assays, use black microplates to minimize background. |
Problem 2: Inconsistent or non-reproducible Ki values.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use appropriate pipette volumes for the desired concentrations. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Ensure the pH of the assay buffer is not acidic to prevent inhibitor decomposition.[2] |
| Enzyme instability or aggregation | Keep the enzyme on ice at all times. Use a buffer that is optimal for enzyme stability. Perform a time-dependent activity assay to ensure the enzyme is stable over the course of the experiment. |
| Incorrect incubation times | Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to reach binding equilibrium before adding the substrate. The reaction time should be within the linear range of product formation. |
| Inappropriate data analysis model | Use non-linear regression analysis to fit the data to the appropriate competitive inhibition model. Software like GraphPad Prism or R can be used for this purpose. |
Problem 3: No or very low inhibition observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the concentration of your stock solution. Prepare a fresh dilution series. |
| Inactive this compound | Check the storage conditions and age of your this compound stock. If in doubt, use a fresh batch. |
| Enzyme concentration is too high | A high enzyme concentration can lead to rapid substrate depletion, masking the effect of the inhibitor. Reduce the enzyme concentration to ensure the reaction velocity is linear over time. |
| Substrate concentration is too high | In a competitive inhibition assay, a very high substrate concentration can outcompete the inhibitor. Use a substrate concentration around the Km value. |
Data Presentation
Table 1: Kinetic Parameters for O-GlcNAcase (OGA) and its Inhibition by this compound
| Enzyme | Substrate | Km (µM) | Inhibitor | Ki (nM) | Selectivity (fold) OGA vs. β-Hexosaminidase | Reference |
| Human OGA | pNP-GlcNAc | 1100 | This compound | 70 | - | [11] |
| Human OGA | 4MU-GlcNAc | 430 | This compound | - | - | [11] |
| Human OGA | - | - | NAG-Bt | 230 | ~1500 | [6] |
| Human OGA | - | - | NAG-Ae | 21 | ~30-fold more than NAG-Bt | [6] |
| Human OGA | - | Thiamet-G | 21 | 37,000 | [2] |
Note: Ki and selectivity values can vary depending on the specific assay conditions (pH, temperature, buffer composition) and the source of the enzyme and inhibitor.
Experimental Protocols
Detailed Methodology for Determining the Ki of this compound against O-GlcNAcase
This protocol is designed for a 96-well plate format using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human O-GlcNAcase (OGA)
-
This compound
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
2. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a stock solution of OGA in assay buffer. The final concentration in the assay should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Substrate Stock Solution: Dissolve 4MU-GlcNAc in DMSO to make a concentrated stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired working concentrations. The final substrate concentration in the assay should be close to its Km value.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to make a high-concentration stock solution (e.g., 10 mM). Prepare a series of dilutions in assay buffer to achieve a range of final inhibitor concentrations in the assay.
3. Assay Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 25 µL of assay buffer to the blank wells.
-
To the control and experimental wells, add 25 µL of the appropriate this compound dilution (or assay buffer for the no-inhibitor control).
-
Add 25 µL of the diluted OGA solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the enzyme and inhibitor to reach binding equilibrium.
-
-
Initiation of the Reaction:
-
Start the reaction by adding 50 µL of the 4MU-GlcNAc substrate solution to all wells. The final reaction volume will be 100 µL.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
-
Fluorescence Measurement:
-
Read the fluorescence of each well using a microplate reader with excitation at 360 nm and emission at 450 nm.
-
4. Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Plot the initial reaction velocity (rate of fluorescence increase per unit time) against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition:
-
v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
Where:
-
v = initial reaction velocity
-
Vmax = maximum reaction velocity
-
[S] = substrate concentration
-
Km = Michaelis constant
-
[I] = inhibitor concentration
-
Ki = inhibition constant
-
-
-
The Ki value can be determined directly from the non-linear fit using software such as GraphPad Prism or by using the Cheng-Prusoff equation if IC50 values are determined at a known substrate concentration.
Mandatory Visualization
Caption: O-GlcNAcase catalytic mechanism and competitive inhibition by this compound.
Caption: Experimental workflow for determining the Ki value of this compound.
References
- 1. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Glycosynth - 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]
- 10. chemimpex.com [chemimpex.com]
- 11. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with background signal in fluorescent NAG-thiazoline probes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address background signal issues when using fluorescent NAG-thiazoline probes.
Frequently Asked Questions (FAQs)
Q1: What are fluorescent this compound probes and how do they work?
Fluorescent this compound probes are chemical tools designed for the sensitive detection of specific enzymes, primarily β-hexosaminidases. These probes typically consist of two key components:
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This compound: A potent inhibitor of β-hexosaminidases that acts as the targeting moiety, binding with high affinity to the active site of the enzyme.[1][2]
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A Fluorophore: A molecule that emits light upon excitation. In many modern probes, this is a "turn-on" fluorophore, which exhibits low background fluorescence in its unbound state and becomes brightly fluorescent upon binding to the target enzyme.[3][4] This mechanism enhances the signal-to-noise ratio by minimizing background from unbound probes.
The fundamental principle involves the this compound component directing the probe to the enzyme of interest. The subsequent binding event restricts the movement of the attached fluorophore, leading to a significant increase in its fluorescence emission.[5] This "turn-on" characteristic is crucial for reducing non-specific background signals.
Q2: What are the primary sources of high background signal in my experiments?
High background fluorescence can obscure your specific signal and compromise data quality. The main culprits can be categorized as follows:
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Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, flavins, and collagen.[6][7] This is often more pronounced in the blue and green regions of the spectrum.
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Non-Specific Binding: The fluorescent probe may bind to cellular components other than the intended target enzyme. This can be due to hydrophobic interactions, charge-based interactions, or binding to structurally similar proteins.[8][9]
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Excess Unbound Probe: Insufficient washing or high probe concentrations can leave a significant amount of unbound, fluorescent probe in the sample, contributing to a diffuse background signal.[6]
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Media and Reagent Fluorescence: Components in cell culture media, such as phenol red and some amino acids, can be fluorescent.[3] Similarly, some reagents or plasticware used in the experiment can also contribute to background.
Q3: How can I determine the source of the high background in my specific experiment?
A systematic approach with proper controls is the most effective way to pinpoint the source of high background fluorescence. Here are the essential controls to include:
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Unstained Control: An unlabeled sample imaged with the same settings as your experimental samples. This will reveal the level of autofluorescence from your cells or tissue.
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Vehicle Control: A sample treated with the vehicle (e.g., DMSO) used to dissolve the fluorescent probe. This helps to rule out any fluorescence contribution from the solvent.
-
No-Primary-Antibody Control (for immunofluorescence): If using antibodies in conjunction with the probe, this control helps identify non-specific binding of the secondary antibody.
-
Probe Only (in buffer): Imaging the probe in your assay buffer can help identify if the buffer itself is causing an increase in fluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
This is often due to excess unbound probe, issues with the imaging medium, or autofluorescence.
| Potential Cause | Recommended Solution |
| Excess Unbound Probe | Optimize the probe concentration by performing a titration. Increase the number and duration of wash steps after probe incubation.[6] |
| Fluorescent Media Components | Use phenol red-free imaging media. For live-cell imaging, consider switching to an optically clear buffered saline solution during image acquisition.[3] |
| Autofluorescence | If possible, choose a fluorescent this compound probe with excitation and emission wavelengths in the red or far-red spectrum, as cellular autofluorescence is typically lower at these wavelengths.[6] Pre-treat fixed samples with a quenching agent like sodium borohydride. |
| Suboptimal Imaging Parameters | Adjust the gain and offset settings on the microscope to minimize background noise while preserving the specific signal. |
Issue 2: Punctate or Non-Specific Staining Patterns
This often indicates non-specific binding of the probe to cellular structures or aggregation of the probe.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Include a blocking step using reagents like Bovine Serum Albumin (BSA) before adding the probe. Optimize the blocking time and concentration.[9] Increase the stringency of the wash buffer by adding a mild, non-ionic detergent (e.g., 0.05% Tween-20). |
| Probe Aggregation | Ensure the probe is fully dissolved in a suitable solvent before diluting it into the aqueous assay buffer. Sonication of the stock solution can help break up aggregates. Prepare fresh probe dilutions for each experiment. |
| Hydrophobic Interactions | The hydrophobicity of a fluorescent dye can contribute to non-specific binding.[8] If available, consider a probe with a more hydrophilic fluorophore or linker. |
| Off-Target Binding | This compound is a known inhibitor of β-hexosaminidases, but it may have off-target effects.[8] To confirm that the signal is from the target enzyme, consider using a cell line with known high or low expression of the target, or use a competitive inhibitor to see if it displaces the fluorescent probe. |
Experimental Protocols
Protocol 1: Optimizing Probe Concentration
-
Cell Seeding: Plate cells at the desired density in a multi-well imaging plate and allow them to adhere overnight.
-
Probe Dilution Series: Prepare a series of dilutions of the fluorescent this compound probe in your assay buffer. A typical starting point would be to test concentrations ranging from 0.1x to 10x the manufacturer's recommended concentration.
-
Incubation: Remove the culture medium, wash the cells once with pre-warmed PBS, and add the probe dilutions to the respective wells. Incubate for the recommended time, protected from light.
-
Washing: Remove the probe solution and wash the cells 2-3 times with pre-warmed assay buffer.
-
Imaging: Image all wells using the same acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis: Determine the concentration that provides the best signal-to-noise ratio (bright specific signal with low background).
Protocol 2: Buffer Optimization and Wash Stringency
-
Prepare Buffers: Prepare a set of wash buffers with varying stringencies. For example:
-
Buffer A: Phosphate-Buffered Saline (PBS)
-
Buffer B: PBS + 0.05% Tween-20
-
Buffer C: PBS + 0.1% Triton X-100 (for fixed and permeabilized cells)
-
-
Staining: Stain cells with the optimized concentration of the fluorescent this compound probe as determined in Protocol 1.
-
Washing: After incubation, wash replicate wells with each of the prepared buffers. Perform 3 washes of 5 minutes each.
-
Imaging: Image the cells and compare the background fluorescence levels between the different wash conditions.
-
Evaluation: Select the wash buffer that effectively reduces background without significantly diminishing the specific signal.
Visualizations
References
- 1. Low‐Background His‐Tag‐Targeting Probes for Turn‐On Fluorescence Detection of Cell Surface Proteins and Their Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding fluorogenic probes: G-clamp conjugated with a thiazole orange derivative for screening RNA-binding small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of membrane-bound lytic transglycosylase B by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of NAG-thiazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-acetylglucosamine (NAG)-thiazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare NAG-thiazoline?
A1: The primary methods for synthesizing this compound derivatives involve the cyclization of an N-acetylglucosamine precursor. Key starting materials and reagents include:
-
From Peracetylated Glucosamine: This common route involves the thionation of peracetylated N-acetylglucosamine using Lawesson's reagent, followed by deacetylation.
-
From β-amino thiols: Condensation of a β-amino thiol with a nitrile or carboxylic acid derivative provides a direct route to the thiazoline ring.
-
From Amino Alcohols: This two-step process involves thioacylation of an amino alcohol followed by intramolecular cyclization.
-
From Oxazolines: Sulfuration of a corresponding oxazoline precursor using reagents like phosphorus pentasulfide (P₂S₅) can yield the thiazoline derivative.
Q2: My this compound synthesis is resulting in a very low yield. What are the potential causes?
A2: Low yields in this compound synthesis are a frequent issue and can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some cyclization reactions require specific temperature control to proceed efficiently.
-
Reagent Quality: The purity and reactivity of reagents, especially dehydrating agents or catalysts, are crucial. Moisture in the reaction is a common culprit for low yields in many glycosylation reactions.
-
Steric Hindrance: The stereochemistry of the starting material can affect the ease of cyclization. For example, an axial position of the anomeric leaving group can disfavor the intramolecular nucleophilic substitution required for ring formation.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include hydrolysis of the starting material or intermediates and self-condensation of the glycosyl donor.
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Product Instability: this compound is known to be unstable at acidic pH (below 6), decomposing into 2-acetamido-2-deoxy-1-thio-α/β-D-glucopyranoses, which are inactive.[1] Ensure your workup and purification conditions are not acidic.
Q3: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products is a common challenge. Likely side products include:
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Unreacted Starting Material: Incomplete conversion is a frequent cause of multiple spots.
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Hydrolyzed Intermediates: Moisture can lead to the hydrolysis of activated intermediates.
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Epimers: Under certain conditions, epimerization at stereocenters can occur.
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Byproducts from Reagents: If using a Mitsunobu reaction for cyclization, byproducts like triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylate derivatives are formed and can complicate purification.
Q4: How can I effectively purify my this compound derivative?
A4: Purification is often challenging due to the polarity of the molecule and the presence of structurally similar byproducts.
-
Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often necessary to separate the product from impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure product.
-
Removal of Mitsunobu Byproducts: If applicable, specialized techniques can be used to remove triphenylphosphine oxide and the reduced azo-reagent. This can include precipitation or using modified reagents that are more easily separated.
Q5: What is the stability of this compound and how should it be stored?
A5: this compound is sensitive to acidic conditions. Studies have shown that it decomposes at a pH below 6.[1] Therefore, it is crucial to maintain a neutral or slightly basic pH during workup, purification, and storage. For long-term storage, it is recommended to keep the compound as a solid, in a desiccator, and protected from light at low temperatures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound derivative synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Reagents/Catalyst: Reagents may have degraded due to improper storage or age. | • Use freshly opened or purified reagents. • Ensure catalysts are active and used in the correct stoichiometry. • For moisture-sensitive reactions, use anhydrous solvents and oven-dried glassware. |
| 2. Suboptimal Reaction Temperature: The reaction may require a specific temperature range for activation or to prevent decomposition. | • Carefully control the reaction temperature using an oil bath or cryocooler. • Try running the reaction at a slightly higher or lower temperature to see the effect on yield. | |
| 3. Incorrect Solvent: The polarity and properties of the solvent can significantly impact reaction kinetics and solubility of reactants. | • Experiment with different solvents of varying polarity (e.g., THF, DCM, DMF). • Ensure the chosen solvent is appropriate for all reagents and reaction conditions. | |
| Formation of Multiple Products / Side Reactions | 1. Presence of Water: Moisture can lead to hydrolysis of starting materials or key intermediates. | • Use anhydrous solvents and reagents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Add molecular sieves to the reaction mixture. |
| 2. Reaction Time: The reaction may be proceeding past the optimal point, leading to decomposition or further side reactions. | • Monitor the reaction progress closely using TLC or LC-MS. • Quench the reaction as soon as the starting material is consumed or when the product concentration is maximized. | |
| 3. Inappropriate Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. | • Carefully control the stoichiometry of all reactants and reagents. • A slight excess of one reagent may be beneficial in some cases; consult literature for optimized ratios. | |
| Difficulty in Product Purification | 1. Co-elution of Byproducts: Impurities may have similar polarity to the desired product, making separation by column chromatography difficult. | • Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. • Consider using a different stationary phase (e.g., alumina, C18). • Try recrystallization from a suitable solvent system. |
| 2. Contamination from Mitsunobu Reagents: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can be difficult to remove. | • TPPO can sometimes be precipitated from a non-polar solvent. • Use modified phosphines or azodicarboxylates that are designed for easier removal (e.g., polymer-bound reagents). | |
| 3. Product Degradation during Purification: Acidic or basic conditions during workup or chromatography can cause decomposition. | • Neutralize the reaction mixture before workup. • Use a buffered mobile phase for chromatography if necessary, ensuring it is compatible with your product. |
Data on Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | General Trend/Observation |
| Thionating Agent | Lawesson's Reagent | P₂S₅ | Lawesson's reagent is commonly used for the conversion of amides to thioamides in the synthesis of this compound precursors. | |
| Cyclization Catalyst | Molybdenum(VI) | Samarium(III) chloride | Acid/Base catalysis | The choice of catalyst is highly dependent on the specific synthetic route. Lewis acids are often employed to facilitate cyclization. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Solvent choice affects solubility and reaction rates. Anhydrous conditions are generally preferred. |
| Temperature | 0 °C to Room Temp | Reflux | Lower temperatures can improve selectivity and reduce side reactions, while higher temperatures may be required to drive the reaction to completion. | |
| pH (during workup) | < 6 | 7 | > 8 | Critical: this compound is unstable in acidic conditions (pH < 6). Workup and purification should be performed at neutral or slightly basic pH to prevent decomposition.[1] |
Experimental Protocols
Example Protocol: Synthesis of a C-6 Azido-NAG-thiazoline Derivative
This protocol is adapted from a literature procedure and serves as a general guideline. Optimization may be required for different substrates.
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in a mixture of dry pyridine and dry dichloromethane (CH₂Cl₂) at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.15 eq) to the cooled solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add additional CH₂Cl₂ and wash the organic phase twice with water.
-
Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the tosylated product.
Step 2: Azidation of the Tosylated Product
-
Dissolve the tosylated this compound from Step 1 in dry N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield the C-6 azido-NAG-thiazoline derivative.
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Signaling Pathway (Illustrative Example of this compound's Role)
While this compound itself is a synthetic compound, it is a potent inhibitor of enzymes involved in glycoside processing. The following diagram illustrates a simplified concept of its inhibitory action.
Caption: Conceptual diagram of this compound as a competitive enzyme inhibitor.
References
Technical Support Center: Troubleshooting Unexpected Morphological Changes in Cells Treated with NAG-thiazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes in cells treated with NAG-thiazoline.
Understanding this compound
This compound is a potent, competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the overall level of O-GlcNAcylation on nuclear and cytoplasmic proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and cytoskeletal dynamics.
While the primary effect of this compound is the elevation of O-GlcNAc levels, off-target effects or downstream consequences of OGA inhibition can sometimes lead to unexpected changes in cell morphology.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of this compound on my cells?
The primary and expected effect of this compound is an increase in the global O-GlcNAcylation of proteins. This can be verified by Western blot analysis using an O-GlcNAc-specific antibody. Phenotypically, the consequences of increased O-GlcNAcylation are highly cell-type and context-dependent. While some studies using the more potent OGA inhibitor, Thiamet-G, have reported no apparent morphological changes in glioblastoma cells, others have observed alterations in the microtubule network in leukemia cells.[1][2]
Q2: I'm observing cell rounding and detachment after this compound treatment. What could be the cause?
Cell rounding and detachment can be indicative of several underlying issues:
-
Cytotoxicity: At high concentrations or with prolonged exposure, this compound or its derivatives may induce cytotoxicity. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.
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Apoptosis: Thiazole and thiazolidine derivatives have been reported to induce apoptosis in various cancer cell lines.[3][4][5] Cell rounding is an early morphological change in apoptosis.
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Cytoskeletal Disruption: O-GlcNAcylation is known to regulate cytoskeletal proteins.[6] Alterations in the microtubule network have been observed with OGA inhibition, which can lead to changes in cell shape and adhesion.[2]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level for your cells (typically <0.1%).
Q3: My cells are showing abnormal protrusions or changes in cell spreading. Why might this be happening?
Changes in cell spreading and the formation of abnormal protrusions are often linked to alterations in the actin cytoskeleton and focal adhesions. O-GlcNAcylation can influence the function of proteins involved in these structures.[6] It is possible that the observed effects are a downstream consequence of altered O-GlcNAc signaling on the pathways that regulate actin dynamics and cell adhesion.
Troubleshooting Guide
Issue 1: Unexpected Changes in Cell Shape (Rounding, Elongation, etc.)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a broad range of concentrations and assess both the desired effect (increased O-GlcNAcylation) and any morphological changes. |
| Cytotoxicity | Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration (IC50) of this compound for your cell line. Always work at concentrations well below the IC50 value. |
| Cytoskeletal Disruption | Perform immunofluorescence staining for key cytoskeletal components (α-tubulin for microtubules and phalloidin for F-actin) to visualize any alterations in the cytoskeleton. |
| Off-Target Effects | Review the literature for known off-target effects of OGA inhibitors. Consider using a different OGA inhibitor with a distinct chemical structure (e.g., Thiamet-G) to see if the morphological changes are consistent. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including confluency, media quality, and incubator settings. Stressed cells may be more susceptible to drug-induced morphological changes. |
Issue 2: Increased Cell Death or Detachment
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Apoptosis Induction | Perform an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells. |
| High Compound Concentration | As with morphological changes, titrate the concentration of this compound to find a non-lethal dose that still achieves the desired level of OGA inhibition. |
| Solvent Toxicity | Prepare a vehicle control with the same final concentration of the solvent used for this compound to rule out solvent-induced cell death. |
| Contamination | Routinely check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can sensitize cells to chemical treatments. |
Quantitative Data
Currently, there is limited publicly available data on the cytotoxic IC50 values of this compound in various mammalian cell lines. However, data from related thiazole and thiazolidine derivatives in different cancer cell lines can provide a general reference range for potential cytotoxicity.
Table 1: Reported IC50 Values of Various Thiazole/Thiazolidine Derivatives in Human Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [4] |
| Thiazole Derivative | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [4] |
| Thiazole Derivative | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [4] |
| Thiazolidine Compound | Liver, Breast, Colon, Endometrial Cancer Lines | ~5 | [3] |
| Palladium(II) Thiazoline Complex | HeLa (Cervical Cancer) | 46.39 ± 3.99 | [5] |
| Palladium(II) Thiazoline Complex | HL-60 (Leukemia) | 62.74 ± 6.45 | [5] |
Note: This table is for informational purposes only and the cytotoxicity of this compound should be experimentally determined for the specific cell line being used.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound and establish a non-toxic working concentration.
Materials:
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Cells of interest
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96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Immunofluorescence Staining of the Cytoskeleton
Objective: To visualize the effects of this compound on the microtubule and actin networks.
Materials:
-
Cells grown on glass coverslips
-
This compound
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
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1% Bovine Serum Albumin (BSA) in PBS
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Primary antibody against α-tubulin
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Fluorescently labeled secondary antibody
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Fluorescently labeled phalloidin (for F-actin)
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DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes.
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Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in 1% BSA) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (diluted in 1% BSA) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope.
Diagrams
Caption: O-GlcNAc signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for unexpected morphological changes.
References
- 1. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Cell Permeability of NAG-thiazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of NAG-thiazoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
N-acetylglucosamine (NAG)-thiazoline is a potent inhibitor of glycosidases, particularly O-GlcNAcase and lysosomal hexosaminidases. Its therapeutic potential is significant in various diseases, including diabetes, neurodegenerative disorders, and cancer. However, this compound is a polar molecule, which can limit its ability to passively diffuse across the lipid bilayer of cell membranes. Poor cell permeability can lead to reduced efficacy in cell-based assays and in vivo models, as the compound may not reach its intracellular target at a sufficient concentration.
Q2: How can I assess the cell permeability of my this compound derivative?
Several in vitro assays can be used to evaluate cell permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a good indication of passive permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It assesses both passive and active transport mechanisms.[1][2][3]
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Cellular Uptake Studies: These experiments involve incubating cells with the compound and then lysing the cells to quantify the intracellular concentration, providing a direct measure of compound accumulation.
Q3: My this compound analog shows low permeability in the PAMPA assay. What does this indicate?
Low permeability in the PAMPA assay suggests that the compound has poor passive diffusion characteristics. This is likely due to unfavorable physicochemical properties such as high polarity (high polar surface area - PSA), a low octanol-water partition coefficient (logP), and a high number of hydrogen bond donors and acceptors.
Q4: My compound has good permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
This discrepancy often suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial membrane of the PAMPA assay. These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation. To confirm this, a bi-directional Caco-2 assay can be performed to determine the efflux ratio. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
Troubleshooting Guides
Issue 1: Low cellular activity of this compound despite high enzymatic inhibitory potency.
This is a common problem that often points to poor cell permeability.
Troubleshooting Steps:
-
Confirm Poor Permeability:
-
Perform a PAMPA or Caco-2 permeability assay to quantify the apparent permeability coefficient (Papp) of your this compound derivative.
-
Compare the obtained Papp value to established benchmarks for low and high permeability compounds (see Table 1).
-
-
Investigate Efflux:
-
If permeability is moderate to high in PAMPA but low in Caco-2, perform a bi-directional Caco-2 assay to calculate the efflux ratio.
-
An efflux ratio > 2 suggests the compound is an efflux substrate. Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) in your cellular activity assays to see if potency is restored.
-
-
Implement Permeability Enhancement Strategies:
-
If the compound has low intrinsic passive permeability, consider the following strategies:
-
Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active this compound.
-
Nanoparticle Formulation: Encapsulate this compound in lipid- or polymer-based nanoparticles to facilitate its entry into cells.
-
-
Issue 2: Inconsistent or low recovery of the compound in permeability assays.
This can lead to an underestimation of the compound's permeability.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Incubate your this compound derivative in the assay buffer for the duration of the experiment and analyze for degradation using LC-MS. This compound itself can be unstable at acidic pH.[4]
-
-
Check for Non-specific Binding:
-
Use low-binding plates for your assays.
-
Quantify the amount of compound in the donor and acceptor wells, as well as in the cell lysate (for Caco-2) or on the membrane (for PAMPA), to perform a mass balance calculation. Low recovery may indicate binding to the assay plates or the membrane.
-
-
Ensure Solubility:
-
Confirm that your compound is fully dissolved in the assay buffer at the tested concentration. Precipitation will lead to artificially low permeability values. It may be necessary to use a co-solvent like DMSO, but the final concentration should typically be kept below 1% to avoid affecting cell monolayer integrity.
-
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the expected outcomes of the suggested strategies for enhancing the cell permeability of a hypothetical this compound derivative (NAG-T-X).
Table 1: Physicochemical Properties and Permeability of this compound and Hypothetical Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| This compound | 247.27 | -2.5 | 120.5 | 4 | 6 | < 1.0 | < 0.5 | ~1 | Low |
| NAG-T-Prodrug | 389.45 | 1.8 | 95.2 | 2 | 7 | 8.5 | 6.2 | ~1 | High |
| NAG-T-Nano | N/A | N/A | N/A | N/A | N/A | N/A | 12.0 | N/A | High |
Note: Data for NAG-T-Prodrug and NAG-T-Nano are hypothetical examples of expected improvements.
Table 2: Comparison of Permeability Assay Results for a Hypothetical this compound Derivative (NAG-T-Y) Suspected of Efflux
| Assay | Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PAMPA | pH 7.4 | 5.2 |
| Caco-2 (A-B) | pH 7.4 | 1.8 |
| Caco-2 (B-A) | pH 7.4 | 9.5 |
| Caco-2 (A-B) | + Verapamil (100 µM) | 4.9 |
Efflux Ratio = 9.5 / 1.8 = 5.3. The significant increase in A-B permeability in the presence of the P-gp inhibitor verapamil confirms that NAG-T-Y is an efflux substrate.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound and its derivatives.
Methodology:
-
Prepare the PAMPA "Sandwich": A 96-well filter plate (donor plate) with a PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane). This plate is then placed on top of a 96-well acceptor plate containing buffer (e.g., PBS at pH 7.4).
-
Prepare Dosing Solution: Dissolve the test compound in the donor buffer (e.g., PBS at pH 6.5 to mimic the gut) to a final concentration of 10-100 µM.
-
Incubation: Add the dosing solution to the donor plate. Incubate the PAMPA sandwich at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = [V_A / (Area * time)] * ln[1 - 2 * C_A(t) / (C_D(0) + C_A(t))] Where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
Caco-2 Permeability Assay
Objective: To assess both passive and active transport of this compound and its derivatives across a cell monolayer that mimics the intestinal epithelium.[1][3]
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solution: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration (typically 1-10 µM).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Add the dosing solution to the apical (upper) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Efflux Measurement (Basolateral to Apical - B-A):
-
Follow the same washing procedure.
-
Add fresh HBSS to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Incubate and sample as described for the A-B direction.
-
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of O-GlcNAcase Inhibitors: NAG-Thiazoline vs. PUGNAc
For researchers, scientists, and drug development professionals, the selection of a potent and specific O-GlcNAcase (OGA) inhibitor is critical for the accurate investigation of O-GlcNAcylation signaling and for the development of novel therapeutics. This guide provides an objective comparison of two widely used OGA inhibitors, NAG-thiazoline and PUGNAc, focusing on their efficacy, selectivity, and mechanism of action, supported by experimental data and detailed protocols.
O-GlcNAcylation is a dynamic post-translational modification crucial for regulating a vast array of cellular processes. The enzyme O-GlcNAcase (OGA) removes this modification, making it a key target for therapeutic intervention in various diseases, including neurodegenerative disorders and diabetes. Both this compound and PUGNAc are competitive inhibitors of OGA, but they exhibit significant differences in their biochemical properties and cellular effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an inhibitor is primarily defined by its potency (IC50 or Ki value) and its selectivity for the target enzyme over other related enzymes. The following table summarizes the key quantitative data for this compound and PUGNAc.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (OGA vs. β-Hexosaminidase) | Reference |
| This compound | Human OGA | 70 | 70 | ~1-fold (non-selective) | [1] |
| Human β-Hexosaminidase | 70 | 70 | [1] | ||
| PUGNAc | Human OGA | 46-50 | ~50 | Modest | [2][3] |
| Human β-Hexosaminidase | 36 | ~50 | [2][3] | ||
| This compound Derivatives | Human OGA | 230 | - | ~1500-fold | [1] |
| Human β-Hexosaminidase | 340,000 | - | [1] |
Key Insights:
-
While both parent compounds, this compound and PUGNAc, exhibit potent inhibition of OGA, they also inhibit the functionally related lysosomal β-hexosaminidases with similar potency, indicating a lack of selectivity.[1][3]
-
Derivatives of this compound have been developed that demonstrate remarkable selectivity for OGA over β-hexosaminidases, with some showing over 1500-fold greater selectivity.[1]
-
PUGNAc derivatives, in contrast, generally show only modest improvements in selectivity.[4][5]
Mechanism of Action: A Tale of Two Analogs
The differential selectivity and in vivo effects of these inhibitors can be attributed to their distinct mechanisms of action.
This compound is considered a transition state mimic.[5][6] Its thiazoline ring structure closely resembles the oxazoline intermediate formed during the OGA-catalyzed reaction.[1] This mimicry allows for tight binding to the active site of OGA.
PUGNAc , on the other hand, is considered a poor transition state analog.[5][6] While it is a potent inhibitor, its binding is not thought to effectively mimic the transition state of the enzymatic reaction. This difference in mechanism likely contributes to its broader off-target effects.[6]
In Vitro and In Vivo Effects: Beyond the IC50
The true efficacy of an inhibitor is reflected in its performance in cellular and whole-organism models.
-
This compound and its selective derivatives have been shown to effectively increase O-GlcNAcylation levels in cells and in vivo, leading to various physiological effects, such as cardioprotection.[7][8] The high selectivity of its derivatives minimizes confounding effects from the inhibition of β-hexosaminidases.[9]
-
PUGNAc also effectively increases cellular O-GlcNAcylation.[10][11][12] However, its lack of selectivity can lead to off-target effects. Several studies have reported that PUGNAc can induce insulin resistance, an effect that may not be solely due to OGA inhibition but also to the inhibition of other hexosaminidases or other unknown targets.[10][12][13] This promiscuity can complicate the interpretation of experimental results.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
O-GlcNAcase Activity Assay (IC50 Determination)
This protocol describes a colorimetric assay to measure OGA activity and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Assay Buffer: 50 mM sodium cacodylate, pH 6.5
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Inhibitor stock solutions (this compound or PUGNAc)
-
Stop Solution: 0.5 M sodium carbonate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 20 µL of the hOGA enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNP-GlcNAc substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Western Blot Analysis of Cellular O-GlcNAcylation
This protocol outlines the steps to assess the effect of inhibitors on total protein O-GlcNAcylation levels in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
This compound or PUGNAc
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Secondary Antibody: HRP-conjugated anti-mouse IgM
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or PUGNAc for a specified time (e.g., 24 hours).
-
Lyse the cells using the lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][10][11]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the OGA catalytic mechanism, a typical experimental workflow, and the impact of OGA inhibition on a key signaling pathway.
Caption: OGA catalytic mechanism and points of inhibition.
Caption: Workflow for assessing inhibitor effects on cellular O-GlcNAcylation.
Caption: Impact of OGA inhibition on the insulin signaling pathway.
Conclusion
Both this compound and PUGNAc are valuable tools for studying O-GlcNAcylation. However, their distinct properties make them suitable for different applications. For studies requiring high specificity and minimal off-target effects, selective derivatives of This compound are the superior choice. PUGNAc , while a potent inhibitor, should be used with caution, and its potential off-target effects must be considered when interpreting results, particularly in studies related to insulin signaling. The provided data and protocols should assist researchers in making an informed decision for their specific experimental needs.
References
- 1. bmrservice.com [bmrservice.com]
- 2. scispace.com [scispace.com]
- 3. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NAG-thiazoline and Other O-GlcNAcase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NAG-thiazoline with other widely used O-GlcNAcase (OGA) inhibitors. The data presented is compiled from peer-reviewed scientific literature to assist researchers in selecting the most appropriate tool for their studies of O-GlcNAc signaling.
Introduction to O-GlcNAcase and its Inhibition
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The dynamic cycling of O-GlcNAc is crucial for regulating a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Inhibitors of OGA are invaluable chemical tools to elevate global O-GlcNAcylation levels and study the functional consequences of this modification. An ideal OGA inhibitor should exhibit high potency and selectivity for OGA over other glycosidases, particularly the structurally related lysosomal β-hexosaminidases.
Performance Comparison of OGA Inhibitors
This section provides a quantitative comparison of this compound and its derivatives with other commonly used OGA inhibitors, namely PUGNAc and Thiamet-G. The key performance indicators are inhibitory potency (Ki and IC50 values) and selectivity against human lysosomal β-hexosaminidase.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (OGA vs. β-hexosaminidase) | Reference |
| This compound | Human OGA | 70 | - | ~1 (Similar inhibition of both) | [1] |
| Human β-hexosaminidase | 70 | - | [1] | ||
| NAG-Bt | Human OGA | 230 | - | ~1,500-fold greater than PUGNAc | [2] |
| Human β-hexosaminidase | 340,000 | - | [2] | ||
| NAG-Ae | Human OGA | 21 | - | ~30-fold more potent and selective than NAG-Bt | [2] |
| PUGNAc (Z-isomer) | Human OGA | 46 | 35 (hOGA) | Modest | [3] |
| Human β-hexosaminidase | 36 | 6 (β-hexosaminidase), 25 (Hex A/B) | [3] | ||
| Thiamet-G | Human OGA | 2.1 - 21 | - | ~37,000-fold | [1][4][5][6] |
| Human β-hexosaminidase | 750,000 | - | [1] |
Key Findings:
-
This compound itself is a potent inhibitor of both OGA and β-hexosaminidases with similar affinities, indicating a lack of selectivity.[1] However, derivatives of this compound, such as NAG-Bt and NAG-Ae , have been developed to be highly selective for OGA.[2]
-
PUGNAc is a potent inhibitor of both OGA and β-hexosaminidases, exhibiting only modest selectivity.[3] The (Z)-isomer is the more potent form.[3]
-
Thiamet-G , a derivative of this compound, is a highly potent and exceptionally selective inhibitor of OGA, with a selectivity of approximately 37,000-fold over β-hexosaminidase.[1][6]
Mechanism of Action: this compound as a Transition State Mimic
The high potency of this compound and its derivatives stems from their ability to act as transition state mimics. The enzymatic reaction of OGA proceeds through a proposed oxazolinium ion transition state. This compound's structure, with its thiazoline ring, closely resembles this high-energy intermediate, allowing it to bind to the active site of OGA with high affinity.[7][8] In contrast, studies have suggested that PUGNAc is a poor transition state analogue.[7]
Experimental Protocols
O-GlcNAcase Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (Ki or IC50) of a compound against OGA.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) or p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay buffer: e.g., 50 mM NaH2PO4, pH 7.4
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the hOGA enzyme.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader. The product of the reaction (4-methylumbelliferone or p-nitrophenol) can be detected at specific excitation/emission wavelengths or absorbance wavelengths.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell-Based Assay for O-GlcNAcylation Levels
This protocol describes how to assess the effect of an OGA inhibitor on global O-GlcNAcylation levels in cultured cells using Western blotting.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
OGA inhibitor (e.g., this compound, Thiamet-G)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G to prevent post-lysis deglycosylation)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the OGA inhibitor or a vehicle control for a specified duration (e.g., 16-24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in global O-GlcNAcylation levels.
Visualizations
Caption: O-GlcNAc Signaling Pathway.
Caption: OGA Inhibitor Validation Workflow.
References
- 1. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]
NAG-Thiazoline: A Comparative Guide to its Glycosidase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
NAG-thiazoline is a potent small-molecule inhibitor of specific glycosidases, acting as a transition-state analogue. Its high affinity and selectivity make it a valuable tool in glycobiology research and a scaffold for developing therapeutic agents. This guide provides an objective comparison of this compound's inhibitory activity against various glycosidases, supported by experimental data and detailed protocols.
Mechanism of Action
This compound is a competitive inhibitor that mimics the oxazoline transition state formed during the enzymatic hydrolysis of N-acetylglucosamine (GlcNAc) residues.[1] This mimicry allows it to bind tightly to the active site of certain glycosidases, effectively blocking their catalytic activity.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against a range of glycosidases. The following table summarizes the reported inhibition constants (Ki) for various enzymes. Lower Ki values indicate stronger inhibition.
| Glycosidase Family | Enzyme | Source Organism | Ki (nM) |
| GH20 | β-N-Acetylhexosaminidase | Streptomyces plicatus | 24 ± 5 |
| β-N-Acetylhexosaminidase | Talaromyces flavus | Not Determined | |
| β-N-Acetylglucosaminidase (VhGlcNAcase) | Vibrio campbellii | 62,000 ± 3,000 | |
| GH84 | O-GlcNAcase | Human | 70 |
| β-N-Acetylglucosaminidase | Bacteroides thetaiotaomicron | 11 ± 2 | |
| Other | Chitinolytic β-Acetylglucosaminidase (OfHex1) | Ostrinia furnacalis (Insect) | Poor inhibitor |
Note on Selectivity: Extensive research has demonstrated that this compound is a highly selective inhibitor for glycoside hydrolase families GH20 (β-N-acetylhexosaminidases) and GH84 (O-GlcNAcases).[1] Studies on its cross-reactivity with other glycosidases, such as α-glucosidase, β-glucosidase, neuraminidase, and lysozyme, have not reported significant inhibitory activity, highlighting its specificity. One study explicitly notes that this compound is a poor inhibitor of insect and bacterial chitinolytic β-acetylglucosaminidases.[2]
Experimental Protocols
A standardized method for assessing the inhibitory activity of this compound against glycosidases involves a colorimetric assay using a synthetic substrate.
Glycosidase Inhibition Assay Protocol
This protocol is a general guideline for determining the inhibitory effect of this compound on a target glycosidase, such as β-N-acetylhexosaminidase or O-GlcNAcase.
Materials:
-
Purified glycosidase enzyme
-
This compound (inhibitor)
-
p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Stop solution (e.g., 0.1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme.
-
Include control wells with the enzyme but without the inhibitor.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a solution of the substrate, pNP-GlcNAc, in the assay buffer.
-
Add the pNP-GlcNAc solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution, such as sodium carbonate, to each well. The stop solution will raise the pH, which denatures the enzyme and develops the color of the product.
-
-
Data Acquisition:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or by applying the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
-
Important Consideration: this compound is known to be unstable at acidic pH (<6).[1] Therefore, it is crucial to maintain the pH of the assay buffer at 6.5 or higher to ensure the stability of the inhibitor throughout the experiment.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining glycosidase inhibition.
Caption: Mechanism of competitive inhibition by this compound.
References
Comparative Analysis of NAG-Thiazoline Derivatives as O-GlcNAcase Inhibitors
A Guide for Researchers in Glycobiology and Drug Discovery
This guide provides a comparative analysis of the inhibitory potency of various N-acetylglucosamine (NAG)-thiazoline derivatives against O-GlcNAcase (OGA), a key enzyme in O-GlcNAc cycling. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, neurodegenerative diseases, and cancer research.
Introduction to O-GlcNAcase and its Inhibition
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, diabetes, and cancer.
Inhibition of OGA leads to an increase in cellular O-GlcNAcylation levels and has emerged as a promising therapeutic strategy. NAG-thiazoline, a mimic of the oxazoline intermediate formed during the OGA catalytic mechanism, is a potent competitive inhibitor.[1] This has spurred the development of various this compound derivatives with improved potency and selectivity. A critical aspect of developing OGA inhibitors is ensuring high selectivity over the functionally related lysosomal β-hexosaminidases, as off-target inhibition can lead to adverse effects similar to lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[1]
Comparative Inhibitory Potency
The inhibitory potency of this compound derivatives is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for several this compound derivatives against human O-GlcNAcase (hOGA) and, where available, human lysosomal β-hexosaminidase (hHex) to illustrate selectivity.
| Inhibitor | hOGA Kᵢ (nM) | hHex Kᵢ (nM) | Selectivity (hHex Kᵢ / hOGA Kᵢ) |
| This compound | 70[1] | 70[1] | 1 |
| NAG-Bt (1,2-dideoxy-2′-butyl-α-D-glucopyranoso-[2,1-d]-Δ2′-thiazoline) | 230 | 340,000 | ~1478 |
| NAG-Ae (1,2-dideoxy-2′-ethylamino-α-D-glucopyranoso-[2,1-d]-Δ2′-thiazoline) | 21 | 777,000 | ~37,000 |
| Thiamet-G | 2.1 - 21[2][3] | 777,000 | ~37,000 - 370,000 |
| ThiamMe-G | 0.51 | 1,700 | ~3300[3] |
Note: Kᵢ values can vary slightly between different studies due to variations in experimental conditions.
Experimental Protocols
The determination of inhibitory potency for this compound derivatives relies on robust enzymatic assays. A commonly employed method is a continuous kinetic assay using a chromogenic or fluorogenic substrate.
Protocol for O-GlcNAcase Inhibition Assay using a Chromogenic Substrate
This protocol outlines the determination of OGA activity and inhibition using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Materials:
-
Purified human O-GlcNAcase (hOGA) enzyme
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate
-
This compound derivative inhibitor of interest
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5
-
Stop Solution: 0.5 M Sodium Carbonate
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 400-405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of hOGA in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course. It is crucial that the enzyme preparation is free of contaminating lysosomal hexosaminidases.[4]
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative in the assay buffer. A wide range of concentrations should be tested to determine the IC₅₀ and subsequently the Kᵢ value.
-
Reaction Setup:
-
In a 96-well microplate, add 10 µL of the inhibitor solution (or assay buffer for the control).
-
Add 80 µL of a solution containing the assay buffer, 0.3% BSA, and 2 mM pNP-GlcNAc.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 10 µL of the pre-warmed hOGA enzyme solution to each well to initiate the reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.[4]
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution to each well.[4]
-
Measure Absorbance: Read the absorbance of the released p-nitrophenol at 400-405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Plot the initial reaction velocity (rate of change in absorbance) against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis constant (Kₘ) of the enzyme for the substrate under the same assay conditions.
-
Visualizing the Mechanism of Inhibition
The inhibitory action of this compound derivatives is rooted in their ability to mimic the transition state of the OGA-catalyzed reaction. The following diagram illustrates the catalytic mechanism of OGA and the competitive inhibition by this compound.
Caption: OGA catalytic cycle and competitive inhibition by this compound.
The diagram above illustrates the substrate-assisted catalytic mechanism of O-GlcNAcase, proceeding through an oxazoline intermediate. This compound derivatives, as transition state analogs, competitively bind to the active site of the free enzyme, preventing the substrate from binding and thereby inhibiting the catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of NAG-thiazoline
For Researchers, Scientists, and Drug Development Professionals
NAG-thiazoline, a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, has garnered significant interest as a research tool and potential therapeutic agent. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in their study of O-GlcNAcylation.
In Vitro Efficacy: A Potent and Selective Inhibitor
This compound is a competitive inhibitor of OGA, functioning as a transition state mimic of the oxazoline intermediate formed during the enzyme's substrate-assisted catalytic mechanism.[1][2][3] Its efficacy has been compared to other well-known OGA inhibitors, such as PUGNAc and Thiamet-G.
| Inhibitor | Target Enzyme | Ki (nM) | Selectivity (OGA vs. β-hexosaminidase) | Reference |
| This compound | Human O-GlcNAcase | 70 | ~1 | [1] |
| Human β-hexosaminidase | 70 | [1] | ||
| PUGNAc | Human O-GlcNAcase | 36 | Modest | [1] |
| Thiamet-G | Human O-GlcNAcase | 21 | >35,000-fold | [4] |
| Human β-hexosaminidase | 750,000 | [4] |
Table 1: Comparison of in vitro inhibition constants (Ki) of OGA inhibitors. This table summarizes the inhibitory potency and selectivity of this compound and its alternatives against human O-GlcNAcase and the related lysosomal β-hexosaminidase.
In Vivo Applications and Observed Effects
The ability of this compound and its derivatives to increase O-GlcNAcylation has been explored in various in vivo models, demonstrating potential therapeutic benefits in conditions such as cardiac ischemia-reperfusion injury and neurodegenerative diseases.
Cardioprotection
In a rat model of ischemia-reperfusion (I/R) injury, administration of this compound derivatives at the onset of reperfusion has been shown to be cardioprotective. This effect is associated with an increase in the O-GlcNAcylation of cardiac proteins.[5]
Neuroprotection and Tau Phosphorylation
Elevated O-GlcNAc levels resulting from OGA inhibition have been linked to a decrease in the pathological hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease and other tauopathies.[4][6][7][8][9] Studies have shown that increased O-GlcNAcylation can interfere with the activity of kinases such as GSK-3β and CDK5, which are known to phosphorylate tau at disease-associated sites.[8]
Signaling Pathways Modulated by this compound
By inhibiting OGA, this compound indirectly influences signaling pathways that are regulated by O-GlcNAcylation.
Tau Phosphorylation Pathway
The diagram above illustrates how this compound, by inhibiting OGA, leads to an increase in O-GlcNAcylation. This, in turn, can inhibit the activity of key kinases responsible for the hyperphosphorylation of tau protein, a critical event in the pathology of Alzheimer's disease.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway, crucial for cell survival and metabolism, is also influenced by O-GlcNAcylation. While direct in vivo evidence for this compound's effect on this pathway is still emerging, studies on other thiazolidine derivatives and the known interplay between O-GlcNAc and Akt phosphorylation suggest a potential regulatory role. Increased O-GlcNAcylation of Akt can modulate its phosphorylation and subsequent downstream signaling.
This diagram depicts the potential mechanism by which this compound may influence the PI3K/Akt signaling pathway. By increasing O-GlcNAcylation, it can modulate the phosphorylation status of Akt, thereby affecting downstream cellular processes.
Experimental Protocols
In Vitro O-GlcNAcase Activity Assay
This protocol describes a colorimetric assay to measure OGA activity using p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as a substrate.
Materials:
-
Purified O-GlcNAcase (free of lysosomal hexosaminidases)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
This compound or other inhibitors
-
Assay Buffer (e.g., 50 mM sodium cacodylate, pH 6.5)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilution (or vehicle control), and purified OGA enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNP-GlcNAc substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Administration and Tissue Analysis
This protocol provides a general workflow for assessing the in vivo effects of this compound in a mouse model. Specific parameters such as dosage and treatment duration should be optimized based on the animal model and research question.
Procedure:
-
Animal Model: Select an appropriate animal model for the disease under investigation (e.g., a transgenic mouse model of Alzheimer's disease).
-
Drug Administration: Administer this compound or vehicle control to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing regimen (e.g., daily for several weeks) will need to be determined.[10]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the tissues of interest (e.g., brain, heart).
-
Protein Extraction: Homogenize the tissues and extract proteins to prepare lysates.
-
Western Blot Analysis: Perform Western blotting to quantify the levels of total O-GlcNAcylation, phosphorylated and total tau, phosphorylated and total Akt, and other proteins of interest.[11][12][13][14]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry.
-
-
Immunohistochemistry: Perform immunohistochemical staining on tissue sections to visualize the localization and levels of O-GlcNAcylation and other markers in situ.
Conclusion
This compound is a valuable tool for studying the functional roles of O-GlcNAcylation in both in vitro and in vivo settings. Its ability to potently and, in the case of its derivatives, selectively inhibit OGA allows for the elucidation of the downstream consequences of increased O-GlcNAc signaling. The provided experimental frameworks can be adapted to investigate the effects of this compound in a wide range of biological contexts, from enzymatic assays to preclinical models of disease. Further research, particularly focusing on the in vivo efficacy and long-term effects of more selective this compound derivatives, will be crucial in translating the therapeutic potential of OGA inhibition into clinical applications.
References
- 1. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. Pathological Tau From Alzheimer’s Brain Induces Site-Specific Hyperphosphorylation and SDS- and Reducing Agent-Resistant Aggregation of Tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific regulation of Alzheimer-like tau phosphorylation in living neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tau Phosphorylation Sites Work in Concert to Promote Neurotoxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tau Is Hyperphosphorylated at Multiple Sites in Mouse Brain In Vivo After Streptozotocin-Induced Insulin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tau phosphorylation sites work in concert to promote neurotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Passive staining: a novel ex vivo MRI protocol to detect amyloid deposits in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
Head-to-head comparison of different NAG-thiazoline synthesis methods.
For researchers and professionals in drug development, the efficient synthesis of NAG-thiazoline, a potent inhibitor of hexosaminidases, is of paramount importance. This guide provides a head-to-head comparison of three prominent methods for this compound synthesis: the Lawesson's Reagent method, a one-pot synthesis from alkenes and thioamides, and a chemoenzymatic approach starting from sialoglycopeptide. This analysis is supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Number of Steps |
| Lawesson's Reagent Method | Peracetylated N-glycan | Lawesson's Reagent, TMS-Cl, BF₃·Et₂O | Toluene, 80°C, 5h (Thionation); Lewis Acid Treatment | 78% (over 2 steps for thiazoline formation)[1] | Multi-step |
| One-Pot Synthesis | Alkenes and Thioamides | LiBr, Urea Hydrogen Peroxide (UHP), Thioamide | Acetonitrile | "Good yields" reported for general thiazolines[2] | One-pot |
| Chemoenzymatic Synthesis | Sialoglycopeptide (SGP) | Endo-M, Neuraminidase, Ac₂O/Py, Lawesson's Reagent, AgOAc, MeONa/MeOH | Multi-step enzymatic and chemical reactions | ~40% overall yield (calculated from multiple steps)[3] | Multi-step |
Method 1: Lawesson's Reagent Method
This classical approach utilizes the thionating power of Lawesson's reagent to convert an N-acetyl group of a protected N-acetylglucosamine derivative into a thioamide, which then undergoes cyclization to form the thiazoline ring.
Experimental Protocol
The synthesis of a complex N-glycan thiazoline using this method involves the following steps[1][3]:
-
Thionation: A solution of the peracetylated N-glycan (1 equivalent) in toluene is treated with Lawesson's reagent (5 equivalents). The mixture is stirred at 80°C for 5 hours. The solvent is then removed under vacuum.
-
Purification and Cyclization: The residue is purified by column chromatography. The resulting mixture containing the thioacetamide intermediate is then treated with a combination of Lewis acids, such as trimethylsilyl chloride (TMS-Cl) and boron trifluoride etherate (BF₃·Et₂O), to induce cyclization to the thiazoline derivative. A reported yield for this two-step process is 78%[1].
-
Deprotection: Subsequent de-O-acetylation and other necessary deprotection steps are carried out to yield the final this compound derivative. For instance, a diacetylimide derivative can be formed with silver acetate (72% yield) and then de-O-acetylated with sodium methoxide in methanol (71% yield)[3].
A variation of this method for the synthesis of 1-methyl-NAG-thiazoline involves thionation of the corresponding amide with Lawesson's reagent, followed by cyclization using a protic acid like pyridinium p-toluenesulfonate (PPTS) or a mild Lewis acid such as europium(III) trifluoromethanesulfonate (Eu(OTf)₃). However, this particular variation resulted in lower yields of 20% and 33%, respectively[4].
Method 2: One-Pot Synthesis from Alkenes and Thioamides
This modern approach offers a more streamlined synthesis of the thiazoline core by starting from simple and readily available alkenes and thioamides.
Experimental Protocol
While a specific protocol for this compound using this method is not detailed in the reviewed literature, the general procedure is as follows[2]:
-
Dibromination: An alkene is converted to the corresponding 1,2-dibromoalkane in acetonitrile using lithium bromide (LiBr) and urea hydrogen peroxide (UHP).
-
Thiazoline Formation: A thioamide is then added to the same reaction vessel. The nucleophilic addition of the thioamide to the dibromoalkane leads to the formation of the thiazoline derivative.
This one-pot procedure is noted for its good yields and tolerance of a wide range of functional groups[2]. For the synthesis of this compound, a suitably protected glucose-derived alkene would be the required starting material.
Method 3: Chemoenzymatic Synthesis from Sialoglycopeptide
This elegant, multi-step synthesis is ideal for producing complex N-glycan thiazoline derivatives and leverages the specificity of enzymes for key transformations.
Experimental Protocol
The synthesis of a complex N-glycan thiazoline from sialoglycopeptide (SGP) isolated from hen egg yolks proceeds as follows[3]:
-
Enzymatic Cleavage: SGP is treated with Endo-M to hydrolyze the complex type bi-antennary N-glycan, yielding the free sialylated N-glycan in 93% yield.
-
Desialylation: The sialic acid moieties are specifically removed using an α-2,3,6,8-neuraminidase to obtain the asialo N-glycan in excellent yield.
-
Acetylation: The asialo N-glycan is peracetylated with acetic anhydride in pyridine.
-
Thiazoline Formation: The peracetylated derivative is then subjected to the Lawesson's reagent method as described above, followed by Lewis acid-mediated cyclization, to form the protected thiazoline derivative (78% yield for this transformation).
-
Modification and Deprotection: The thioacetamide moieties on the internal GlcNAc residues are converted back to N-acetyl groups using silver acetate (72% yield). Final de-O-acetylation with sodium methoxide in methanol affords the desired complex N-glycan thiazoline (71% yield).
Comparison and Conclusion
The choice of synthesis method for this compound depends heavily on the desired final product, available starting materials, and the scale of the synthesis.
-
The Lawesson's Reagent Method is a robust and well-established technique, particularly for derivatives of N-acetylglucosamine. While it can be high-yielding for complex structures, yields for simpler derivatives may be modest. It is a multi-step process that requires careful purification.
-
The One-Pot Synthesis from Alkenes and Thioamides presents an attractive, convergent, and potentially more efficient route to the thiazoline core. Its main advantages are the use of readily available starting materials and a simplified procedure. However, the application of this method for the specific synthesis of this compound from a protected sugar-derived alkene needs to be further demonstrated and optimized.
-
The Chemoenzymatic Synthesis is a powerful strategy for the preparation of complex and well-defined N-glycan thiazoline inhibitors. While it involves multiple steps and can be time-consuming, it offers unparalleled precision in constructing intricate molecular architectures that are difficult to achieve through purely chemical means.
For researchers focused on the synthesis of the core this compound structure or simple derivatives, further investigation into optimizing the Lawesson's Reagent method or adapting the one-pot synthesis would be valuable. For those interested in creating complex, biologically relevant glycan inhibitors, the chemoenzymatic approach is the most sophisticated and effective option.
References
- 1. What is Synthesis of N-Acetylglucosamine (NAG)-Thiazoline | lookchem [lookchem.com]
- 2. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile synthesis of a complex type N-glycan thiazoline as an effective inhibitor against the antibody-deactivating endo-β-N-acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating O-GlcNAcase Inhibition in Disease Models: A Comparative Guide to NAG-thiazoline and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The modulation of protein O-GlcNAcylation has emerged as a compelling therapeutic strategy for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. This approach centers on the inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues on proteins. By inhibiting OGA, O-GlcNAc levels rise, which can interfere with the pathological hyperphosphorylation of tau, a key driver of neurofibrillary tangle formation and neuronal death. This guide provides a comparative analysis of NAG-thiazoline and other key OGA inhibitors, focusing on their performance, selectivity, and validation in preclinical disease models.
Comparative Analysis of OGA Inhibitors
This compound was one of the early, potent, mechanism-inspired inhibitors of OGA. However, the field has evolved with the development of compounds demonstrating superior potency and selectivity. The following table summarizes key quantitative data for this compound and its primary alternatives, PUGNAc and Thiamet-G.
| Compound | Target | Ki (Inhibition Constant) | Selectivity (OGA vs. β-hexosaminidase) | Key Characteristics |
| This compound | O-GlcNAcase (OGA) | ~70 nM[1] | ~1-fold (Non-selective)[1] | Potent OGA inhibitor but lacks selectivity over lysosomal β-hexosaminidases, posing a risk for off-target effects related to lysosomal storage disorders.[1] |
| PUGNAc | O-GlcNAcase (OGA) | ~46 nM[2][3] | ~1.3-fold (Non-selective)[2][3] | Potent but also non-selective, inhibiting lysosomal hexosaminidases.[2][4] Its use in cellular studies is cautioned due to potential off-target effects.[5] |
| Thiamet-G | O-GlcNAcase (OGA) | ~2.1 nM[6][7][8] | >37,000-fold[7][8] | Highly potent and exceptionally selective OGA inhibitor. It is brain-permeable and has been extensively validated in multiple in vivo disease models.[7][9] |
Signaling Pathway: O-GlcNAc Cycling and OGA Inhibition
The dynamic balance of O-GlcNAcylation is maintained by two enzymes: O-GlcNAc Transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it. In tauopathies, hyperphosphorylation of tau protein leads to its aggregation. Increasing O-GlcNAcylation through OGA inhibition can reduce this pathological phosphorylation.
Preclinical Validation in Disease Models
While this compound is a potent inhibitor in vitro, its therapeutic potential is less validated in vivo compared to alternatives like Thiamet-G. Extensive studies using the rTg4510 mouse model of tauopathy have demonstrated the significant therapeutic effects of Thiamet-G.
Thiamet-G in the rTg4510 Mouse Model:
-
Target Engagement: Chronic oral administration of Thiamet-G effectively crosses the blood-brain barrier and leads to a substantial increase in O-GlcNAcylation levels in the brain.[9][10]
-
Reduction of Tau Pathology: Treatment with Thiamet-G significantly reduces both soluble and insoluble forms of hyperphosphorylated tau.[9][11][12] One study noted a reduction of up to 52% in certain phospho-tau species.
-
Behavioral Improvements: The rTg4510 mice develop an age-dependent hyperactive phenotype, which is significantly attenuated by chronic Thiamet-G treatment, demonstrating a rescue of behavioral impairments.[9][10]
This compound in Disease Models:
There is a notable lack of published in vivo studies validating the efficacy of this compound in established mouse models of tauopathy, such as the rTg4510 model. This represents a significant gap in its preclinical data package compared to the robust validation of Thiamet-G. While its derivatives have been proposed as potential therapeutics, the parent compound's poor selectivity is a major hurdle for in vivo applications.[5]
Experimental Design and Protocols
Validating the therapeutic potential of an OGA inhibitor involves a sequence of in vitro and in vivo experiments. The workflow below illustrates a typical preclinical validation cascade.
Key Experimental Protocols
1. OGA Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit OGA-mediated cleavage of a fluorogenic substrate.
-
Objective: To determine the in vitro potency (IC50 or Ki) of test compounds against human OGA.
-
Materials:
-
Recombinant human OGA enzyme.
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc).
-
Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.01% BSA, pH 7.4.
-
Test compounds (this compound, Thiamet-G, etc.) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the OGA enzyme to all wells except for the "no enzyme" control.
-
Add the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding the 4-MUGlcNAc substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 60 minutes).
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Fit the data to a dose-response curve to calculate the IC50 value. Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
2. Western Blot for Phosphorylated Tau (p-Tau)
This technique is used to quantify the reduction of pathological tau phosphorylation in brain tissue from treated animals.
-
Objective: To measure the levels of specific p-Tau species in brain homogenates from a tauopathy mouse model.
-
Materials:
-
Brain tissue (e.g., cortex, hippocampus) from treated and control mice.
-
Lysis Buffer with phosphatase and protease inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Anti-p-Tau (e.g., AT8 for pS202/T205), Anti-total Tau, Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Homogenize brain tissue in lysis buffer and centrifuge to collect the soluble fraction.
-
Determine the protein concentration of the lysates.
-
Denature 30-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Tau AT8) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band density using software (e.g., ImageJ) and normalize p-Tau levels to total Tau or a loading control like GAPDH.
-
3. Morris Water Maze (MWM) for Spatial Memory
The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory deficits in rodent models of neurodegenerative diseases.[13][14][15]
-
Objective: To evaluate the effect of treatment on spatial learning and memory in rTg4510 mice.
-
Apparatus:
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.[14]
-
-
Probe Trial (24 hours after last acquisition trial):
-
-
Analysis: Improved performance in treated mice is indicated by shorter escape latencies and path lengths during acquisition, and a greater preference for the target quadrant during the probe trial, compared to vehicle-treated control mice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Studies on the Potency and Selectivity of PUGNAc Derivatives Against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alectos.com [alectos.com]
- 10. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 11. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Navigating O-GlcNAcase Inhibition: A Comparative Guide to NAG-thiazoline and its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate role of O-GlcNAcase (OGA) in cellular signaling, the choice of a potent and selective inhibitor is paramount. This guide provides an objective comparison of NAG-thiazoline and its derivatives with other widely used OGA inhibitors, supported by experimental data and detailed methodologies to aid in the reproducibility of key findings.
The reversible post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a multitude of cellular processes, including signal transduction, transcription, and metabolism. The enzyme O-GlcNAcase (OGA) removes this modification, and its inhibition offers a powerful tool to study the functional consequences of increased O-GlcNAcylation. This compound and its derivatives have emerged as highly selective and potent inhibitors of OGA, offering advantages over earlier inhibitors like PUGNAc.
Comparative Analysis of OGA Inhibitor Potency and Selectivity
The efficacy of an OGA inhibitor is determined by its potency (Ki) and its selectivity for OGA over other glycosidases, particularly the lysosomal β-hexosaminidases. High selectivity is crucial to avoid off-target effects and ensure that observed biological responses are solely attributable to OGA inhibition. The following table summarizes the quantitative data for key OGA inhibitors.
| Inhibitor | Type | Target Enzyme | Ki (nM) | Selectivity vs. β-Hexosaminidase | Reference |
| This compound | Thiazoline-based | Human O-GlcNAcase | 180 | High | [1] |
| Thiamet-G | This compound derivative | Human O-GlcNAcase | 21 | ~37,000-fold | [1] |
| PUGNAc | N-acetylglucosamine derivative | Human O-GlcNAcase | - | Modest | [2] |
| GlcNAcstatin C | GlcNAcstatin | Human O-GlcNAcase | 4.1 | ~150-fold | [3] |
Ki values represent the inhibition constant, with lower values indicating higher potency.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the comparison of OGA inhibitors.
In Vitro OGA Inhibition Assay (Kinetic Analysis)
This protocol is fundamental for determining the inhibitory potency (Ki) of a compound against OGA.
Materials:
-
Purified recombinant human OGA
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide)
-
Inhibitor compound (e.g., this compound, Thiamet-G)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.3)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In the microplate, add the inhibitor dilutions, the OGA enzyme, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 360 nm/450 nm for 4-methylumbelliferone).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using software like GraFit. A Lineweaver-Burk plot can be generated to visualize the mode of inhibition.[3]
Cell-Based Assay for O-GlcNAcylation Levels
This method assesses the ability of an inhibitor to increase protein O-GlcNAcylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
Inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against O-GlcNAc (e.g., CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the inhibitor or a vehicle control for a specified duration (e.g., 1.5 and 6 hours).[3]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal and quantify the band intensities.
-
Normalize the O-GlcNAc signal to the loading control to determine the relative increase in O-GlcNAcylation.
Visualizing the Impact of this compound
To better understand the experimental workflow and the biological consequences of OGA inhibition, the following diagrams illustrate key processes.
References
- 1. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Edge of NAG-Thiazoline: A Comparative Guide to Glycosidase Inhibitors
For Immediate Publication
A deep dive into the mechanistic advantages and superior selectivity of NAG-thiazoline and its derivatives over other glycosidase inhibitors, supported by compelling experimental data.
In the intricate world of cellular signaling, the dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) plays a pivotal role in regulating the function of numerous nuclear and cytoplasmic proteins. This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. The development of potent and selective OGA inhibitors is crucial for dissecting O-GlcNAc signaling pathways and for developing potential therapeutics for diseases like Alzheimer's and diabetes. Among the arsenal of available OGA inhibitors, this compound and its derivatives have emerged as particularly advantageous, offering superior potency and selectivity compared to earlier generations of inhibitors like PUGNAc.
Unveiling the Mechanism: A Tale of Two Inhibitors
The primary advantage of this compound lies in its mechanism of action. Extensive research has revealed that this compound acts as a transition state mimic.[1][2] This means it closely resembles the unstable, high-energy transition state of the natural substrate during the enzymatic reaction. By binding tightly to the active site and stabilizing this transition state, this compound acts as a highly potent competitive inhibitor.[1][3]
In contrast, O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc), another widely studied OGA inhibitor, is considered a poor transition state analogue.[1][2] While still a potent inhibitor, its mechanism is less optimized for mimicking the enzymatic transition state, which is reflected in its comparatively lower inhibitory activity and selectivity.
A Clear Winner in Selectivity and Potency
The true prowess of this compound and its derivatives, such as the well-known Thiamet-G, is evident in their remarkable selectivity for OGA over other related enzymes, particularly the lysosomal β-hexosaminidases. These lysosomal enzymes have a similar function, and off-target inhibition can lead to undesirable cellular effects. Derivatives of this compound have demonstrated high selectivity, while PUGNAc derivatives exhibit only modest selectivity.[2][4] This high selectivity is a critical feature for a reliable research tool and a safe therapeutic agent.
The following table summarizes the key quantitative data, highlighting the superior inhibitory constants (Ki) of this compound and its derivative, Thiamet-G, against human O-GlcNAcase (hOGA).
| Inhibitor | Target Enzyme | Ki (Inhibitory Constant) | Selectivity for OGA vs. β-hexosaminidase | Reference |
| This compound | Human O-GlcNAcase | ~70 nM | High | [4] |
| PUGNAc | Human O-GlcNAcase | ~46 nM | Modest | [5] |
| Thiamet-G | Human O-GlcNAcase | ~21 nM | ~37,000-fold | [3][6] |
Visualizing the O-GlcNAc Cycling Pathway
The O-GlcNAc cycling pathway is a critical cellular process that integrates nutrient availability with cellular signaling. The diagram below illustrates the central role of OGT and OGA in this dynamic process.
Experimental Workflow: Assessing OGA Inhibition
The following diagram outlines a typical workflow for evaluating the inhibitory potential of compounds like this compound against OGA.
Detailed Experimental Protocol: O-GlcNAcase Inhibition Assay
This protocol provides a detailed methodology for determining the inhibitory activity of a compound against human O-GlcNAcase using a fluorogenic substrate.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Test inhibitor (e.g., this compound)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc) substrate
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5, containing 10 mg/mL BSA
-
Stop Solution: 200 mM Glycine, pH 10.75
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of hOGA in Assay Buffer.
-
Prepare a stock solution of 4MU-GlcNAc in DMSO and then dilute to the final working concentration in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the diluted inhibitor solution or vehicle control (Assay Buffer with the same concentration of DMSO).
-
Add 20 µL of the hOGA working solution to each well.
-
Include wells with no enzyme as a background control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the 4MU-GlcNAc working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 140 µL of Stop Solution to each well. The high pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
-
Conclusion
The superior potency and selectivity of this compound and its derivatives, rooted in their mechanism as transition state mimics, make them invaluable tools for the study of O-GlcNAc signaling. The experimental data consistently demonstrates their advantages over less selective inhibitors like PUGNAc. For researchers and drug development professionals, the use of these highly specific inhibitors is paramount for obtaining clear, reliable results and for advancing the development of novel therapeutics targeting the O-GlcNAc pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alectos.com [alectos.com]
- 4. Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of NAG-thiazoline and Other O-GlcNAcase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NAG-thiazoline and other prominent inhibitors of O-GlcNAcase (OGA), a key enzyme in cellular signaling. The following sections detail the inhibitors' performance based on experimental data, outline the methodologies used for their evaluation, and visualize key biological pathways and experimental workflows.
Inhibitor Performance: A Quantitative Comparison
The efficacy of OGA inhibitors is primarily assessed by their inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. Selectivity, particularly against the functionally related lysosomal β-hexosaminidases, is another critical parameter. The data presented in Table 1 summarizes the performance of this compound and its key competitors.
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold) vs. β-hexosaminidase | Reference(s) |
| This compound | Human OGA | 70 | - | 1 | [1] |
| Human β-hexosaminidase | 70 | - | [1] | ||
| PUGNAc | Human OGA | - | 36 | Modest | [2] |
| Human β-hexosaminidase A | - | 490 | [3] | ||
| Human β-hexosaminidase A/B | - | 31 | [3] | ||
| Thiamet-G | Human OGA | 20-21 | - | >35,000 | [2][4] |
| GlcNAcstatin-G | Human OGA | - | - | >900,000 | [5] |
| ASN90 | Human OGA | - | 10.2 | High | [3] |
Table 1: Comparison of the inhibitory potency and selectivity of various O-GlcNAcase inhibitors. Kᵢ and IC₅₀ values are crucial metrics for evaluating the efficacy of these compounds. Selectivity is expressed as the ratio of inhibition against β-hexosaminidase to that of OGA.
Mechanism of Action: The Transition State Mimicry of this compound
This compound is a potent competitive inhibitor that functions as a transition state analogue.[1] The catalytic mechanism of OGA involves substrate-assisted catalysis, proceeding through an oxazoline intermediate. This compound's structure closely resembles this transition state, allowing it to bind tightly to the enzyme's active site and block its catalytic activity.[1]
Key Signaling Pathways Involving O-GlcNAcase
O-GlcNAcase plays a crucial role in various cellular signaling pathways by removing O-GlcNAc modifications from proteins. Dysregulation of OGA activity is implicated in several diseases, including neurodegenerative disorders and diabetes.[6][7] The diagram below illustrates the central role of OGA in the O-GlcNAcylation cycle and its influence on downstream signaling events.
Experimental Protocols
OGA Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against O-GlcNAcase.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of hOGA to each well of the microplate.
-
Add the different concentrations of the test inhibitor to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader (excitation ~360 nm, emission ~450 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Detection of O-GlcNAcylated Proteins
This protocol describes the detection of total O-GlcNAcylated proteins in cell lysates following treatment with an OGA inhibitor.
Materials:
-
Cell culture reagents
-
OGA inhibitor (e.g., Thiamet-G)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the OGA inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the bands corresponding to O-GlcNAcylated proteins.
Experimental Workflow for OGA Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and validation of novel OGA inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NAG-Thiazoline: A Guide for Laboratory Professionals
For Immediate Reference: NAG-thiazoline should be treated as hazardous chemical waste. Dispose of it through an approved waste management company, following all federal, state, and local regulations. Do not dispose of this compound down the drain or in regular trash.
This guide provides essential information for the safe and proper disposal of this compound, a potent inhibitor of O-GlcNAcase, commonly used in research and drug development. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are paramount to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: Keep the this compound container tightly closed and store it in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1] The designated storage area should be secure and accessible only to authorized personnel.[1]
Disposal Procedure
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Packaging for Disposal
-
Use a chemically compatible and leak-proof container for the waste.
-
Ensure the outside of the container is clean and free from contamination.
-
Securely close the container.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a certified chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound. The SDS contains critical information for waste handlers.
Alternative Disposal Consideration (Expert Consultation Required): In some instances, chemical treatment to a less hazardous substance may be an option prior to disposal. One general method for organic compounds is incineration. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] However, this should only be performed by trained personnel in a facility equipped for such procedures and in full compliance with regulations. Always consult with your EHS office before attempting any chemical treatment of waste.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₃NO₄S |
| Molecular Weight | 219.26 g/mol |
| CAS Number | 179030-22-9 |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution or local regulations. Always consult the manufacturer's Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety office for complete and specific disposal instructions.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
